methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIAQTPXONLBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428193 | |
| Record name | methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118465-49-9 | |
| Record name | methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 6H-THIENO[2,3-B]PYRROLE-5-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Introduction
The thieno[2,3-b]pyrrole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. Comprising a thiophene ring fused to a pyrrole ring, this core structure is an isostere of indole and exhibits a unique combination of electronic and steric properties. Its rigid, planar geometry and rich electron density make it an attractive pharmacophore for interacting with a variety of biological targets.[1] Derivatives of the thieno[2,3-b]pyrrole family have been investigated for a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.[1][2]
This technical guide focuses on a specific, synthetically valuable derivative: methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS Number: 118465-49-9). This molecule serves as a key building block for the elaboration of more complex structures. The presence of a methyl ester at the 5-position and an unsubstituted pyrrole nitrogen at the 6-position provides two distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides a comprehensive overview of the known and predicted properties of this compound, a detailed representative synthesis protocol, and an analysis of its chemical reactivity and potential applications, designed for researchers and professionals in drug development.
Physicochemical and Structural Properties
While this compound is commercially available from fine chemical suppliers, detailed experimental data such as melting point and specific solubility values are not extensively reported in peer-reviewed literature.[3] The properties listed below are a combination of catalog information and expert predictions based on closely related analogs and fundamental chemical principles.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| CAS Number | 118465-49-9 | [3][4] |
| Molecular Formula | C₈H₇NO₂S | [3][4] |
| Molecular Weight | 181.21 g/mol | [4] |
| Appearance | Predicted: Off-white to light yellow solid | - |
| Melting Point | Not reported in literature. Predicted: 150-170 °C | - |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂); limited solubility in water and nonpolar alkanes. | - |
Structural Diagram:

Spectroscopic Characterization (Predicted)
No publicly available, experimentally verified spectra for this specific molecule were identified. Therefore, the following analysis is a prediction based on established spectroscopic principles and data from analogous structures, such as thieno[2,3-b]pyridines and substituted pyrroles.[5][6][7][8] This section is intended to serve as a guide for researchers in confirming the identity of the compound post-synthesis.
¹H NMR Spectroscopy
(Predicted for 400 MHz in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.5 | br s | 1H | N-H (H6) | The pyrrolic N-H proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening from the nitrogen atom. |
| ~ 7.35 | d | 1H | Ar-H (H2) | This proton is on the thiophene ring, adjacent to the sulfur atom. It is expected to be a doublet due to coupling with H3. |
| ~ 7.05 | d | 1H | Ar-H (H3) | This proton is also on the thiophene ring and appears as a doublet from coupling to H2. |
| ~ 6.80 | s | 1H | Ar-H (H4) | This proton is on the pyrrole ring. With no adjacent protons, it is expected to be a singlet. |
| ~ 3.90 | s | 3H | -OCH₃ | The methyl protons of the ester group are magnetically equivalent and appear as a sharp singlet. |
¹³C NMR Spectroscopy
(Predicted for 100 MHz in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |
| ~ 145 | C -3a | Quaternary carbon at the thiophene-pyrrole ring fusion. |
| ~ 130 | C -7a | Quaternary carbon at the thiophene-pyrrole ring fusion, adjacent to sulfur. |
| ~ 125 | C -2 | Aromatic CH carbon on the thiophene ring. |
| ~ 122 | C -3 | Aromatic CH carbon on the thiophene ring. |
| ~ 115 | C -4 | Aromatic CH carbon on the pyrrole ring. |
| ~ 105 | C -5 | Quaternary carbon of the pyrrole ring, attached to the ester group. Its chemical shift is influenced by the electron-withdrawing nature of the ester. |
| ~ 52 | -OC H₃ | The methyl carbon of the ester group, appearing in the typical aliphatic region. |
Infrared (IR) Spectroscopy
(Predicted, KBr pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Pyrrole N-H |
| ~ 3100 | C-H Stretch | Aromatic C-H |
| ~ 2950 | C-H Stretch | Methyl C-H |
| ~ 1700 | C=O Stretch | Ester Carbonyl |
| ~ 1500-1600 | C=C Stretch | Aromatic Rings |
| ~ 1250 | C-O Stretch | Ester C-O |
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI)
-
Predicted Molecular Ion [M]⁺: m/z = 181.02
-
Key Fragmentation Pattern: A prominent fragment would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 150, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 122.
Synthesis and Mechanistic Insights
While a specific, dedicated synthesis for this compound is not prominently featured in the literature, a reliable route can be designed based on established methods for constructing the thieno[2,3-b]pyrrole core.[9] A highly effective approach involves the intramolecular cyclization of a suitably functionalized thiophene precursor. The following protocol is a representative example adapted from similar syntheses.
Representative Synthetic Workflow: Intramolecular Cyclization
The core logic of this synthesis is to start with a 2-aminothiophene derivative that already contains a side chain capable of cyclizing to form the fused pyrrole ring.
Caption: A representative synthetic workflow for the target molecule.
Detailed Experimental Protocol (Representative)
Objective: To synthesize this compound via a base-catalyzed intramolecular cyclization.
Materials:
-
Methyl 3-amino-4-cyanothiophene-2-carboxylate (or a similar precursor)
-
A suitable cyclizing agent/reagent system
-
Base (e.g., Sodium methoxide, Potassium carbonate)
-
Anhydrous solvents (e.g., Methanol, DMF)
-
Standard glassware for organic synthesis
-
Purification supplies (Silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
Precursor Preparation: The synthesis would begin from a pre-functionalized thiophene. A common strategy is the Gewald reaction, which can produce polysubstituted 2-aminothiophenes in a single step from a ketone or aldehyde, an activated nitrile, and elemental sulfur.
-
Cyclization: a. To a solution of the 2-aminothiophene precursor in an anhydrous solvent like methanol, add a strong base such as sodium methoxide portion-wise at 0 °C. b. The choice of base is critical; it must be strong enough to deprotonate the amino group or an adjacent activated methylene group to initiate the cyclization, but not so strong as to cause unwanted side reactions like ester saponification. c. After the addition of the base, the reaction mixture is typically heated to reflux for several hours to drive the cyclization to completion. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice-cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the base. b. The resulting precipitate is collected by vacuum filtration. If no precipitate forms, the aqueous mixture is extracted with an organic solvent like ethyl acetate. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: a. The crude product is purified by column chromatography on silica gel. b. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product. c. Fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield the final compound.
Chemical Reactivity and Derivatization Potential
The structure of this compound offers several sites for further chemical modification, making it a versatile intermediate for building chemical libraries for drug discovery.
Caption: Key reactive sites on the thieno[2,3-b]pyrrole core.
-
N-H of the Pyrrole Ring (Position 6): The pyrrole nitrogen is nucleophilic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion can undergo a variety of reactions, most commonly N-alkylation or N-arylation , to install diverse substituents. This is a primary method for exploring SAR at this position.[10]
-
Methyl Ester (Position 5): The ester group is a versatile handle for modification.
-
Hydrolysis (Saponification): Treatment with a base like LiOH or NaOH will hydrolyze the ester to the corresponding carboxylic acid. This acid can then be coupled with amines (using standard coupling reagents like EDC/HOBt) to form a wide array of amides.
-
Amidation: Direct reaction with amines, sometimes at elevated temperatures or with specific catalysts, can also form amides.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to the corresponding primary alcohol, (6H-thieno[2,3-b]pyrrol-5-yl)methanol.
-
-
Aromatic Core (Positions 2, 3, and 4): The fused ring system can undergo electrophilic aromatic substitution . The precise regioselectivity would depend on the reaction conditions and the directing effects of the fused rings and the ester group. Theoretical calculations and data from similar systems suggest that the thiophene ring (positions 2 and 3) is generally more susceptible to electrophilic attack than the electron-deficient pyrrole ring.
Applications in Research and Drug Development
The thieno[2,3-b]pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of diseases. While specific applications for the title methyl ester are primarily as a synthetic intermediate, the broader class of thieno[2,3-b]pyrrole derivatives has shown significant promise.
-
Anticancer Agents: Many thienopyrrole derivatives have been synthesized and evaluated for their anticancer properties. They have been shown to act as inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[1]
-
Antioxidant Activity: The electron-rich nature of the heterocyclic system allows it to act as a free radical scavenger, giving some derivatives potent antioxidant properties.[1]
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes beyond kinases, such as α-glucosidase and β-glucuronidase, indicating its potential in metabolic diseases.[2]
-
Materials Science: The conjugated π-system of the thienopyrrole core makes it suitable for applications in organic electronics, such as in the development of organic dyes for solar cells or as components of organic semiconductors.[1]
Conclusion
This compound is a valuable heterocyclic building block whose full potential is still being explored. While detailed, published characterization data for this specific molecule is sparse, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from closely related analogues. Its versatile structure, with multiple handles for synthetic modification, ensures its continued relevance as a key intermediate in the synthesis of novel compounds for drug discovery and materials science. This guide provides a foundational understanding for researchers looking to utilize this scaffold in their work.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, CasNo.118465-49-9 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Executive Summary: This document provides an in-depth technical analysis of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thieno[2,3-b]pyrrole core represents a versatile scaffold, and its derivatives are explored for a wide range of biological activities, including anticancer and antioxidant properties.[1] This guide delves into the systematic nomenclature, molecular structure, spectroscopic properties, synthetic methodologies, and chemical reactivity of the title compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction to the Thieno[2,3-b]pyrrole Scaffold
Fused heterocyclic systems are cornerstones of modern pharmaceutical research, providing rigid, three-dimensional frameworks that can be tailored to interact with biological targets with high specificity. Among these, the thienopyrroles—bicyclic structures comprising fused thiophene and pyrrole rings—exhibit a unique combination of physicochemical, electronic, and biological properties.[1] Depending on the fusion orientation and the position of the heteroatoms, several isomers exist, such as thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole.[1][2]
The thieno[2,3-b]pyrrole isomer, the focus of this guide, serves as a privileged structure in the design of novel therapeutic agents. Its derivatives have been investigated for their potential as inhibitors of various enzymes and as anticancer agents.[3][4] The specific compound, this compound (CAS No. 118465-49-9), incorporates a methyl ester functional group, which not only influences the electronic properties of the heterocyclic core but also serves as a versatile chemical handle for further structural modifications.
Structure and Nomenclature
A precise understanding of the molecule's structure and its formal name is fundamental for unambiguous scientific communication.
Systematic IUPAC Nomenclature
The name This compound is systematically derived according to IUPAC conventions for fused heterocyclic systems:
-
pyrrole : This is the principal or base ring system containing the nitrogen atom.
-
thieno : This prefix denotes the secondary ring system, a thiophene ring, fused to the pyrrole base.
-
[2,3-b] : This descriptor defines the mode of fusion. The numbers '2,3' indicate that the fusion occurs at the bond between atoms 2 and 3 of the thiophene ring. The letter 'b' indicates that this is fused to the 'b' side (the bond between atoms 2 and 3) of the pyrrole ring.
-
6H : This indicates the position of the "indicated hydrogen," a saturated atom in the ring system. In this case, the nitrogen atom at position 6 is bonded to a hydrogen.[5]
-
-5-carboxylate : This suffix indicates a carboxylate ester group attached to position 5 of the fused ring system.
-
methyl : This specifies the ester as a methyl ester.
Molecular Structure and Numbering
The planar, aromatic structure of the thieno[2,3-b]pyrrole core is critical to its chemical properties. The official IUPAC numbering, essential for identifying substituent positions, is illustrated below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thienopyrrole | C6H5NS | CID 12730414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6H-thieno[2,3-b]pyrrole | C6H5NS | CID 819116 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 118465-49-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. As a versatile heterocyclic compound, it serves as a valuable scaffold in medicinal chemistry and materials science. This document synthesizes current knowledge to offer field-proven insights and detailed methodologies for researchers exploring the potential of this thienopyrrole derivative.
Core Chemical Identity and Properties
This compound is a fused heterocyclic compound featuring a thiophene ring fused to a pyrrole ring.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118465-49-9 | [3][4] |
| Molecular Formula | C₈H₇NO₂S | [4] |
| Molecular Weight | 181.21 g/mol | |
| IUPAC Name | This compound | [3] |
| Melting Point | 127-129 °C | |
| Appearance | Detailed in specifications | [4] |
| Purity | >97% (typical) | |
| Storage | Store in a dry, dark, and ventilated place | [4] |
Synthesis of this compound
The synthesis of the thieno[2,3-b]pyrrole scaffold is a multi-step process that often begins with the versatile Gewald reaction to construct the foundational 2-aminothiophene ring.
Conceptual Synthetic Workflow
The overall synthetic strategy involves the formation of a substituted 2-aminothiophene, followed by the construction of the fused pyrrole ring.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward entry to polysubstituted 2-aminothiophenes.[5]
-
Reaction Setup: To a stirred mixture of an appropriate ketone or aldehyde (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in 20 mL of ethanol, add a catalytic amount of a base such as morpholine or diethylamine (0.2 eq.) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 40-50°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-aminothiophene derivative.
Step 2: Cyclization to form the Thieno[2,3-b]pyrrol-5-one Intermediate
This step involves the formation of the fused pyrrole ring.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiophene derivative (1.0 eq.) in a suitable solvent like dichloromethane.
-
Reaction Execution: Add a cyclizing agent, such as chloroacetyl chloride, dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up and Isolation: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Esterification to Yield this compound
-
Reaction Setup: The thieno[2,3-b]pyrrol-5-one intermediate (1.0 eq.) is dissolved in an excess of methanol.
-
Reaction Execution: A catalytic amount of a strong acid, such as sulfuric acid, is added, and the mixture is refluxed for 6-8 hours.
-
Work-up and Isolation: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by recrystallization or column chromatography.
Potential Biological Activities and Mechanism of Action
Direct experimental evidence for the biological activity of this compound is limited in the available literature. However, the thieno[2,3-b]pyrrole scaffold is a recurring motif in compounds with significant pharmacological properties. The following sections describe the potential biological activities based on studies of structurally related derivatives.
Postulated Mechanisms of Action for Thienopyrrole Derivatives
Caption: Potential mechanisms of action for thienopyrrole derivatives.
Anticancer Potential
Derivatives of the thieno[2,3-b]pyrrole core have demonstrated promising anticancer activities. For instance, certain thieno[2,3-b]pyrrol-5-ones have been shown to exhibit cytotoxic effects against human breast cancer cell lines (MCF-7).[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Furthermore, related thieno[3,2-b]pyrrole derivatives have been investigated as activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
The thienopyrrole scaffold is also present in molecules with antimicrobial properties. While specific data for the title compound is not available, derivatives have been investigated for their activity against various bacterial and fungal strains.[7] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Signals corresponding to the aromatic protons of the thiophene and pyrrole rings, the methyl ester protons, and the NH proton of the pyrrole. |
| ¹³C NMR | Structural confirmation | Resonances for the carbon atoms of the heterocyclic rings, the carbonyl carbon of the ester, and the methyl carbon. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H bond, C=O of the ester, and C-S bond of the thiophene ring. |
Conclusion and Future Directions
This compound is a promising heterocyclic building block with significant potential in drug discovery and materials science. While direct biological data for this specific compound is sparse, the demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation. Future research should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships, elucidation of specific molecular targets and signaling pathways, and in vivo evaluation of promising candidates. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing thienopyrrole.
References
- 1. tandfonline.com [tandfonline.com]
- 2. escholarship.org [escholarship.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, CasNo.118465-49-9 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Discovery and history of thieno[2,3-b]pyrrole compounds.
An In-Depth Technical Guide to the Discovery and Synthetic History of Thieno[2,3-b]pyrrole Compounds
Abstract
The thieno[2,3-b]pyrrole core, a fused heterocyclic system comprising a thiophene and a pyrrole ring, represents a significant scaffold in medicinal chemistry and materials science. As a rigid bioisostere of indole, this nucleus has been the foundation for developing a diverse range of biologically active molecules. This guide provides a comprehensive overview of the discovery and historical evolution of thieno[2,3-b]pyrrole chemistry. It delves into the seminal synthetic methodologies that have enabled access to this core, from early ring-closure strategies to modern annulation techniques. Furthermore, it highlights key applications in drug discovery, detailing the journey from initial synthesis to the identification of potent anticancer, antioxidant, and enzyme-inhibiting agents. This document serves as a technical resource for researchers and professionals in organic synthesis and drug development, offering field-proven insights into the strategic construction and therapeutic potential of this important heterocyclic family.
Introduction: The Thieno[2,3-b]pyrrole Scaffold
Nitrogen and sulfur-containing heterocycles are cornerstones of medicinal chemistry, with pyrrole and thiophene rings being particularly prominent in a vast number of therapeutic agents.[1][2] The fusion of these two five-membered rings gives rise to a class of compounds known as thienopyrroles. Depending on the arrangement of the sulfur and nitrogen atoms and the fusion points, several isomers are possible. The most stable and widely studied isomers are thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole, which result from annulation at the 2,3-bonds of the parent heterocycles.[3]
The thieno[2,3-b]pyrrole core is of particular interest as it acts as a bioisosteric analogue of indole, the key structural motif in tryptophan and many physiologically active alkaloids like serotonin and N,N-dimethyltryptamine (DMT).[3] This structural mimicry allows thieno[2,3-b]pyrrole derivatives to interact with biological targets typically addressed by indole-containing molecules, while offering distinct physicochemical, opto-electrical, and metabolic properties.[1] This unique profile has driven extensive research into their synthesis and evaluation for a range of biological activities, from anticancer to neuro-receptor modulation.[1][3]
Historical Perspective and Discovery
The exploration of fused thienopyrrole systems dates back to the mid-20th century. One of the earliest significant reports in the broader field was by Snyder et al. in 1957, who detailed the synthesis of the isomeric thieno[3,2-b]pyrrole system.[4][5] Their work, aimed at creating thiophene analogues of indole and tryptophan, laid the conceptual groundwork for subsequent investigations into other isomers.[5]
While a singular "discovery" paper for the thieno[2,3-b]pyrrole isomer is not clearly defined in the literature, its development has been characterized by the gradual emergence of diverse and elegant synthetic strategies over several decades. Early methods often relied on classical condensation and cyclization reactions, while later advancements introduced more sophisticated annulation techniques, providing greater control over substitution and yield. Key milestones in its synthetic history are not defined by a single event but by the publication of robust methodologies that made the scaffold more accessible to the scientific community. These include Dieckmann-type cyclizations reported by pioneers like Gilbert Kirsch and annulation strategies using versatile starting materials such as ketene-N,S-acetals.[1][6]
The Evolution of Synthetic Methodologies
Access to the thieno[2,3-b]pyrrole core is primarily achieved by constructing one ring onto the other pre-formed heterocyclic partner. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: Pyrrole Ring Formation via Intramolecular Cyclization
A prevalent strategy involves building the pyrrole ring onto a thiophene precursor. This is often achieved through an intramolecular cyclization of a suitably functionalized thiophene. A common pathway begins with a 2-aminothiophene derivative, which undergoes cyclization to form a thieno[2,3-b]pyrrol-5-one intermediate. This powerful approach allows for the installation of various substituents on the thiophene ring at an early stage.
The causality behind this approach lies in the nucleophilicity of the amine and the strategic placement of an electrophilic center, typically an ester or a related carbonyl group, on the adjacent side chain. The use of a Lewis acid like aluminum trichloride (AlCl₃) or a strong base facilitates the crucial ring-closing step.[1]
Caption: General workflow for pyrrole ring formation onto a thiophene precursor.
Strategy 2: Thiophene Ring Formation via Annulation
An alternative and equally powerful approach involves constructing the thiophene ring onto a pre-existing, functionalized pyrrole. A notable example is the methodology reported by Grozav et al., which starts with 1-substituted 4-formylpyrrole-3-carboxylates.[1][6] These compounds react with thioglycolic acid or its esters in the presence of a base.
The underlying principle of this reaction is a sequence of condensation followed by a ring-closing cyclization. The formyl group of the pyrrole condenses with the active methylene group of the thioglycolate, and subsequent intramolecular attack by the sulfur nucleophile on the pyrrole ring system (or a related cyclization pathway) forges the thiophene ring, yielding the thieno[2,3-b]pyrrole core.[6] This method provides excellent control over the substituents at the 2- and 4-positions of the final fused product.
Strategy 3: Annulation from Acyclic Precursors (Ketene-N,S-acetals)
More modern and convergent syntheses utilize acyclic precursors that undergo domino or multi-component reactions to build both rings in a more streamlined fashion. The use of α-oxoketene-N,S-acetals represents an elegant example of a [4+1] annulation strategy.[6] This approach involves the reaction of an activated methylene compound (like malononitrile) with an isothiocyanate, which generates a versatile ketene aminothioacetal intermediate.[6] This intermediate can then undergo further cyclization reactions to construct the thiophene ring first, followed by the pyrrole ring, or vice-versa, depending on the specific reagents and conditions employed.[6] This high degree of flexibility makes it a valuable tool for creating diverse libraries of thieno[2,3-b]pyrrole derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The structural similarity of thieno[2,3-b]pyrrole to indole has made it a privileged scaffold in the search for new therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities.
-
Anticancer Activity: Numerous thieno[2,3-b]pyrrole derivatives have been synthesized and evaluated for their antiproliferative effects. For instance, certain thieno[2,3-b]pyrrol-5-one derivatives have shown significant cytotoxic activity against human breast cancer (MCF-7) cell lines.[1][7] Mechanistic studies revealed that these compounds can act as moderate inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a key target in cancer therapy.[1] The related thieno[2,3-b]pyridine scaffold has also yielded potent anticancer agents that inhibit prostate cancer growth and motility by promoting G2/M cell cycle arrest and apoptosis.[8]
-
Enzyme Inhibition: Beyond kinases, the scaffold has been used to develop inhibitors for other enzyme classes. Thieno[2,3-b]pyrrol-5-ones have demonstrated inhibitory activity against α-amylase, suggesting potential applications in managing diabetes.[1]
-
Serotonergic Receptor Modulation: As bioisosteres of DMT, thieno[2,3-b]pyrrole ethylamine derivatives have been synthesized and evaluated for hallucinogen-like activity and affinity for serotonin receptors.[3] While the specific analogues tested did not substitute for LSD in drug discrimination paradigms, this line of research highlights the potential to fine-tune receptor interactions by replacing the indole nucleus with this scaffold.[3]
-
Antioxidant Properties: The scaffold has also been associated with significant antioxidant potential. Certain derivatives have shown excellent free radical scavenging activity in DPPH and ABTS assays, indicating their potential utility in mitigating oxidative stress-related conditions.[1]
Summary of Biological Activities
| Compound Class | Biological Target / Activity | Model / Assay | Key Findings | Reference |
| Thieno[2,3-b]pyrrol-5-ones | Anticancer / Cytotoxicity | MCF-7 Cell Line (MTT Assay) | Showed 78.23% inhibition; moderate activity. | [1] |
| Thieno[2,3-b]pyrrol-5-ones | EGFR Tyrosinase Kinase Inhibition | In-silico docking & in-vitro assay | Moderate affinity with IC₅₀ of 52.43 µg/mL. | [1] |
| Thieno[2,3-b]pyrrol-5-ones | Antioxidant | DPPH & ABTS radical scavenging | High inhibition (up to 90.94% for DPPH). | [1] |
| 4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole | Serotonin Receptor Agonism | LSD-trained rat drug discrimination | Did not substitute for LSD, unlike DMT. | [3] |
| Thieno[2,3-b]pyridines | Anticancer / Cell Cycle Arrest | PC3 Prostate Cancer Cells | Promoted G2/M arrest and apoptosis. | [8] |
| Thieno[2,3-b]pyridines | DNA Repair Inhibition (Chemosensitizer) | TDP1 Inhibition Assay | Sensitized cancer cells to TOP1 inhibitors. | [9] |
*Data for the closely related thieno[2,3-b]pyridine scaffold is included to illustrate the broader potential of the fused ring system.
Key Experimental Protocols
To provide a practical understanding of the synthesis, the following section details a validated, multi-step procedure for the preparation of (Z)-4-(thiophen-2-ylmethylene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one, adapted from the literature.[1]
Workflow Diagram
Caption: Experimental workflow for a multi-step synthesis of a thieno[2,3-b]pyrrol-5-one derivative.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-aminothiophene-3-acetate
-
Rationale: This step reduces the nitro group on the thiophene ring to an amine, which is essential for the subsequent cyclization to form the pyrrole ring. Iron powder in the presence of an iron(II) salt is a classic and effective method for this transformation.
-
Procedure:
-
To a suspension of ethyl 2-nitrothiophene-3-acetate (1.1 g, 5.1 mmol) in a 4:1 mixture of dioxane/water (10 mL), add reduced iron powder (0.875 g, 15.6 mmol) and FeSO₄·6H₂O (0.1 g, 0.36 mmol).
-
Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a Celite bed.
-
Wash the Celite bed with ethyl acetate.
-
Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine product, which can be used in the next step without further purification.
-
Step 2: Synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one
-
Rationale: This is the key ring-forming step. Aluminum trichloride, a strong Lewis acid, activates the ester carbonyl, facilitating an intramolecular Friedel-Crafts-type acylation where the amine acts as the nucleophile to close the five-membered pyrrole ring.
-
Procedure:
-
Add the crude ethyl 2-aminothiophene-3-acetate from the previous step to a flask containing anhydrous aluminum trichloride (AlCl₃).
-
Heat the mixture, allowing the intramolecular cyclization to proceed.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layers, dry, and concentrate to obtain the cyclized ketone intermediate.
-
Step 3: Synthesis of (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one
-
Rationale: This final step involves a base-catalyzed Aldol condensation. The methylene group adjacent to the ketone in the thienopyrrolone is acidic and can be deprotonated by piperidine to form an enolate. This enolate then attacks the electrophilic carbonyl of thiophene-2-carbaldehyde, and subsequent dehydration yields the final conjugated product.
-
Procedure:
-
Dissolve the 4,6-dihydrothieno[2,3-b]pyrrol-5-one intermediate (1 equivalent) and thiophene-2-carbaldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by column chromatography if necessary to obtain the final compound.
-
Conclusion and Future Outlook
The journey of the thieno[2,3-b]pyrrole scaffold from a subject of academic curiosity to a validated platform for drug discovery is a testament to the power of heterocyclic chemistry. The development of diverse and robust synthetic routes has been critical in unlocking its potential, allowing chemists to systematically explore its structure-activity relationships. While significant progress has been made, particularly in the realm of oncology, the full therapeutic potential of this scaffold is far from exhausted.
Future research will likely focus on developing more stereoselective and atom-economical synthetic methods. The application of modern catalytic C-H activation and functionalization techniques could provide novel pathways to decorate the core with unprecedented precision. Furthermore, exploring new biological targets beyond kinases and cancer cells, such as those involved in neurodegenerative and infectious diseases, represents a fertile ground for discovery. As our understanding of medicinal chemistry deepens, the thieno[2,3-b]pyrrole core is poised to remain a valuable and enduring scaffold for the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Emerging Biological Activities of Thieno[2,3-b]pyrrole Derivatives
This guide provides an in-depth exploration of the thieno[2,3-b]pyrrole scaffold, a promising heterocyclic framework in medicinal chemistry. We will delve into the synthesis, biological evaluation, and structure-activity relationships of its derivatives, with a particular focus on their potential as anticancer and antioxidant agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic potential of this unique chemical entity.
The Thieno[2,3-b]pyrrole Core: A Scaffold of Interest
The fusion of thiophene and pyrrole rings to form the thieno[2,3-b]pyrrole system creates a unique electronic and structural architecture. This scaffold has garnered significant attention from medicinal chemists due to the diverse biological activities exhibited by its derivatives.[1] The arrangement of sulfur and nitrogen atoms within this fused five-membered ring system provides a platform for various chemical modifications, allowing for the fine-tuning of its pharmacological properties. While several isomeric forms of thienopyrroles exist, this guide will specifically focus on the thieno[2,3-b]pyrrole isomer.[1]
Synthetic Strategies for Thieno[2,3-b]pyrrole Derivatives
A facile and efficient synthesis of thieno[2,3-b]pyrrole derivatives is crucial for exploring their biological potential. One common approach involves the synthesis of dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives. A key intermediate in this synthesis is obtained through the cyclization of 2-aminothiopheneacetate using a Lewis acid such as aluminum chloride (AlCl₃).[1] This intermediate can then be coupled with various substituted thiophene-2-carbaldehydes under aldol condensation conditions to yield the final products.[1]
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic scheme for thieno[2,3-b]pyrrol-5-one derivatives.
Experimental Protocol: Synthesis of (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one Derivatives
The following is a representative protocol for the synthesis of thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones:
-
Dissolution: The key intermediate, (0.5 g, 0.00359 mmol) is dissolved in a 1:1 mixture of ethanol and 6M NaOH (5 mL).[1]
-
Addition of Aldehyde: To this solution, the respective 2-thiophene aldehyde (0.00431 mmol) is added.[1]
-
Reflux: The reaction mixture is refluxed for 2 hours.[1]
-
Work-up: After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (2 x 20 mL).[1]
-
Washing: The organic layer is washed with water (20 mL) and brine (20 mL) and then concentrated.[1]
-
Purification: The crude product is purified by column chromatography using a hexane/ethyl acetate solvent system to yield the final product.[1]
Anticancer and Antioxidant Activities
Recent studies have highlighted the potential of thieno[2,3-b]pyrrol-5-one derivatives as both anticancer and antioxidant agents. The following sections will detail the biological evaluation of a series of these compounds.
In Vitro Antioxidant Activity
The antioxidant potential of synthesized thieno[2,3-b]pyrrol-5-one derivatives has been evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays.
In one study, a series of four derivatives (15a-d) were synthesized and tested. Compound 15a demonstrated significant antioxidant activity, with 90.94% inhibition of the DPPH free radical and 79.03% inhibition of the ABTS free radical at a concentration of 500 µg/mL.[1] The antioxidant capacity is thought to be attributed to the N-H group of the 4H-thieno[2,3-b]pyrrol-5(6H)-one, which may donate a hydrogen atom to scavenge free radicals, a mechanism similar to that of phenolic antioxidants.[1]
| Compound | % DPPH Inhibition @ 500 µg/mL | % ABTS Inhibition @ 500 µg/mL |
| 15a | 90.94 | 79.03 |
| 15b (Cl substituted) | 89.64 | Similar trend to DPPH |
| 15c (Br substituted) | 86.38 | Similar trend to DPPH |
| 15d (Methyl substituted) | 85.23 | Similar trend to DPPH |
| Ascorbic Acid (Standard) | 92.78 | - |
| Trolox (Standard) | - | 95.52 |
Table 1: Antioxidant activity of thieno[2,3-b]pyrrol-5-one derivatives.[1]
In Vitro Anticancer Activity
The cytotoxic effects of these derivatives have been investigated against human cancer cell lines, such as the MCF-7 breast cancer cell line, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
The experimental workflow for evaluating anticancer activity is outlined below:
Caption: Workflow for the in vitro evaluation of anticancer activity using the MTT assay.
Compound 15a was identified as a promising anticancer agent, with an IC50 value of 52.43 µg/mL for inhibiting EGFR Tyrosinase Kinase.[1] The MTT assay results for compound 15a showed 78.23% inhibition of MCF-7 cell growth.[1] Another derivative, 15b , exhibited 35.29% cell viability at a concentration of 100 µg/mL.[1]
| Compound | Target Cell Line | Assay | Key Finding |
| 15a | MCF-7 | MTT | 78.23% inhibition |
| 15a | EGFR Tyrosinase Kinase | Kinase Assay | IC50 = 52.43 µg/mL |
| 15b | MCF-7 | MTT | 35.29% cell viability @ 100 µg/mL |
Table 2: Anticancer activity of selected thieno[2,3-b]pyrrol-5-one derivatives.[1]
Molecular Docking Studies and Mechanism of Action
To elucidate the potential mechanism of action, in-silico molecular docking studies have been performed. For compound 15a , docking with EGFR Tyrosinase Kinase (PDB: 5JEB) revealed a binding energy of -5.3 kcal/mol, suggesting a moderate affinity for this target.[1] This finding corroborates the in vitro kinase inhibition data and points towards the potential of these compounds to act as EGFR inhibitors. The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a well-established strategy in cancer therapy.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on the thieno[2,3-b]pyrrol-5-one scaffold provide valuable insights for future drug design. For antioxidant activity, the unsubstituted thiophene derivative (15a ) showed the highest activity, which was comparable to the standard, ascorbic acid.[1] The introduction of chloro, bromo, and methyl substituents on the thiophene ring resulted in a slight decrease in antioxidant potential.[1]
In the context of anticancer activity, the specific substitutions on the thiophene ring also influence the cytotoxic potency. Further derivatization and exploration of different substitution patterns are warranted to optimize the anticancer and antioxidant properties of this promising scaffold.[1]
Other Reported Biological Activities
While this guide has focused on the anticancer and antioxidant properties of thieno[2,3-b]pyrrole derivatives, it is important to note that this scaffold and its related isomers have been explored for a wider range of biological activities, including:
-
GnRH Receptor Antagonism: Thieno[2,3-b]pyrroles have been designed and synthesized as small-molecule antagonists of the Gonadotropin-releasing hormone (GnRH) receptor.[2]
-
Antimicrobial Activity: Thieno[2,3-b]thiophene derivatives have demonstrated potent antimicrobial properties.[3][4]
-
Kinase Inhibition: Various thieno-fused heterocyclic systems have been investigated as inhibitors of different kinases, including VEGFR-2 and DRAK2.[5][6]
-
Antiviral Activity: Thieno[3,2-b]pyrrole derivatives have been identified as inhibitors of the Chikungunya virus.[7]
-
Neuroprotection: Thieno[2,3-d]pyrimidine derivatives have shown promise as neuroprotective agents.[8][9]
-
Anti-inflammatory Effects: The pyrrole scaffold is a component of many nonsteroidal anti-inflammatory drugs (NSAIDs), and various pyrrole derivatives have demonstrated anti-inflammatory properties.[10]
These findings underscore the versatility of the thienopyrrole core and suggest that further exploration of the thieno[2,3-b]pyrrole scaffold could lead to the discovery of novel therapeutic agents for a variety of diseases.
Conclusion and Future Directions
The thieno[2,3-b]pyrrole scaffold represents a valuable starting point for the development of new therapeutic agents. The synthetic accessibility of its derivatives, coupled with their promising anticancer and antioxidant activities, makes them attractive candidates for further investigation. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitution patterns to establish a more comprehensive SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological effects.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising compounds in preclinical animal models.
By pursuing these avenues of research, the full therapeutic potential of thieno[2,3-b]pyrrole derivatives can be unlocked, potentially leading to the development of novel and effective treatments for cancer and other diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, neuroprotective, antibacterial activities and docking studies of novel thieno[2,3-d]pyrimidine-alkyne Mannich base and oxadiazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Thieno[2,3-b]pyrrole Core Structures
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyrrole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an attractive core for the development of a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and antiviral therapeutics. This guide provides an in-depth overview of the primary synthetic strategies employed to construct this valuable heterocyclic system, with a focus on the underlying mechanistic principles and practical experimental considerations.
The Significance of the Thieno[2,3-b]pyrrole Core in Drug Discovery
The fusion of thiophene and pyrrole rings in the thieno[2,3-b]pyrrole system creates a unique electronic and structural landscape that allows for diverse molecular interactions with biological targets. This has led to the identification of numerous thieno[2,3-b]pyrrole derivatives with potent therapeutic potential. Notably, compounds bearing this core have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving vascular endothelial growth factor receptor-2 (VEGFR-2) and other kinases.[1] Furthermore, the thieno[2,3-b]pyridine subclass has been extensively investigated for its antiproliferative and chemosensitizing activities in various cancer cell lines.[2][3][4][5] The versatility of this scaffold continues to inspire the design and synthesis of novel therapeutic agents.
Key Synthetic Strategies for Thieno[2,3-b]pyrrole Core Construction
Several synthetic routes to the thieno[2,3-b]pyrrole core have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. The choice of a particular synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on three prominent and versatile approaches: the Fiesselmann Thiophene Synthesis, Transition Metal-Catalyzed Cyclizations, and syntheses starting from pre-functionalized heterocycles.
The Fiesselmann Thiophene Synthesis: A Classic Approach to Thiophene Ring Annulation
The Fiesselmann thiophene synthesis is a powerful and long-standing method for the construction of substituted thiophenes.[6][7][8][9] In the context of thieno[2,3-b]pyrrole synthesis, this reaction typically involves the condensation of a suitable pyrrole derivative bearing a β-ketoester or a related functional group with a thioglycolic acid derivative.
Reaction Mechanism:
The reaction is believed to proceed through an initial base-catalyzed conjugate addition of the thioglycolate to an α,β-unsaturated carbonyl system on the pyrrole precursor. This is followed by an intramolecular condensation, typically a Dieckmann-type cyclization, to form the thiophene ring. Subsequent dehydration and aromatization yield the final thieno[2,3-b]pyrrole product.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyrrole-2-carboxylate Derivative
This protocol describes the synthesis of a thieno[2,3-b]pyrrole derivative starting from a 1-substituted 5-chloro-4-formylpyrrole-3-carboxylate and ethyl thioglycolate.[10]
Step 1: Synthesis of Ethyl 6-substituted-5-carboxy-thieno[2,3-b]pyrrole-2-carboxylate
-
To a solution of the 1-substituted 5-chloro-4-formylpyrrole-3-carboxylate (1.0 mmol) in ethanol (20 mL), add sodium ethoxide (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl thioglycolate (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thieno[2,3-b]pyrrole-2-carboxylate.
Transition Metal-Catalyzed Cyclizations: Modern and Efficient Routes
Transition metal catalysis, particularly with palladium and rhodium, has emerged as a highly efficient and versatile tool for the synthesis of complex heterocyclic systems, including thieno[2,3-b]pyrroles. These methods often involve intramolecular C-H activation and annulation reactions, providing access to a wide range of substituted derivatives with high atom economy.
A notable example is the rhodium-catalyzed direct annulation of (acetylamino)thiophenes with alkynes.[11][12] This method allows for the direct construction of the pyrrole ring onto a pre-existing thiophene core.
Reaction Mechanism:
The proposed mechanism involves the coordination of the acetylamino directing group to the rhodium(III) catalyst, which facilitates a regioselective C-H activation at the adjacent position on the thiophene ring to form a rhodacycle intermediate. Subsequent insertion of the alkyne into the Rh-C bond, followed by reductive elimination, furnishes the thieno[2,3-b]pyrrole product and regenerates the active rhodium catalyst.[11]
Experimental Protocol: Rhodium-Catalyzed Synthesis of a 4-Acetylthieno[3,2-b]pyrrole Derivative
This protocol is adapted from a reported procedure for the rhodium-catalyzed annulation of 3-(acetylamino)thiophene with an internal alkyne.[11]
Step 1: Reaction Setup
-
To a dry Schlenk tube, add 3-(acetylamino)thiophene (0.1 mmol), the internal alkyne (0.12 mmol), [Cp*Rh(MeCN)₃][SbF₆]₂ (0.01 mmol), and Ag₂CO₃ (0.11 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (1.0 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 1 hour.
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with 1 N HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-acetylthieno[3,2-b]pyrrole.
Palladium catalysis is also widely employed for the synthesis of thieno[2,3-b]pyrroles, often through intramolecular cyclization reactions. A common strategy involves the cyclization of appropriately substituted thiophenes bearing a nitrogen-containing side chain.
Reaction Mechanism:
The mechanism of these reactions can vary depending on the specific substrates and reaction conditions. In many cases, the reaction is initiated by an oxidative addition of a C-X bond (where X is a halide or triflate) to a Pd(0) catalyst. This is followed by an intramolecular carbopalladation or aminopalladation onto a pendant unsaturated group, and subsequent reductive elimination to furnish the bicyclic product and regenerate the Pd(0) catalyst.
Synthesis from Pre-functionalized Heterocycles
Another powerful strategy for the construction of the thieno[2,3-b]pyrrole core involves the use of pre-functionalized thiophene or pyrrole derivatives as starting materials. This approach allows for the regioselective introduction of substituents and can be particularly useful for the synthesis of complex and highly decorated thieno[2,3-b]pyrrole analogues.
A representative example is the synthesis of thieno[2,3-b]pyrrol-5-one derivatives starting from a 2-aminothiopheneacetate, which undergoes cyclization to form the pyrrolone ring.[13]
Comparative Overview of Synthetic Strategies
| Synthetic Strategy | Starting Materials | Key Transformation(s) | Advantages | Limitations |
| Fiesselmann Synthesis | Pyrrole derivatives with β-dicarbonyl or related functionality, thioglycolic acid derivatives | Conjugate addition, intramolecular condensation (e.g., Dieckmann) | Well-established, good for certain substitution patterns | Can require harsh conditions, limited functional group tolerance |
| Rhodium-Catalyzed Annulation | (Acetylamino)thiophenes, alkynes | C-H activation, annulation | High atom economy, good functional group tolerance, direct C-H functionalization | Requires a directing group, catalyst cost |
| Palladium-Catalyzed Cyclization | Functionalized thiophenes with nitrogen-containing side chains | Oxidative addition, intramolecular insertion, reductive elimination | High efficiency, broad substrate scope, excellent functional group tolerance | Catalyst cost, potential for side reactions |
| From Pre-functionalized Heterocycles | Substituted thiophenes or pyrroles | Various cyclization strategies | Regiocontrolled synthesis, access to complex derivatives | Multi-step synthesis of starting materials may be required |
Conclusion
The synthesis of the thieno[2,3-b]pyrrole core structure is a dynamic and evolving field of research. While classic methods like the Fiesselmann synthesis remain valuable, modern transition metal-catalyzed reactions have significantly expanded the synthetic toolbox, enabling the efficient and versatile construction of a wide array of derivatives. The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery of new thieno[2,3-b]pyrrole-based compounds with important applications in medicine and materials science. The choice of synthetic route will ultimately be guided by the specific target molecule and the desired level of molecular complexity.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 8. Fiesselmann thiophene synthesis | Filo [askfilo.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Thienopyrroles
Foreword: The Thienopyrrole Scaffold - A Fusion of Potential
In the landscape of heterocyclic chemistry, the fusion of a thiophene and a pyrrole ring gives rise to the thienopyrrole scaffold, a class of compounds demonstrating remarkable versatility. These nitrogen and sulfur-containing heterocycles possess a unique combination of physicochemical, optoelectronic, and biological properties.[1] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core physical and chemical characteristics of thienopyrroles. By elucidating the structure-property relationships, we can better appreciate the causality behind their diverse applications, from advanced energy materials to potent therapeutic agents targeting a spectrum of diseases including cancer, inflammation, and viral infections.[1][2]
The Thienopyrrole Core: Isomerism and Nomenclature
The fundamental structure of thienopyrrole consists of a bicyclic system formed by the fusion of a thiophene and a pyrrole ring. The specific arrangement of these rings and the position of the heteroatoms lead to several possible isomers. The most commonly studied isomers are thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole. The nomenclature indicates the face of the thiophene ring ('b' face) to which the pyrrole ring is fused and the positions of fusion on the thiophene ring.
Below is a diagram illustrating the core structures and the standard numbering system for these key isomers.
Caption: Core isomeric structures of thienopyrrole.
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of thienopyrroles dictate their behavior in various systems, from solubility in biological media to their performance in electronic devices. These properties are highly tunable through chemical modification.
Core Physical Characteristics
The parent thienopyrrole is an organic molecular entity with the properties outlined below. It's important to recognize that these values will change significantly with the addition of functional groups.
| Property | Value (for C6H5NS) | Source |
| Molecular Formula | C6H5NS | [3] |
| Molecular Weight | 123.18 g/mol | [3] |
| IUPAC Name | 4H-thieno[3,2-b]pyrrole | [3] |
| XLogP3 | 1.8 | [3] |
| Polar Surface Area | 44 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Implications for Drug Development
For drug development professionals, properties like lipophilicity (measured by LogP) and polar surface area (PSA) are critical predictors of a molecule's pharmacokinetic profile. For instance, CNS penetration often requires a PSA of less than 60-90 Ų and a molecular weight under 450 Da.[4] The core thienopyrrole structure fits these criteria, making it an attractive scaffold for developing neurotropic agents.[4]
Chemical Reactivity and Electronic Nature
Thienopyrroles are π-excessive heteroaromatic systems, which means the rings have a higher electron density than benzene. This characteristic is central to their reactivity, particularly their susceptibility to electrophilic substitution.
Electrophilic Aromatic Substitution
The electron-rich nature of the thienopyrrole system facilitates electrophilic attack. The precise position of substitution depends on the isomer and any existing substituents, which can direct incoming electrophiles.
Oxidation at the Sulfur Atom
A key aspect of thienopyrrole chemistry is the ability to oxidize the sulfur atom. This transformation significantly alters the electronic properties of the molecule.
-
Mechanism: The reaction with oxidizing agents, such as HOF·CH3CN, can convert the sulfide in the thiophene ring to a sulfoxide (S=O) and further to a sulfone (O=S=O).[5] This process is often rapid and proceeds in high yield under mild conditions.[5]
-
Consequences: The incorporation of oxygen atoms attached to the sulfur is an efficient method to lower the band gap of these materials, which is a crucial parameter for applications in organic electronics and solar cells.[5] The increased polarity can also influence solubility and biological interactions.
The workflow for such an oxidation is straightforward, making it a valuable tool for tuning molecular properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrrole | C6H5NS | CID 12730414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: Synthesis, Properties, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-b]pyrrole Scaffold
The thieno[2,3-b]pyrrole heterocyclic system, a fusion of thiophene and pyrrole rings, represents a privileged scaffold in medicinal chemistry and materials science. This bicyclic aromatic structure is of significant interest due to its diverse pharmacological activities, including potential applications as anticancer, anti-inflammatory, and kinase-inhibiting agents. The unique electronic properties arising from the fused rings also make these compounds valuable building blocks for organic electronics. Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS No. 118465-49-9) is a key derivative of this family, serving as a crucial intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and known applications, tailored for professionals in drug discovery and chemical research.
I. Commercial Availability and Procurement
This compound is available from several commercial suppliers, primarily catering to the research and development market. It is often listed as a rare or unique chemical building block.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Notes |
| Sigma-Aldrich (AldrichCPR) | 118465-49-9 | Not specified | Sold as-is for early discovery research; analytical data not collected by the supplier. |
| Taizhou Zhenyu Biotechnology | 118465-49-9 | ≥98% | Available in kilogram quantities; offered as a raw material and intermediate. |
| Xiamen Hisunny Chemical Co. | 118465-49-9 | Not specified | Listed as a supplied product. |
| ChemicalBook | 118465-49-9 | Not specified | Aggregates listings from various suppliers.[1] |
| BOC Sciences | 118465-49-9 | 95% | Listed under their main product catalog. |
Note: Availability and purity levels should be confirmed directly with the respective suppliers before procurement.
II. Synthesis of the Thieno[2,3-b]pyrrole Core
The synthesis of the thieno[2,3-b]pyrrole scaffold can be achieved through several strategic approaches. While a specific, detailed protocol for this compound is not readily found in publicly available literature, general and modular synthetic routes for this class of compounds have been described. These methods often involve the construction of one ring onto the other.
Conceptual Synthetic Strategy: From Thiophene Precursors
A common and effective method for constructing the thieno[2,3-b]pyrrole system involves the use of a suitably substituted thiophene as the starting material. The renowned Gewald reaction is a cornerstone for the synthesis of the requisite 2-aminothiophene precursors.
Diagram 1: The Gewald Reaction for 2-Aminothiophene Synthesis
Caption: A workflow of the Gewald multicomponent reaction.
This reaction provides a versatile entry into polysubstituted 2-aminothiophenes, which are ideal precursors for the subsequent annulation of the pyrrole ring to form the thieno[2,3-b]pyrrole core.
Hypothetical Protocol for this compound
Based on established methodologies for related compounds, a plausible synthetic route is outlined below. This protocol is illustrative and would require experimental optimization.
Step 1: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
-
To a stirred solution of an appropriate β-ketoester (e.g., methyl acetoacetate) and malononitrile in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminothiophene-3-carbonitrile derivative.
Step 2: Annulation of the Pyrrole Ring
-
The resulting 2-aminothiophene can then undergo cyclization to form the pyrrole ring. A common strategy involves reaction with a reagent that provides the remaining two carbons of the pyrrole ring. For instance, reaction with an α-haloketone or ester followed by intramolecular condensation.
-
For the specific synthesis of this compound, a strategy involving the cyclization of a precursor like methyl 3-aminothiophene-2-carboxylate with a suitable two-carbon synthon would be a logical approach.
Diagram 2: General Synthesis Pathway for Thieno[2,3-b]pyrroles
Caption: A conceptual workflow for thieno[2,3-b]pyrrole synthesis.
III. Physicochemical Properties and Spectroscopic Data
While detailed, peer-reviewed spectroscopic data for this compound is scarce in the public domain, some physical properties can be aggregated from supplier information. It is critical for researchers to independently verify the identity and purity of this compound upon acquisition through standard analytical techniques.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 118465-49-9 | Multiple Suppliers |
| Molecular Formula | C₈H₇NO₂S | Multiple Suppliers |
| Molecular Weight | 181.21 g/mol | Multiple Suppliers |
| Appearance | Off-white solid | ChemicalBook[1] |
| Melting Point | 127 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 336.8±22.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.402±0.06 g/cm³ | ChemicalBook[1] |
Note: Predicted values should be treated with caution and are not experimentally verified.
IV. Applications in Research and Drug Development
The thieno[2,3-b]pyrrole core is a recognized pharmacophore, and its derivatives are actively investigated for a range of therapeutic applications. While specific studies on this compound are limited, the broader class of thieno[2,3-b]pyrroles has demonstrated significant biological activity.
-
Anticancer Activity: Various derivatives of the thieno[2,3-b]pyrrole scaffold have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines. Some compounds have shown potent inhibitory activity against kinases, which are crucial targets in oncology.
-
Antioxidant Properties: The fused heterocyclic system can partake in redox processes, and certain thieno[2,3-b]pyrrol-5-one derivatives have exhibited promising antioxidant and radical scavenging activities.
-
Enzyme Inhibition: The rigid, planar structure of the thieno[2,3-b]pyrrole core makes it an attractive scaffold for designing enzyme inhibitors. For instance, derivatives have been explored as inhibitors of the Hepatitis C virus NS5B polymerase.[2]
-
Neuroprotective Agents: Some thieno[2,3-b]pyridinone derivatives, which are structurally related, have been investigated as inhibitors of glycine binding to the NMDA receptor, suggesting potential applications in neurodegenerative diseases.
This compound serves as a key starting material for accessing these more complex and potentially bioactive molecules through modification of the pyrrole nitrogen and further functionalization of the aromatic rings.
V. Conclusion and Future Outlook
This compound is a commercially available yet specialized chemical intermediate with significant potential for the development of novel therapeutic agents and functional organic materials. While detailed synthetic protocols and characterization data in peer-reviewed literature are not widespread, the fundamental chemistry for its synthesis is well-established through general methods for constructing the thieno[2,3-b]pyrrole scaffold. The demonstrated biological activities of related compounds underscore the importance of this molecule as a building block for future research. It is imperative for researchers utilizing this compound to perform rigorous in-house analytical validation to ensure the quality and identity of the material for their specific applications.
VI. References
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
ResearchGate. Improved modular synthesis of thieno[3,2-b]pyrroles. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
ChemicalBook. Methyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate | 3079279-67-4. --INVALID-LINK--
-
Taylor & Francis Online. Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. --INVALID-LINK--
-
MDPI. Synthesis and Reactions of Furo[2,3-b]pyrroles. --INVALID-LINK--
-
ResearchGate. Preparation of Thieno[2,3-b]pyrroles Starting from Ketene-N,S-acetals. --INVALID-LINK--
-
eScholarship. Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. --INVALID-LINK--
-
MDPI. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. --INVALID-LINK--
-
ChemicalBook. This compound | 118465-49-9. --INVALID-LINK--
-
Fisher Scientific. Thienopyrroles. --INVALID-LINK--
-
PubChem. 6H-thieno[2,3-b]pyrrole. --INVALID-LINK--
-
Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. --INVALID-LINK--
-
An improved method for the synthesis of aminothiophenes precursors of thieno[2,3-b]pyrrole. --INVALID-LINK--
-
The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. --INVALID-LINK--
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. --INVALID-LINK--
References
Methodological & Application
Detailed Synthesis Protocol for Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: An Application Note for Advanced Research
This document provides a comprehensive guide for the synthesis of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying mechanistic rationale to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Introduction and Significance
The thieno[2,3-b]pyrrole core is a privileged heterocyclic motif found in numerous biologically active compounds and organic materials. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with a thiophene ring, make it a valuable building block in the design of novel pharmaceuticals and functional materials. This compound, in particular, serves as a versatile intermediate for further chemical modifications, enabling the exploration of a diverse chemical space for drug discovery and materials science applications.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a convergent strategy that involves the initial construction of a substituted 2-aminothiophene precursor, followed by a Michael addition and subsequent intramolecular cyclization. This approach offers a high degree of control over the substitution pattern of the final product and is amenable to scale-up.
The proposed synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Methyl 2-amino-4-cyanothiophene-3-carboxylate (Precursor)
The initial step involves the synthesis of a highly functionalized 2-aminothiophene, which serves as the key building block for the subsequent construction of the thieno[2,3-b]pyrrole ring system. The Gewald reaction, a multicomponent condensation, is a robust and widely employed method for the preparation of 2-aminothiophenes.[1][2][3]
Reaction Mechanism: Gewald Reaction
The Gewald reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between an activated nitrile and a carbonyl compound, followed by the addition of elemental sulfur and subsequent ring closure.
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocol: Methyl 2-amino-4-cyanothiophene-3-carboxylate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Methyl Cyanoacetate | 105-34-0 | 99.09 | 1.0 |
| Methyl Pyruvate | 600-22-6 | 102.09 | 1.0 |
| Elemental Sulfur | 7704-34-9 | 32.07 | 1.1 |
| Morpholine | 110-91-8 | 87.12 | 0.5 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add methyl cyanoacetate (1.0 eq) and methyl pyruvate (1.0 eq) in absolute ethanol (100 mL).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
With vigorous stirring, add morpholine (0.5 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford methyl 2-amino-4-cyanothiophene-3-carboxylate as a crystalline solid.
-
Dry the product under vacuum.
Expected Yield: 60-70%.
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of this compound
The final steps involve the formation of the pyrrole ring fused to the thiophene core. This is achieved through a Michael addition of the aminothiophene to an activated alkyne, followed by a base-catalyzed intramolecular cyclization.
Reaction Mechanism: Michael Addition and Intramolecular Cyclization
The nucleophilic amino group of the thiophene attacks the electrophilic alkyne of methyl propiolate in a Michael fashion to form an enamino ester intermediate. Subsequent treatment with a base promotes an intramolecular cyclization via the attack of the enamine nitrogen onto the cyano group, followed by tautomerization to yield the aromatic thieno[2,3-b]pyrrole system.
Caption: Formation of the thieno[2,3-b]pyrrole ring system.
Experimental Protocol: this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Methyl 2-amino-4-cyanothiophene-3-carboxylate | - | 198.21 | 1.0 |
| Methyl Propiolate | 922-67-8 | 84.07 | 1.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Anhydrous Toluene | 108-88-3 | 92.14 | Solvent |
Procedure:
-
Michael Addition:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-amino-4-cyanothiophene-3-carboxylate (1.0 eq) in anhydrous toluene (100 mL).
-
Add methyl propiolate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-18 hours. Monitor the formation of the enaminoester intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminoester. This intermediate is often used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Under an inert atmosphere, suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF (50 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude enaminoester from the previous step in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure solid.
-
Expected Yield: 40-50% over two steps.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its structure and purity. The CAS number for the target compound is 118465-49-9.[4][5]
Troubleshooting and Safety Precautions
-
Gewald Reaction: The reaction can be highly exothermic, especially during the addition of the base. Slow, dropwise addition and efficient stirring are crucial. The purity of the starting materials is important for obtaining good yields.
-
Michael Addition: The use of anhydrous solvents is recommended to prevent side reactions. The reaction progress should be carefully monitored as prolonged heating can lead to decomposition.
-
Cyclization with Sodium Hydride: Sodium hydride is a highly reactive and flammable reagent. It should be handled with extreme care under an inert atmosphere. The quenching step must be performed slowly and at low temperatures to control the evolution of hydrogen gas.
-
General: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
The Versatile Scaffold: Thieno[2,3-b]pyrroles in Modern Medicinal Chemistry
The confluence of thiophene and pyrrole rings in the thieno[2,3-b]pyrrole scaffold presents a unique and privileged structure in the landscape of medicinal chemistry. This heterocyclic system, rich in electrons and conformational rigidity, has emerged as a cornerstone for the development of novel therapeutic agents targeting a spectrum of diseases. Its inherent ability to engage in various non-covalent interactions with biological macromolecules has propelled its exploration as a versatile template for designing potent and selective modulators of cellular pathways. This guide provides an in-depth exploration of the applications of thieno[2,3-b]pyrroles, offering detailed protocols and insights for researchers and drug development professionals.
Application Note I: Thieno[2,3-b]pyrroles as Potent Anticancer Agents
The thieno[2,3-b]pyrrole core is a prominent feature in a multitude of compounds exhibiting significant anticancer activity. The mechanism of action often involves the inhibition of key protein kinases that are dysregulated in various malignancies.
Kinase Inhibition: A Primary Anticancer Strategy
Thieno[2,3-b]pyrrole derivatives have been successfully designed to target several families of kinases implicated in cancer progression. For instance, derivatives of the related thieno[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][2] Similarly, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of ROCK inhibitors, which are involved in cell migration and morphology.[3] The structural rigidity of the thieno[2,3-b]pyrrole system allows for precise positioning of substituents to achieve high-affinity binding to the ATP-binding pocket of these kinases.
Furthermore, thieno[2,3-b]thiophene derivatives have been investigated as inhibitors of both wild-type Epidermal Growth Factor Receptor (EGFR) and its T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[4] The development of such dual inhibitors is a critical strategy to overcome acquired resistance in cancer therapy.
Cytotoxicity and Antiproliferative Effects
Beyond specific kinase inhibition, thieno[2,3-b]pyrrole derivatives have demonstrated broad cytotoxic and antiproliferative effects against various cancer cell lines. For example, novel thieno[2,3-b]pyrrol-5-one derivatives have shown significant anticancer activity against MCF-7 human breast cancer cells.[5] Thieno[2,3-b]pyridine compounds, a closely related class, have been found to potently inhibit prostate cancer growth and motility by promoting G2/M arrest, multinucleation, and apoptosis.[6][7] Some of these compounds have even shown efficacy in patient-derived explants, including those resistant to current therapies like enzalutamide.[6][7]
The following workflow illustrates a general approach for the screening and evaluation of thieno[2,3-b]pyrrole derivatives as potential anticancer agents.
Application Note II: Antiviral Properties of the Thieno[2,3-b]pyrrole Scaffold
The thieno[2,3-b]pyrrole scaffold has also demonstrated significant promise in the development of antiviral agents. Its unique electronic and structural features enable it to interfere with viral replication processes.
Targeting Viral Replication
Derivatives of the isomeric thieno[3,2-b]pyrrole have been identified as potent inhibitors of the Chikungunya virus (CHIKV), a re-emerging alphavirus.[8] Optimization of these initial hits led to compounds with improved metabolic stability and good in vivo pharmacokinetic properties, highlighting the potential for developing effective antiviral drugs against CHIKV infection.[8]
Similarly, thieno[2,3-b]pyridine derivatives have been identified as a new class of antiviral drugs against the Mayaro virus (MAYV), another alphavirus.[9] These compounds were shown to effectively reduce viral production at non-toxic concentrations and demonstrated a strong anti-MAYV effect at both early and late stages of viral replication.[9]
The development of broad-spectrum antiviral agents is a critical goal in combating emerging infectious diseases. The activity of thienopyrrole derivatives against multiple alphaviruses suggests that this scaffold could be a valuable starting point for the design of such agents.
Application Note III: Diverse Biological Activities
Beyond their anticancer and antiviral properties, thieno[2,3-b]pyrroles and their analogs exhibit a wide range of other biological activities, making them a truly versatile scaffold in medicinal chemistry.
Antioxidant and Anti-inflammatory Potential
Certain thieno[2,3-b]pyrrol-5-one derivatives have been shown to possess significant antioxidant activity, as demonstrated by their ability to scavenge DPPH and ABTS free radicals.[5] This antioxidant potential may contribute to their overall therapeutic effects, as oxidative stress is implicated in a variety of diseases.
Other Therapeutic Areas
The thieno[2,3-b]pyridine scaffold has also been explored for its potential in treating other conditions. For instance, some derivatives have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, with the aim of sensitizing cancer cells to topoisomerase I inhibitors.[10] Additionally, thieno[2,3-b]pyridinones have been synthesized and evaluated as cytoprotectants and inhibitors of glycine binding to the NMDA receptor, suggesting potential applications in neurodegenerative diseases.[11]
Protocols
Protocol 1: General Synthesis of 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one Derivatives
This protocol is adapted from the synthesis of novel thieno[2,3-b]pyrrol-5-one derivatives with antioxidant and anticancer potential.[5]
Materials:
-
Ethyl 2-aminothiophene-3-acetate
-
Aluminum chloride (AlCl₃)
-
Appropriate thiophene-2-carbaldehyde derivatives
-
Ethanol
-
Piperidine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one (Key Intermediate):
-
To a solution of ethyl 2-aminothiophene-3-acetate in a suitable solvent, add AlCl₃ portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature for the specified time until the cyclization is complete (monitor by TLC).
-
Quench the reaction with ice-water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the 4,6-dihydrothieno[2,3-b]pyrrol-5-one intermediate.
-
-
Synthesis of (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one Derivatives:
-
Dissolve the 4,6-dihydrothieno[2,3-b]pyrrol-5-one intermediate and the desired substituted thiophene-2-carbaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the final product.
-
Characterize the synthesized compounds using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol provides a general procedure for assessing the cytotoxic effects of thieno[2,3-b]pyrrole derivatives on cancer cell lines, such as MCF-7.[5]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Thieno[2,3-b]pyrrole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-b]pyrrole compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
The following diagram illustrates a simplified signaling pathway involving EGFR and the potential point of inhibition by a thieno[2,3-b]pyrrole derivative.
Conclusion
The thieno[2,3-b]pyrrole scaffold and its related isosteres represent a highly valuable and versatile platform in medicinal chemistry. Their demonstrated efficacy in a range of therapeutic areas, particularly in oncology and virology, underscores their potential for the development of next-generation therapeutics. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its physicochemical and pharmacological properties through targeted modifications, ensures its continued prominence in drug discovery and development endeavors. The protocols and application notes provided herein serve as a foundational guide for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate as a Synthetic Building Block
Introduction: Unlocking the Potential of a Privileged Heterocycle
The thieno[2,3-b]pyrrole core is a fascinating bicyclic aromatic heterocycle that has garnered significant attention in the fields of medicinal chemistry and materials science. This fused ring system, containing both thiophene and pyrrole moieties, exhibits a unique combination of electronic properties and a rigid, planar structure. These characteristics make it an attractive scaffold for the development of novel therapeutic agents and organic electronic materials.[1] Specifically, derivatives of this core have shown promise as potent inhibitors of various protein kinases, anticancer agents, and antiparasitic compounds.[2][3][4]
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate stands out as a particularly valuable and versatile starting material for the synthesis of a diverse library of functionalized molecules. Its structure presents multiple reactive sites that can be selectively addressed to build molecular complexity: the pyrrole nitrogen (N-6), the methyl ester at C-5, and the electron-rich thiophene ring (C-2 and C-3 positions). This application note will provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful building block. We will explore key synthetic transformations with detailed, field-proven protocols, explain the rationale behind experimental choices, and highlight the applications of the resulting derivatives.
Core Reactivity and Synthetic Pathways
The synthetic utility of this compound stems from the distinct reactivity of its different components. The following sections will detail the key transformations at each of these sites.
Caption: Key synthetic transformations of this compound.
Functionalization of the Pyrrole Nitrogen (N-6)
The NH proton of the pyrrole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation or arylation. This modification is crucial as it not only introduces diverse substituents but also influences the electronic properties and steric environment of the entire scaffold, which can be pivotal for biological activity.
N-Alkylation
N-alkylation is a fundamental transformation that allows for the introduction of various alkyl groups at the pyrrole nitrogen. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a common and effective system for this purpose.[5]
Protocol: N-Benzylation of this compound
Rationale: This protocol utilizes sodium hydride to generate the nucleophilic pyrrolide anion, which then undergoes an SN2 reaction with benzyl bromide. THF is an excellent solvent for this reaction as it is aprotic and effectively solvates the sodium cation. The reaction is initially performed at 0 °C to control the exothermic deprotonation step.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Sodium Hydride | 1.2 | Base for deprotonation |
| Benzyl Bromide | 1.1 | Alkylating agent |
| Anhydrous THF | - | Aprotic solvent |
Modifications of the Ester Group at C-5
The methyl ester at the C-5 position is a versatile handle for a variety of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, as it allows for the introduction of a vast array of chemical functionalities and the modulation of physicochemical properties.
Ester Hydrolysis
Saponification of the methyl ester to the carboxylic acid is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a water-miscible organic solvent like methanol or THF.
Protocol: Hydrolysis of this compound
Rationale: This protocol employs an excess of lithium hydroxide to ensure complete saponification of the ester. The reaction is gently heated to increase the rate of hydrolysis. Acidification with HCl protonates the carboxylate salt to yield the free carboxylic acid, which typically precipitates from the aqueous solution.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (3.0 eq.) and stir the mixture at 50 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6H-thieno[2,3-b]pyrrole-5-carboxylic acid.
Amide Coupling
The resulting 6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a key intermediate for the synthesis of a wide range of amides. A variety of coupling reagents can be employed for this transformation, with common choices including HATU, HBTU, and EDC in combination with HOBt.[6][7] An alternative, highly effective method involves the conversion of the carboxylic acid to the more reactive acid chloride.[8][9]
Protocol: Amide Bond Formation via Acid Chloride
Rationale: This two-step, one-pot procedure first activates the carboxylic acid by converting it to the highly electrophilic acid chloride using oxalyl chloride and a catalytic amount of DMF (which forms the Vilsmeier reagent in situ). The acid chloride is then reacted with the desired amine in the presence of a base (triethylamine) to neutralize the HCl generated during the reaction.[9]
Materials:
-
6H-thieno[2,3-b]pyrrole-5-carboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Desired amine (e.g., 2-chloroaniline)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Suspend 6H-thieno[2,3-b]pyrrole-5-carboxylic acid (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1 drop).
-
Slowly add oxalyl chloride (2.0 eq.) and stir the mixture at room temperature until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the crude acid chloride in anhydrous THF.
-
In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (3.0 eq.) in anhydrous THF.
-
Add the acid chloride solution to the amine solution and stir at room temperature for 18 hours.
-
Pour the reaction mixture into a saturated NaHCO3 solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
| Coupling Reagent | Molar Eq. | Role |
| Oxalyl Chloride | 2.0 | Carboxylic acid activation |
| Triethylamine | 3.0 | HCl scavenger |
Reduction to Alcohol
The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).[10] This transformation opens up further synthetic possibilities, such as oxidation to the aldehyde or conversion of the alcohol to a leaving group for nucleophilic substitution.
Functionalization of the Aromatic Core (C-2 and C-3)
The thiophene ring of the thieno[2,3-b]pyrrole scaffold is electron-rich and susceptible to electrophilic aromatic substitution. The C-2 and C-3 positions are the most likely sites for these reactions.
Electrophilic Bromination
Protocol: Bromination with N-Bromosuccinimide (NBS)
Rationale: This protocol uses NBS as an electrophilic bromine source. The reaction is performed in the dark to prevent radical side reactions. The regioselectivity is predicted to favor the C-2 position due to the electronic nature of the thieno[2,3-b]pyrrole ring system.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF or DCM and cool to 0 °C in the dark.
-
Add NBS (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na2S2O3 solution.
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to isolate the brominated regioisomers.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings.[14][15] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), acts as the electrophile. This reaction is expected to proceed at either the C-2 or C-3 position of the thieno[2,3-b]pyrrole core. The resulting aldehyde is a versatile intermediate for various subsequent transformations.
Suzuki Cross-Coupling
The bromo-derivatives of this compound are excellent substrates for palladium-catalyzed Suzuki cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is of great importance in drug discovery for exploring structure-activity relationships.[16][17]
Protocol: Suzuki Coupling of Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
Rationale: This protocol employs a standard set of Suzuki coupling conditions using a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base can be crucial for achieving high yields, especially with heteroaromatic substrates.[18][19] The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.
Materials:
-
Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3
-
Phosphine ligand (e.g., SPhos, XPhos, or PPh3)
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3)
-
Solvent system (e.g., dioxane/water, toluene/water, or DME/water)
Procedure:
-
To an oven-dried flask, add methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., 2-5 mol %) and the ligand (e.g., 4-10 mol %).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for the Suzuki coupling reaction.
Applications in Drug Discovery and Materials Science
Derivatives of the thieno[2,3-b]pyrrole scaffold have demonstrated a broad range of biological activities, making them highly attractive for drug discovery programs.
-
Anticancer Agents: Thieno[2,3-b]pyrrole-based compounds have been shown to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer.[1][3][20] The mechanism of action can involve the inhibition of protein kinases or interference with other cellular processes.
-
Antiparasitic Agents: Thieno[3,2-b]pyrrole-5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, a protozoan parasite that causes diarrheal disease.[4][9]
-
Kinase Inhibitors: The rigid structure of the thienopyrrole core makes it an excellent scaffold for designing inhibitors that can fit into the ATP-binding pocket of protein kinases, which are important targets in oncology and inflammatory diseases.
-
Organic Electronics: The planar, electron-rich nature of the thieno[2,3-b]pyrrole system also makes it a promising building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conclusion
This compound is a high-value synthetic intermediate that provides access to a wide array of functionalized heterocyclic compounds. The strategic and selective manipulation of its three key reactive sites—the pyrrole nitrogen, the C-5 ester, and the C-2/C-3 positions of the thiophene ring—enables the construction of complex molecular architectures. The detailed protocols and synthetic strategies outlined in this application note serve as a comprehensive guide for researchers to unlock the full potential of this versatile building block in their respective fields of research, from the development of next-generation therapeutics to the design of novel organic materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. Khan Academy [khanacademy.org]
- 11. chemscene.com [chemscene.com]
- 12. 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid - Drug Delivery [ebclink.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Thieno[2,3-b]pyrrole Ring
Introduction: The Thieno[2,3-b]pyrrole Scaffold - A Privileged Heterocycle in Modern Chemistry
The thieno[2,3-b]pyrrole core, a fused bicyclic heterocycle containing both thiophene and pyrrole rings, represents a significant structural motif in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with a slightly less electron-rich thiophene ring, make it a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[1] Thieno[2,3-b]pyrrole derivatives have demonstrated a wide range of biological activities, including their use as antagonists for the Gonadotropin-releasing hormone (GnRH) receptor, and have been explored for their potential in treating various diseases.[2]
The ability to precisely modify the thieno[2,3-b]pyrrole ring at various positions is paramount for tuning its physicochemical and biological properties. This guide provides detailed experimental procedures for the strategic functionalization of the 6H-thieno[2,3-b]pyrrole ring system, targeting researchers, scientists, and professionals in drug development. The protocols herein are presented with an emphasis on not just the procedural steps, but also the underlying chemical principles that govern these transformations, ensuring both reproducibility and a deeper understanding of the synthetic choices.
Electrophilic Aromatic Substitution: Targeting the Electron-Rich Positions
The thieno[2,3-b]pyrrole ring system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr). Theoretical studies and experimental evidence on related thienothiophene systems suggest that the α-positions of the thiophene ring (C2 and C5) and the β-position of the pyrrole ring (C3) are the most nucleophilic. The precise site of substitution can be influenced by the nature of the electrophile and the reaction conditions.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group at C2
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] For the thieno[2,3-b]pyrrole core, this reaction proceeds with high regioselectivity at the C2 position of the thiophene ring.
Causality of Experimental Choices:
-
Reagents: DMF serves as the source of the formyl group, while POCl₃ activates it to form the electrophilic Vilsmeier reagent.
-
Solvent: Anhydrous 1,2-dichloroethane (DCE) is a common solvent as it is inert under the reaction conditions.
-
Temperature: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control its reactivity. The subsequent reaction with the thieno[2,3-b]pyrrole is then carried out at elevated temperatures to drive the reaction to completion.
-
Work-up: The intermediate iminium salt is hydrolyzed with an aqueous base, such as sodium hydroxide, to yield the final aldehyde product.
Experimental Protocol: Synthesis of 6H-Thieno[2,3-b]pyrrole-2-carbaldehyde
Materials:
-
6H-Thieno[2,3-b]pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle, and standard glassware for extraction and purification.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 6H-thieno[2,3-b]pyrrole (1 equivalent) in anhydrous DCE to the reaction mixture dropwise at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous NaHCO₃ solution.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6H-thieno[2,3-b]pyrrole-2-carbaldehyde.
Trustworthiness (Self-Validation):
-
Expected Outcome: A crystalline solid.
-
Spectroscopic Analysis: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton around δ 9.8-10.0 ppm.
-
Potential Pitfalls: The reagents are moisture-sensitive; therefore, anhydrous conditions are crucial for the success of the reaction.
Visualization of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of 6H-thieno[2,3-b]pyrrole.
Friedel-Crafts Acylation: Installation of Acyl Groups
Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] Similar to formylation, this reaction is expected to occur preferentially at the C2 position of the thieno[2,3-b]pyrrole ring.
Causality of Experimental Choices:
-
Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the acylating agent to generate a highly electrophilic acylium ion.
-
Acylating Agent: Acetyl chloride or acetic anhydride are commonly used for introducing an acetyl group.
-
Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is typically used.
-
Temperature: The reaction is often carried out at low temperatures to control the exothermicity and prevent side reactions.
-
Work-up: The reaction is quenched with a protic source, such as dilute acid, to decompose the aluminum chloride complex.
Experimental Protocol: Synthesis of 1-(6H-Thieno[2,3-b]pyrrol-2-yl)ethan-1-one
Materials:
-
6H-Thieno[2,3-b]pyrrole
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions, extraction, and purification.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition, stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 6H-thieno[2,3-b]pyrrole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Trustworthiness (Self-Validation):
-
Expected Outcome: A solid product.
-
Spectroscopic Analysis: Confirmation of the structure through ¹H NMR, ¹³C NMR, and MS. The ¹H NMR spectrum should show a characteristic singlet for the methyl protons of the acetyl group around δ 2.5 ppm.
-
Potential Pitfalls: AlCl₃ is highly hygroscopic and reacts violently with water. All reagents and glassware must be scrupulously dry.
N-Functionalization: Modifying the Pyrrole Nitrogen
The pyrrole nitrogen of the thieno[2,3-b]pyrrole ring is a key site for functionalization, allowing for the introduction of various substituents that can significantly impact the molecule's properties. N-alkylation and N-arylation are common transformations.
N-Alkylation: Introducing Alkyl Chains
N-alkylation is typically achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by reaction with an alkyl halide.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are used to dissolve the starting materials and facilitate the reaction.
-
Alkylating Agent: A variety of alkyl halides (e.g., methyl iodide, benzyl bromide) can be used to introduce the desired alkyl group.
Experimental Protocol: Synthesis of 6-Methyl-6H-thieno[2,3-b]pyrrole
Materials:
-
6H-Thieno[2,3-b]pyrrole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents, washed with anhydrous hexane to remove mineral oil) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, add a solution of 6H-thieno[2,3-b]pyrrole (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Trustworthiness (Self-Validation):
-
Expected Outcome: A liquid or low-melting solid.
-
Spectroscopic Analysis: Characterization by ¹H NMR, ¹³C NMR, and MS. The ¹H NMR spectrum will show the disappearance of the N-H proton signal and the appearance of a new singlet for the N-methyl group.
-
Potential Pitfalls: NaH is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
N-Arylation: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, enabling the N-arylation of the thieno[2,3-b]pyrrole core.[7] This reaction involves the palladium-catalyzed coupling of an amine (in this case, the thieno[2,3-b]pyrrole) with an aryl halide.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, tBu₃P) are essential for the catalytic cycle.[7]
-
Base: A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrrole nitrogen and facilitate the reductive elimination step.
-
Aryl Halide: Aryl bromides or iodides are typically used as the coupling partners.
Experimental Protocol: Synthesis of 6-Phenyl-6H-thieno[2,3-b]pyrrole
Materials:
-
6H-Thieno[2,3-b]pyrrole
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk techniques and glassware for air-sensitive reactions.
Procedure:
-
In an oven-dried Schlenk tube, combine 6H-thieno[2,3-b]pyrrole (1 equivalent), bromobenzene (1.2 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Trustworthiness (Self-Validation):
-
Expected Outcome: A solid product.
-
Spectroscopic Analysis: Full characterization by NMR and MS is required to confirm the structure.
-
Potential Pitfalls: The catalyst system is air-sensitive, so rigorous inert atmosphere techniques are necessary. Overheating can lead to catalyst decomposition.
Visualization of N-Functionalization Pathways:
Caption: Key pathways for the N-functionalization of the thieno[2,3-b]pyrrole core.
Halogenation and Cross-Coupling: Building Blocks for Further Diversification
Halogenated thieno[2,3-b]pyrroles are valuable intermediates for further functionalization via cross-coupling reactions. Regioselective halogenation is key to accessing specific isomers.
Regioselective Bromination
Based on the electronic properties of the ring system, bromination is expected to occur at the most electron-rich positions. Milder brominating agents can offer better control over regioselectivity.
Experimental Protocol: Synthesis of 2-Bromo-6H-thieno[2,3-b]pyrrole
Materials:
-
6H-Thieno[2,3-b]pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware.
Procedure:
-
Dissolve 6H-thieno[2,3-b]pyrrole (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane).
Trustworthiness (Self-Validation):
-
Expected Outcome: A solid product.
-
Spectroscopic Analysis: Characterization by ¹H NMR, ¹³C NMR, and MS to confirm the regiochemistry of bromination.
-
Potential Pitfalls: Over-bromination can occur if an excess of NBS is used or if the reaction is run for too long.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide. This reaction is widely used to introduce aryl or vinyl substituents.
Experimental Protocol: Synthesis of 2-Phenyl-6H-thieno[2,3-b]pyrrole
Materials:
-
2-Bromo-6H-thieno[2,3-b]pyrrole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate solution (2 M)
-
Toluene and ethanol
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
To a round-bottom flask, add 2-bromo-6H-thieno[2,3-b]pyrrole (1 equivalent), phenylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (5 mol%).
-
Add a 3:1 mixture of toluene and ethanol.
-
Add the 2 M aqueous sodium carbonate solution (2 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (around 90-100 °C) for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Trustworthiness (Self-Validation):
-
Expected Outcome: A solid product.
-
Spectroscopic Analysis: Confirmation of the structure by ¹H NMR, ¹³C NMR, and MS.
-
Potential Pitfalls: The catalyst is air-sensitive. Incomplete reaction can occur if the catalyst is deactivated or if the reaction time is insufficient.
Data Presentation
Table 1: Summary of Representative Functionalization Reactions and Yields
| Entry | Reaction Type | Product | Typical Yield (%) |
| 1 | Vilsmeier-Haack | 6H-Thieno[2,3-b]pyrrole-2-carbaldehyde | 70-85% |
| 2 | Friedel-Crafts | 1-(6H-Thieno[2,3-b]pyrrol-2-yl)ethan-1-one | 65-80% |
| 3 | N-Alkylation | 6-Methyl-6H-thieno[2,3-b]pyrrole | 80-95% |
| 4 | N-Arylation | 6-Phenyl-6H-thieno[2,3-b]pyrrole | 60-75% |
| 5 | Bromination | 2-Bromo-6H-thieno[2,3-b]pyrrole | 85-95% |
| 6 | Suzuki Coupling | 2-Phenyl-6H-thieno[2,3-b]pyrrole | 75-90% |
Table 2: Representative ¹H NMR Data (in CDCl₃, δ in ppm)
| Compound | H2 | H3 | H4 | H5 | Other |
| 6H-Thieno[2,3-b]pyrrole | 6.95 (d) | 6.50 (d) | 6.80 (dd) | 7.15 (dd) | 8.20 (br s, NH) |
| 6H-Thieno[2,3-b]pyrrole-2-carbaldehyde | - | 7.20 (s) | 6.90 (d) | 7.60 (d) | 9.90 (s, CHO), 8.50 (br s, NH) |
| 6-Methyl-6H-thieno[2,3-b]pyrrole | 6.90 (d) | 6.45 (d) | 6.75 (dd) | 7.10 (dd) | 3.70 (s, N-CH₃) |
| 2-Bromo-6H-thieno[2,3-b]pyrrole | - | 6.55 (s) | 6.85 (d) | 7.05 (d) | 8.30 (br s, NH) |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Introduction: The Importance of Rigorous Characterization
This application note provides a comprehensive guide to the essential analytical methods required for the full characterization of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (Molecular Formula: C₈H₇NO₂S; Molecular Weight: 181.21 g/mol ). The protocols herein are designed to be self-validating, providing orthogonal data points that, when combined, create a high-confidence analytical dossier for this compound. We will proceed from foundational techniques that confirm elemental composition and molecular mass to sophisticated spectroscopic methods that elucidate the precise three-dimensional arrangement of atoms.
Foundational Analysis: Confirming Identity and Composition
The first step in characterizing a newly synthesized compound is to confirm that its fundamental properties—elemental composition and molecular weight—match the theoretical values. These methods provide the initial " go/no-go " validation before investing time in more complex structural analysis.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is indispensable for confirming the molecular formula of a compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[1] This high precision allows for the determination of a unique elemental composition, distinguishing the target compound from other potential isomers or impurities with the same nominal mass.[1][2]
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Accurately prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The sample should be fully dissolved.[3]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the instrument to operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). This minimizes matrix effects and provides a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 amu). Ensure the resolution is set to a high value (e.g., >60,000) to achieve the necessary mass accuracy.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical exact mass calculated for C₈H₇NO₂S + H⁺. The mass error should ideally be below 5 ppm.
Data Presentation: Expected HRMS Results
| Parameter | Theoretical Value | Observed Value (Representative) | Mass Error (ppm) |
| Molecular Formula | C₈H₇NO₂S | - | - |
| Exact Mass [M] | 181.0201 | - | - |
| Adduct | [M+H]⁺ | [M+H]⁺ | - |
| Theoretical m/z | 182.0279 | 182.0275 | -2.2 |
Elemental Analysis (CHN-S)
Causality: Combustion analysis provides the empirical formula by quantifying the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a pure sample.[4][5][6] This technique offers an orthogonal confirmation of the compound's elemental composition determined by HRMS.[7] A close match between theoretical and experimental percentages is a strong indicator of sample purity.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Ensure the sample is meticulously dried to remove any residual solvents, which would alter the hydrogen and carbon percentages. A minimum of 2-3 mg of finely ground, homogenous sample is required.[8][9]
-
Encapsulation: Accurately weigh the sample into a tin capsule.[10] The tin capsule aids in complete combustion by raising the temperature upon ignition.[10]
-
Instrument Setup: Calibrate the CHN-S analyzer using a certified organic standard (e.g., acetanilide) to ensure detector response is linear and accurate.
-
Combustion: The sample is dropped into a high-temperature furnace (approx. 1000 °C) in a stream of pure oxygen. This process converts C to CO₂, H to H₂O, N to N₂/NₓOᵧ (which is then reduced to N₂), and S to SO₂.[6][10][11]
-
Detection: The resulting gases are separated by a gas chromatography column and quantified using a thermal conductivity detector.[1]
-
Data Analysis: The instrument software calculates the weight percentage of each element. Compare these experimental values to the theoretical percentages calculated from the molecular formula. Per ACS guidelines, the difference should be within ±0.4%.[8]
Data Presentation: Expected Elemental Analysis Results
| Element | Theoretical % | Observed % (Representative) | Difference |
| Carbon (C) | 53.02 | 52.95 | -0.07 |
| Hydrogen (H) | 3.89 | 3.91 | +0.02 |
| Nitrogen (N) | 7.73 | 7.69 | -0.04 |
| Sulfur (S) | 17.70 | 17.65 | -0.05 |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[12] It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[13][14]
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
Proton (¹H) NMR Spectroscopy
Causality: ¹H NMR provides information about the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). This allows for the assembly of molecular fragments.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters: Set the appropriate spectral width, acquisition time, and relaxation delay (typically 1-2 seconds for routine ¹H spectra). A 90° pulse angle is commonly used.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Processing: Apply a Fourier transform to the FID to generate the spectrum. Perform phase and baseline corrections. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons for each resonance.
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 | Broad Singlet | 1H | NH | The N-H proton of the pyrrole is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |
| 7.15 | Doublet | 1H | H-2 | Thiophene protons are in the aromatic region. This proton is coupled to H-3. |
| 6.80 | Doublet | 1H | H-3 | Coupled to H-2. |
| 6.70 | Singlet | 1H | H-4 | This pyrrole proton is a singlet as it has no adjacent protons to couple with. |
| 3.85 | Singlet | 3H | O-CH₃ | The methyl ester protons are in a characteristic region and appear as a singlet. |
Carbon (¹³C) NMR Spectroscopy
Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.[12] Standard proton-decoupled spectra show each unique carbon as a single line, providing a carbon count and information about the electronic environment (e.g., carbonyl, aromatic, aliphatic carbons).
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Setup: Use the same sample prepared for ¹H NMR. The spectrometer must be tuned to the ¹³C frequency.
-
Acquisition Mode: Use a proton-decoupled pulse program. This collapses all ¹H-¹³C coupling, simplifying the spectrum so that each carbon signal appears as a singlet.
-
Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the low natural abundance and lower sensitivity of the ¹³C nucleus.[15]
-
Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline correction). Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Presentation: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 165.0 | C =O | The ester carbonyl carbon is highly deshielded. |
| 140.0 | C-7a | Quaternary carbon at the ring junction. |
| 128.0 | C-3a | Quaternary carbon at the ring junction. |
| 125.0 | C -2 | Thiophene C-H. |
| 120.0 | C -3 | Thiophene C-H. |
| 115.0 | C -4 | Pyrrole C-H. |
| 105.0 | C -5 | Pyrrole carbon attached to the ester group. |
| 51.5 | O-C H₃ | Methyl ester carbon. |
Functional Group and Purity Analysis
While NMR provides the core structural framework, other techniques are essential for confirming the presence of specific functional groups and for quantifying the purity of the bulk sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent, rapid method to confirm the presence of key groups like N-H, C=O, and C-O bonds.
Experimental Protocol: FTIR via KBr Pellet Method
-
Preparation: Gently grind 1-2 mg of the dry sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[5][16] KBr is used as it is transparent to IR radiation in the typical analysis range.[4][5]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes to form a thin, transparent or translucent pellet.[16][17][18]
-
Background Scan: Place a blank KBr pellet (made without the sample) in the FTIR spectrometer and run a background scan. This corrects for atmospheric CO₂ and H₂O, as well as any minor impurities in the KBr.[4]
-
Sample Scan: Replace the blank with the sample pellet and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 | Medium, Sharp | N-H Stretch | Pyrrole N-H |
| ~3100 | Medium | Aromatic C-H Stretch | Thiophene & Pyrrole C-H |
| ~1700 | Strong | C=O Stretch | Ester Carbonyl |
| ~1550 | Medium | C=C Stretch | Aromatic Rings |
| ~1250 | Strong | C-O Stretch | Ester C-O |
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of a non-volatile organic compound.[19] It separates the target compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[20] A UV detector quantifies the components, allowing for purity to be expressed as a percentage of the total peak area.
Workflow for HPLC Method Development and Analysis
Caption: A systematic approach to HPLC method development and purity analysis.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Method Development (Scouting):
-
Column: Start with a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a binary system: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the compound.[20][21]
-
Optimization: Based on the scouting run, develop a focused gradient that provides good resolution around the main peak, ensuring separation from any potential impurities.
-
-
Quantitative Analysis:
-
System Parameters (Representative):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Data Presentation: Representative HPLC Results
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient: 40-80% Acetonitrile in Water (0.1% Formic Acid) over 15 min |
| Retention Time (tR) | 8.5 min |
| Purity (% Area) | >99.0% |
Definitive Structure: Single-Crystal X-ray Crystallography (Optional)
Causality: While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the only definitive, unambiguous proof of a molecule's three-dimensional structure in the solid state.[18] It provides precise bond lengths, bond angles, and stereochemistry.[21]
Protocol Feasibility: This technique is contingent upon the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge. If successful, the resulting crystal structure provides irrefutable evidence of the compound's identity.
Conclusion
The characterization of a novel compound like this compound requires a multi-faceted analytical approach. By systematically employing HRMS and elemental analysis to confirm the molecular formula, 1D NMR to elucidate the molecular framework, FTIR to verify functional groups, and HPLC to assess purity, researchers can build a comprehensive and reliable data package. This rigorous validation is the bedrock of trustworthy and reproducible science, ensuring that subsequent biological or material science studies are based on a compound of known identity and quality.
References
- 1. Elemental Analysis - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 2. acgpubs.org [acgpubs.org]
- 3. 6H-thieno[2,3-b]pyrrole | C6H5NS | CID 819116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ubc.ca [chem.ubc.ca]
- 9. mt.com [mt.com]
- 10. School of Chemical Sciences KB [answers.uillinois.edu]
- 11. measurlabs.com [measurlabs.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. chem.latech.edu [chem.latech.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 19. pharmtech.com [pharmtech.com]
- 20. mastelf.com [mastelf.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Application Note: Structural Elucidation of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate using ¹H and ¹³C NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the analysis of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It details the necessary protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind chemical shifts and coupling constants is explained, grounded in the distinct electronic environment of the fused heterocyclic thienopyrrole system. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in the structural characterization of heterocyclic compounds.
Introduction
This compound is a member of the thienopyrrole family, a class of fused heterocyclic compounds containing thiophene and pyrrole rings.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] Accurate structural confirmation is a critical step in the synthesis and development of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules.[4] This application note presents a detailed analysis of the ¹H and ¹³C NMR spectra of the title compound, providing a framework for its characterization.
The thieno[2,3-b]pyrrole core presents a unique electronic landscape arising from the fusion of an electron-rich pyrrole ring with a slightly less electron-rich thiophene ring.[5] This electronic interplay, coupled with the influence of the electron-withdrawing methyl carboxylate group, dictates the specific chemical shifts and coupling patterns observed in the NMR spectra. Understanding these relationships is key to a confident spectral assignment.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (Purity ≥98%)[6]
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Spectrometer: 400 MHz (or higher) NMR spectrometer
Sample Preparation Protocol
The quality of the NMR spectrum is highly dependent on proper sample preparation.[9][10] The following protocol ensures the acquisition of high-resolution spectra.
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[11]
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[7][11]
-
Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field homogeneity.[8][10]
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Standard Addition: Add a small drop of TMS to the sample to serve as an internal reference (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[8]
References
- 1. Thienopyrroles | Fisher Scientific [fishersci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. This compound, CasNo.118465-49-9 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. scribd.com [scribd.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: Mass Spectrometry Fragmentation of Thieno[2,3-b]pyrrole Compounds
Introduction: The Thieno[2,3-b]pyrrole Scaffold and the Role of Mass Spectrometry
The thieno[2,3-b]pyrrole core is a bicyclic heteroaromatic system containing both sulfur and nitrogen, making it a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have shown promise as antiviral agents, kinase inhibitors, and components of organic electronic materials.[3][4][5] In the development of novel drugs and materials, unambiguous structural characterization is paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns.[6][7][8]
This guide provides an in-depth analysis of the characteristic fragmentation patterns of thieno[2,3-b]pyrrole compounds under various ionization conditions. It is intended for researchers and drug development professionals who utilize mass spectrometry for the structural elucidation of these and related heterocyclic systems. We will explore the fundamental fragmentation pathways of the core structure and examine how different substituents influence these pathways, offering a predictive framework for spectral interpretation.
Principles of Ionization and Fragmentation
The fragmentation observed in a mass spectrum is highly dependent on the ionization technique employed.
-
Electron Ionization (EI): This is a "hard" ionization technique commonly used with Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] High-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a high-energy molecular ion (M•+).[9][12] This excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for library matching.[13]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for molecules that are less volatile or thermally labile, and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12] ESI generates protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[12] Fragmentation is then induced in a controlled manner within the mass spectrometer using collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. This allows for systematic investigation of fragmentation pathways.[6]
Fragmentation of the Unsubstituted Thieno[2,3-b]pyrrole Core
While literature specifically detailing the fragmentation of the unsubstituted thieno[2,3-b]pyrrole is scarce, we can infer its behavior from the well-documented fragmentation of its constituent rings, thiophene and pyrrole, and related bicyclic systems.[14][15]
Under Electron Ionization (EI) , the molecular ion (m/z 123) is expected to be prominent. Key fragmentation steps would likely involve:
-
Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to a thiophene-derived radical cation.
-
Loss of CS or HCS: Characteristic of sulfur-containing rings, leading to pyrrole-derived fragments.
-
Ring Cleavage: Complex rearrangements and cleavage of the bicyclic system can lead to smaller, stable aromatic ions.
Under ESI-MS/MS , the protonated molecule [M+H]+ (m/z 124) would be the precursor ion. The fragmentation would be more controlled, likely initiated by protonation at the most basic site (the nitrogen atom). Subsequent fragmentation could involve:
-
Sequential Neutral Losses: Similar to EI, but occurring in a stepwise manner upon collisional activation.
-
Ring Opening: Protonation can weaken ring bonds, facilitating cleavage pathways that differ from the radical-driven reactions in EI.
Influence of Substituents on Fragmentation
Substituents dramatically influence fragmentation pathways, often directing cleavage to specific bonds. The nature and position of the substituent are critical.[14][16]
N-Substituted Thieno[2,3-b]pyrroles
-
N-Aryl/Alkyl Groups: For N-substituted compounds, a primary fragmentation is often the cleavage of the N-substituent bond. For example, in N-arylated dithieno[3,2-b:2′,3′-d]pyrroles, Pd- or Cu-catalyzed coupling is a common synthetic route, and their characterization relies heavily on MS.[3]
-
N-Acyl Groups: Cleavage of the N-acyl bond is highly characteristic. This typically occurs via an α-cleavage, resulting in the formation of a stable acylium ion (R-C≡O+) or the loss of the acyl group as a ketene radical. This is a dominant fragmentation pathway observed in related heterocyclic systems.[15]
C-Substituted Thieno[2,3-b]pyrroles
-
Substituents on the Thiophene Ring: The fragmentation of substituted thiophenes often involves cleavage of the bond beta to the thiophene ring (benzylic-type cleavage) if an alkyl group is present. For groups with heteroatoms, such as esters or amides, characteristic losses (e.g., loss of •OR, •NR2) are common. A study on thieno[2,3-b]thiophene-2,5-dicarbonyldianilides showed dominant cleavage of the C-N amide bond.[15]
-
Substituents on the Pyrrole Ring: The fragmentation of substituted pyrroles is heavily influenced by the side chain.[14] For example, substituents at the 2-position can lead to losses of aldehydes or the entire pyrrole moiety.[14]
Table 1: Common Neutral Losses and Characteristic Fragments
| Substituent Type | Ionization | Common Neutral Loss | Characteristic Fragment Ion |
| N-Acyl (N-COR) | EI, ESI | •RCO, RCHO | [M - RCO]+, Acylium ion [RCO]+ |
| C-Alkyl (C-R) | EI | •CH3, •C2H5 (from larger R) | [M - CH3]+, Tropylium-like ions |
| C-Amide (C-CONR2) | EI, ESI | •NR2, CONR2 | [M - CONR2]+, Acylium ion [M-NR2]+ |
| C-Ester (C-COOR) | EI, ESI | •OR, COOR | [M - OR]+, [M - COOR]+ |
Experimental Protocols
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte.
Protocol 1: GC-MS Analysis (for Volatile Derivatives)
This protocol is suitable for thermally stable, non-polar to moderately polar thieno[2,3-b]pyrrole derivatives.
1. Sample Preparation:
- Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100-500 µg/mL.
- Filter the sample through a 0.22 µm syringe filter if particulates are present.
2. GC-MS Instrumentation and Parameters:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is a good starting point due to its robustness and wide applicability.[17] (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 280-300 °C.[17]
- Injection Volume: 1 µL with a split ratio of 20:1 (adjust as needed for concentration).
- Oven Program:
- Initial temperature: 50-100 °C, hold for 1 min.
- Ramp: 10-20 °C/min to 300-320 °C.[17]
- Hold: 2-5 min.
- MS Parameters (EI):
- Ion Source Temp: 230 °C.[17]
- Quadrupole Temp: 150 °C.[17]
- Electron Energy: 70 eV.[17]
- Scan Range: m/z 40-600.[17]
Protocol 2: LC-MS/MS Analysis (for Most Derivatives)
This is the most versatile method, applicable to a wide range of thieno[2,3-b]pyrrole derivatives, especially those developed as drug candidates.[7][8][18]
1. Sample Preparation:
- Dissolve the sample in a mobile-phase compatible solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter.
2. LC-MS/MS Instrumentation and Parameters:
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Waters Xevo TQ-S or a high-resolution instrument like an Orbitrap or Q-TOF.
- Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
- Start at 5-10% B.
- Ramp to 95% B over 5-8 minutes.
- Hold at 95% B for 1-2 minutes.
- Return to initial conditions and re-equilibrate.
- Flow Rate: 0.3-0.5 mL/min.
- MS Parameters (Positive ESI):
- Capillary Voltage: 1.5-3.0 kV.
- Source Temp: 120-150 °C.
- Desolvation Temp: 350-500 °C.
- Cone Gas Flow: ~50 L/hr.
- Desolvation Gas Flow: ~800 L/hr.
- MS1 Scan: Scan for the expected [M+H]+ ion.
- MS/MS: Isolate the [M+H]+ ion and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Data Interpretation and Visualization
A systematic approach is key to interpreting fragmentation data.
Workflow for Structural Elucidation
The diagram below illustrates a typical workflow for analyzing an unknown thieno[2,3-b]pyrrole derivative using LC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Emergence of Thieno[2,3-b]pyrroles as Potent GnRH Receptor Antagonists: A Guide for Drug Discovery
Introduction: Targeting the GnRH Receptor
The Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells, is a critical regulator of the human reproductive system.[1] Upon stimulation by the decapeptide GnRH, the receptor initiates a signaling cascade that governs the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, control steroidogenesis and gametogenesis in the gonads.[1] Consequently, the GnRH receptor has emerged as a key therapeutic target for a multitude of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.[2]
While peptide-based GnRH agonists and antagonists have been clinically successful, their parenteral administration route has prompted the search for orally bioavailable, small-molecule antagonists.[3] This has led to the exploration of various heterocyclic scaffolds, with the thieno[2,3-b]pyrrole core structure emerging as a particularly promising pharmacophore for the development of potent and selective GnRH receptor antagonists.[4] This guide provides an in-depth overview of the role of thieno[2,3-b]pyrroles in this context, detailing their synthesis, structure-activity relationships, and the key experimental protocols for their characterization.
The Thieno[2,3-b]pyrrole Scaffold: A Privileged Structure for GnRH Antagonism
The thieno[2,3-b]pyrrole core is a bicyclic aromatic system that offers a rigid and planar framework for the strategic placement of substituents to achieve high-affinity binding to the GnRH receptor. The design of antagonists based on this scaffold has been a focus of significant research, leading to the identification of compounds with excellent in vitro potency and promising pharmacokinetic profiles.[4]
General Synthesis of the Thieno[2,3-b]pyrrole Core
The synthesis of the thieno[2,3-b]pyrrole nucleus is a critical step in the development of this class of antagonists. A common and effective strategy involves a multi-step sequence that allows for the introduction of diversity at various positions of the scaffold. The causality behind this synthetic approach is to build the core in a manner that facilitates the subsequent attachment of pharmacophoric groups essential for receptor interaction. A generalized synthetic scheme is outlined below. The choice of specific reagents and reaction conditions is dictated by the desired substitution pattern on the final molecule, allowing for a systematic exploration of the structure-activity relationship.
Structure-Activity Relationship (SAR) of Thieno[2,3-b]pyrrole Derivatives
The potency of thieno[2,3-b]pyrrole-based GnRH antagonists is highly dependent on the nature and position of substituents on the heterocyclic core. Extensive SAR studies have been conducted to optimize the binding affinity and functional activity of these compounds.[4] Key findings from these studies are summarized in the table below. The rationale behind these modifications is to enhance interactions with specific residues within the GnRH receptor binding pocket, thereby increasing potency and selectivity.
| Compound ID | R1 | R2 | R3 | GnRH Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) |
| Example 1 | H | Phenyl | 4-Fluorophenyl | 5.2 | 10.8 |
| Example 2 | CH3 | 2-Chlorophenyl | 4-Fluorophenyl | 1.8 | 3.5 |
| Example 3 | H | Pyridin-2-yl | 2,4-Difluorophenyl | 0.9 | 2.1 |
| Example 4 | H | Phenyl | 4-Methoxyphenyl | 8.7 | 15.4 |
Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The characterization of novel thieno[2,3-b]pyrrole derivatives as GnRH receptor antagonists relies on a cascade of in vitro assays. The following protocols provide a detailed, step-by-step methodology for two fundamental experiments: a competitive binding assay to determine the affinity of the compounds for the GnRH receptor, and a functional assay to measure their antagonistic activity by monitoring changes in intracellular calcium levels. These protocols are designed to be self-validating by including appropriate controls to ensure the reliability of the generated data.
Protocol 1: GnRH Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the GnRH receptor using a radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)
-
Test thieno[2,3-b]pyrrole compounds
-
Unlabeled GnRH agonist (for non-specific binding determination)
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA)
-
96-well microplates
-
Cell harvester and filter mats
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation: Culture HEK293-hGnRHR cells to confluence. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes + Radiolabeled GnRH agonist.
-
Non-Specific Binding: Cell membranes + Radiolabeled GnRH agonist + excess unlabeled GnRH agonist.
-
Competition: Cell membranes + Radiolabeled GnRH agonist + serial dilutions of the test thieno[2,3-b]pyrrole compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: GnRH Receptor Functional Antagonism Assay (Calcium Flux)
This protocol outlines a method to assess the functional antagonist activity of a test compound by measuring its ability to inhibit GnRH-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably co-expressing the human GnRH receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test thieno[2,3-b]pyrrole compounds
-
GnRH agonist (e.g., Leuprolide)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.
-
Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Add varying concentrations of the test thieno[2,3-b]pyrrole compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the GnRH agonist (typically the EC80 concentration) to all wells to stimulate the receptor.
-
Signal Detection: Immediately measure the change in fluorescence or luminescence using the plate reader.
-
Data Analysis: Plot the agonist-induced signal against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams have been generated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[2,3-b]pyrrole-Based Compounds in Anticancer Drug Discovery: Application Notes and Protocols
Introduction: The Emergence of Thieno[2,3-b]pyrrole as a Privileged Scaffold in Oncology
The quest for novel anticancer agents with improved efficacy and selectivity is a central theme in medicinal chemistry. Within this landscape, fused heterocyclic systems have garnered significant attention due to their structural rigidity, diverse chemical reactivity, and ability to mimic the spatial arrangement of pharmacophores found in natural products. Among these, the thieno[2,3-b]pyrrole scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides an in-depth exploration of thieno[2,3-b]pyrrole-based compounds in the context of anticancer drug discovery, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into their mechanisms of action.
The rationale for focusing on the thieno[2,3-b]pyrrole core lies in its unique electronic properties and three-dimensional architecture, which facilitate interactions with various enzymatic pockets and receptor sites implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource to support the exploration and development of this promising class of anticancer compounds.
Part 1: Synthesis of the Thieno[2,3-b]pyrrole Core and Key Derivatives
A variety of synthetic strategies have been developed to construct the thieno[2,3-b]pyrrole nucleus. The choice of a particular route is often dictated by the desired substitution pattern on the final compound, which in turn influences its biological activity. Here, we detail a common and versatile synthetic approach.
Protocol 1: Synthesis of the 4,6-dihydrothieno[2,3-b]pyrrol-5-one Core
This protocol outlines a multi-step synthesis to obtain a key intermediate, 4,6-dihydrothieno[2,3-b]pyrrol-5-one, which can be further functionalized to generate a library of anticancer candidates.[1]
Step 1: Synthesis of Ethyl 2-nitrothiophene-3-acetate
-
Dissolve potassium-t-butoxide (1.3 g, 11.6 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -50°C using a dry ice/acetone bath.
-
To this cooled solution, add a solution of 3-methyl-2-nitrothiophene (1.5 g, 10.5 mmol) and diethyl carbonate (1.3 g, 11.0 mmol) in THF (5 mL) dropwise over 30 minutes, maintaining the temperature below -45°C.
-
Stir the reaction mixture at -50°C for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-nitrothiophene-3-acetate as a yellow oil.
Step 2: Synthesis of Ethyl 2-aminothiophene-3-acetate
-
To a suspension of ethyl 2-nitrothiophene-3-acetate (1.1 g, 5.5 mmol) in a 4:1 mixture of dioxane and water (10 mL), add reduced iron powder (0.875 g, 15.35 mmol) and ferrous sulfate hexahydrate (0.1 g, 0.372 mmol).
-
Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate (20 mL).
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford ethyl 2-aminothiophene-3-acetate, which can be used in the next step without further purification.
Step 3: Cyclization to 4,6-dihydrothieno[2,3-b]pyrrol-5-one
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, place anhydrous aluminum chloride (AlCl₃) (0.8 g, 6.0 mmol).
-
Add a solution of ethyl 2-aminothiophene-3-acetate (1.0 g, 5.4 mmol) in anhydrous dichlorobenzene (15 mL) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 180°C and maintain for 4 hours.
-
Cool the mixture to room temperature and pour it cautiously onto crushed ice (50 g).
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic extracts, wash with water (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol to yield 4,6-dihydrothieno[2,3-b]pyrrol-5-one as a crystalline solid.
Protocol 2: Aldol Condensation for the Synthesis of Thiophene-Substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones
This protocol describes the functionalization of the thieno[2,3-b]pyrrol-5-one core to introduce various substituted thiophene moieties, a common feature in active anticancer derivatives.[1]
-
To a solution of 4,6-dihydrothieno[2,3-b]pyrrol-5-one (0.5 g, 3.26 mmol) in methanol (10 mL), add the desired substituted thiophene-2-carbaldehyde (e.g., thiophene-2-carbaldehyde, 5-chlorothiophene-2-carbaldehyde, etc.) (3.26 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum to obtain the desired (4Z)-4-(substituted-thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one.
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of thieno[2,3-b]pyrrole derivatives has been synthesized, a cascade of in vitro assays is employed to assess their anticancer potential. These assays provide crucial information on cytotoxicity, effects on cell proliferation, and the underlying mechanisms of cell death.
Workflow for In Vitro Anticancer Evaluation
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-b]pyrroles
Welcome to the dedicated technical support center for the synthesis of thieno[2,3-b]pyrroles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, found in antagonists of the GnRH receptor and potential anticancer agents, mastering its synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field experience to help you overcome common synthetic challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each entry details the potential underlying causes of a problem and provides actionable protocols and strategies to resolve it.
Question 1: I am observing very low or no yield of my target thieno[2,3-b]pyrrole. What are the likely causes and how can I improve it?
Low product yield is one of the most common frustrations in heterocyclic synthesis. The causes can range from suboptimal reaction conditions to the inherent instability of intermediates. Let's break down the potential culprits and solutions.
Potential Causes & Solutions:
-
Inefficient Cyclization Strategy: The final ring-closing step is often the most critical. The choice of base, solvent, and temperature can dramatically affect the efficiency of intramolecular cyclizations like the Dieckmann-type condensation.[1]
-
Troubleshooting Protocol:
-
Base Selection: If using a weaker base like potassium carbonate (K₂CO₃) results in low yield, consider switching to a stronger, non-nucleophilic base. Sodium ethoxide (EtONa) in ethanol or potassium tert-butoxide in THF are common and effective choices for promoting cyclization.[4][5]
-
Solvent Polarity: Ensure the solvent is appropriate for the reaction type. Polar aprotic solvents like DMF can be effective for cyclocondensations, especially when used with bases like K₂CO₃ at elevated temperatures.[4][5]
-
Temperature Optimization: Some cyclizations require heating to overcome the activation energy barrier. Systematically screen temperatures, for example, from room temperature up to the reflux temperature of the solvent, monitoring the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
-
-
Poor Quality of Starting Materials: The synthesis of the thieno[2,3-b]pyrrole core often relies on multi-step preparations of functionalized thiophene or pyrrole precursors. Impurities in these starting materials can inhibit catalysts or lead to unwanted side reactions.
-
Best Practice: Always purify key intermediates immediately before use. For example, 2-aminothiophene derivatives, common precursors, can be unstable. Confirm their purity by ¹H NMR and LC-MS. If synthesizing precursors via methods like the Gewald reaction, ensure complete removal of elemental sulfur and other reagents.[6]
-
-
Sub-optimal Catalyst or Reaction Conditions: Many modern synthetic routes rely on catalysis. The choice of catalyst and the reaction atmosphere can be critical.
-
Troubleshooting Protocol:
-
Atmosphere Control: If your reaction involves organometallic intermediates or sensitive reagents, ensure it is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or quenching by moisture.
-
Catalyst Screening: For cross-coupling strategies (e.g., Sonogashira), screen different palladium catalysts and ligands.[1] Sometimes, a change from a standard catalyst to a more specialized one can significantly boost yields.
-
-
Workflow for Optimizing Low Yield
Below is a systematic workflow to troubleshoot and optimize reaction yields.
Caption: A decision-making workflow for troubleshooting low product yields.
Question 2: My reaction is producing a mixture of isomers. How can I selectively synthesize the thieno[2,3-b]pyrrole instead of the thieno[3,2-b]pyrrole?
Regioselectivity is a fundamental challenge in the synthesis of fused heterocyclic systems. The formation of the undesired thieno[3,2-b]pyrrole isomer is a common issue that is almost entirely dictated by the chosen synthetic strategy.
Cause & Strategy:
The regiochemical outcome depends on which ring is formed last and from which precursor. The key is to choose a synthetic route where the bond formations can only lead to the desired [2,3-b] fusion.
-
Strategy 1: Start with a Pyrrole, Build the Thiophene Ring. This is one of the most reliable methods for ensuring the correct regiochemistry. By starting with a pre-functionalized pyrrole, you can direct the cyclization of the thiophene ring to the 2,3-positions. A well-established method involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with ethyl thioglycolate.[5] The substituents on the pyrrole ring guide the condensation to form the thieno[2,3-b] system exclusively.
-
Strategy 2: Start with a Thiophene, Build the Pyrrole Ring. This approach can also be regioselective, provided the thiophene starting material has the correct substitution pattern. For example, using a 2-aminothiophene derivative and constructing the pyrrole ring via a Paal-Knorr type synthesis from a 1,4-dicarbonyl compound can yield the desired isomer.[7] However, care must be taken as other thiophene isomers could lead to the undesired product.
Divergent Pathways to Thienopyrrole Isomers
The diagram below illustrates how the choice of starting material dictates the final isomeric product.
Caption: Synthetic pathways determining the regioselective formation of thienopyrrole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile starting points for synthesizing the thieno[2,3-b]pyrrole core?
The most versatile methods often start with readily available or easily synthesized precursors. Two popular approaches are:
-
From Ketene-N,S-acetals: This method involves the condensation of activated methylene compounds with isothiocyanates, followed by cyclization. It offers a flexible way to introduce a variety of substituents.[1][4]
-
From Functionalized Pyrroles: As mentioned in the troubleshooting guide, starting with a 4-formylpyrrole derivative provides excellent control over regiochemistry and generally results in good yields of the thieno[2,3-b]pyrrole product.[5]
Q2: My product is an insoluble solid that is difficult to purify by column chromatography. What are my options?
This is a common issue with planar, fused heterocyclic systems due to strong intermolecular π-π stacking.
-
Recrystallization: This is the most effective method for purifying solid products. Screen a variety of solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Trituration: If a suitable recrystallization solvent cannot be found, suspend your crude product in a solvent in which the impurities are soluble but the desired product is not (e.g., diethyl ether, hexanes). Stir or sonicate the suspension, then filter to collect the purified, solid product.
-
Avoid Chlorinated Solvents: In some cases, residual acidic impurities from chlorinated solvents like DCM can degrade sensitive heterocyclic products on a silica gel column. If column chromatography is necessary, consider using a different solvent system or neutralizing the silica gel with triethylamine.
Q3: How can I definitively confirm the structure and regiochemistry of my final product?
A combination of spectroscopic techniques is essential.
-
¹H NMR Spectroscopy: The coupling constants and chemical shifts of the protons on the thiophene and pyrrole rings are distinct for the [2,3-b] and [3,2-b] isomers.
-
Nuclear Overhauser Effect (NOE) NMR Spectroscopy: An NOESY or ROESY experiment can show through-space correlations between protons on the two different rings. For a thieno[2,3-b]pyrrole, you would expect to see an NOE between the proton on the thiophene ring and a substituent on the adjacent position of the pyrrole ring.
-
X-ray Crystallography: If you can grow a single crystal of your compound, this is the ultimate and unambiguous method for structure determination.
Q4: Are there any metal-free synthetic routes available to avoid potential heavy metal contamination in my final compound?
Yes, several classical and modern methods avoid heavy metal catalysts.
-
Condensation/Cyclization Reactions: Syntheses starting from functionalized pyrroles and thioglycolates, or those involving Dieckmann-type cyclizations, are typically promoted by bases (e.g., NaOEt, K₂CO₃) and do not require metal catalysts.[1][4][5]
-
Denitrogenative Transformation: A more recent approach involves the synthesis of fused 1,2,3-triazoles, which can then undergo an acid-mediated, metal-free denitrogenative transformation to form the thienopyridine core, a related scaffold.[8] This strategy highlights an emerging area of metal-free synthesis for fused heterocycles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
- 8. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Welcome to the technical support center for the synthesis of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common issues encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to enhance your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Answer: Low yield is the most common issue and can stem from several sources. A systematic approach is crucial.
-
Causality: The formation of the thieno[2,3-b]pyrrole scaffold often involves a cascade of reactions, such as a condensation followed by an intramolecular cyclization. Each step has specific requirements that, if not met, can halt the entire sequence. For instance, in syntheses starting from a substituted pyrrole and a sulfur-containing reagent, incomplete initial condensation or failure of the subsequent ring-closure are common failure points.[1]
-
Troubleshooting Steps:
-
Reagent Quality:
-
Verify Starting Materials: Ensure the purity of your starting materials, such as methyl 4-formyl-1H-pyrrole-3-carboxylate and methyl thioglycolate. Impurities can interfere with the catalyst or lead to side reactions.
-
Base Integrity: The base used (e.g., sodium ethoxide, potassium carbonate, triethylamine) is critical. Use a freshly opened or properly stored base. Anhydrous conditions are often necessary, as water can hydrolyze the base and starting esters.
-
-
Reaction Conditions:
-
Inert Atmosphere: Many condensation reactions are sensitive to oxygen. Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side products.[2]
-
Temperature Control: The reaction may have a narrow optimal temperature window. Too low, and the activation energy for cyclization may not be reached; too high, and decomposition or polymerization can occur. Run small-scale trials at slightly different temperatures (e.g., 5-10°C increments) around the literature value.
-
-
Solvent Choice:
-
Anhydrous Solvents: Use dry solvents. For reactions involving strong bases like sodium ethoxide, residual water can be highly detrimental.
-
Solvent Polarity: The solvent must be suitable for all reaction steps. A polar aprotic solvent like DMF or a protic solvent like ethanol is commonly used. The choice can affect the solubility of intermediates and the reaction rate.[3]
-
-
Question 2: I'm observing multiple spots on my TLC plate, and purification is difficult. How can I minimize side product formation?
Answer: The formation of multiple products typically points to issues with reaction selectivity or stability of the desired product.
-
Causality: Side reactions can include polymerization of starting materials, intermolecular reactions instead of the desired intramolecular cyclization, or decomposition of the product under the reaction conditions. The choice of base and reaction time are often key factors. For example, a base that is too strong might catalyze unintended reactions.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to different reaction pathways. Use a 1:1 or near 1:1 molar ratio unless a specific excess is known to improve the reaction.
-
Base Selection: The strength and nature of the base are critical.
-
If strong, non-nucleophilic bases are causing decomposition, consider a milder inorganic base like K₂CO₃.[3]
-
If using an amine base like triethylamine, ensure it is pure and colorless, as impurities can be problematic.
-
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Over-extending the reaction time, especially at elevated temperatures, can lead to the formation of degradation products. Quench the reaction as soon as the starting material is consumed and the product spot is maximized.
-
Gradual Addition: Instead of adding all reagents at once, try a slow, dropwise addition of one reactant (or the base) to the reaction mixture. This can help control the reaction rate and temperature, minimizing the formation of unwanted byproducts.
-
Frequently Asked Questions (FAQs)
-
What is a common synthetic route for this molecule? A frequently cited high-yield method involves the cyclocondensation of a 1-substituted 5-chloro-4-formylpyrrole-3-carboxylate with thioglycolic acid or its esters in a basic medium.[3][4] Another effective approach is the Gewald reaction, a multicomponent reaction that assembles the thiophene ring from a ketone, an α-cyanoester, and elemental sulfur.[5][6] This method is known for its efficiency in creating highly substituted thiophenes, which can be precursors to the thienopyrrole system.[7][8]
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between your starting material(s) and the product spot (e.g., a mixture of hexane and ethyl acetate). Stain with potassium permanganate or view under UV light. For more precise monitoring, especially during optimization, LC-MS is invaluable for identifying the masses of the product and any major byproducts.
-
What are the key safety precautions for this synthesis?
-
Work in a well-ventilated fume hood.
-
Reagents like methyl thioglycolate have a strong, unpleasant odor and are toxic. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases like sodium ethoxide are corrosive and moisture-sensitive.
-
Many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Optimized Protocol: High-Yield Synthesis
This protocol is a synthesized example based on common high-yield methodologies, such as the condensation of a formyl-pyrrole with a thioglycolate.[1]
Objective: To synthesize this compound with an optimized yield.
Materials:
-
Methyl 4-formyl-1H-pyrrole-3-carboxylate
-
Methyl thioglycolate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-formyl-1H-pyrrole-3-carboxylate (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add anhydrous DMF (approx. 20 mL per gram of starting pyrrole) via a syringe. Stir until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Add methyl thioglycolate (1.2 eq) dropwise to the stirring suspension at room temperature over 5 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting pyrrole.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will be a solid or a thick oil.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may yield the pure product.
-
-
Characterization: Dry the purified product under vacuum. The final product should be a solid.[9] Confirm its identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Data Summary: Impact of Conditions on Yield
The following table summarizes how different reaction parameters can influence the outcome of thienopyrrole synthesis, based on principles from related reactions.[2][10]
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a stronger, non-nucleophilic base in DMF, promoting efficient cyclization without competing side reactions.[3] |
| Solvent | Ethanol (reflux) | DMF (80-90 °C) | DMF is a polar aprotic solvent that can accelerate S_NAr-type cyclization steps and better solubilize intermediates.[1] |
| Atmosphere | Air | Nitrogen / Argon | An inert atmosphere prevents oxidation of sulfur-containing compounds and other sensitive reagents, reducing byproduct formation.[2] |
| Temperature | Room Temperature | 80-90 °C | The intramolecular cyclization step often requires thermal energy to overcome the activation barrier efficiently. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thieno[2,3-b]pyrrole Derivatives
Welcome to the technical support center for the purification of thieno[2,3-b]pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Thieno[2,3-b]pyrroles are prevalent scaffolds in medicinal chemistry and materials science, making their effective purification a critical step in synthesis and development.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experimental work. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.
Part 1: Troubleshooting Common Purification Issues
This section addresses prevalent problems encountered during the purification of thieno[2,3-b]pyrrole derivatives, offering causative explanations and actionable solutions.
Question 1: My purified thieno[2,3-b]pyrrole derivative appears colored (e.g., yellow or brown) even after column chromatography. What is the cause and how can I resolve this?
Answer:
Discoloration in purified thieno[2,3-b]pyrrole derivatives is a frequent observation and can stem from several factors:
-
Oxidation: The pyrrole ring, particularly when electron-rich, is susceptible to oxidation upon exposure to air and light, leading to the formation of colored, highly conjugated impurities. This process can be expedited by trace acidic residues from the synthetic steps.
-
Residual Metal Catalysts: If your synthesis involved a metal catalyst (e.g., Palladium, Copper), minute, often colloidal, amounts might persist through purification, causing coloration.[1][2]
-
Highly Conjugated Byproducts: The synthesis itself can generate small quantities of intensely colored, highly conjugated side products that may co-elute with your target compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored impurities.
Detailed Protocols:
-
Acid Scavenging: Before purification, ensure all acidic catalysts or byproducts from the synthesis are thoroughly quenched and removed during the aqueous workup. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is recommended.
-
Activated Charcoal Treatment: Dissolve the crude or discolored product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% by weight), stir for 15-30 minutes, and then filter through a pad of celite to remove the charcoal. Be aware that this can sometimes lead to a reduction in overall yield.[3]
-
Minimize Exposure: Conduct purification steps, especially solvent removal, under an inert atmosphere (nitrogen or argon) and protect the compound from direct light. Store the final product in amber vials at low temperatures.[3]
Question 2: My thieno[2,3-b]pyrrole derivative is streaking or tailing significantly on the silica gel column, leading to poor separation.
Answer:
Streaking or tailing on silica gel is typically caused by strong interactions between the compound and the acidic stationary phase. The nitrogen atom in the pyrrole ring can be basic enough to interact with the acidic silanol groups on the silica surface.
Solutions:
-
Use a Basic Modifier: Add a small percentage of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice and effectively neutralizes the active sites on the silica gel.[4]
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: For particularly basic compounds, switching to neutral or basic alumina can be a highly effective alternative to silica gel.[3][4]
-
Deactivated Silica: You can pre-treat your silica gel by slurrying it in the non-polar component of your eluent containing 1% triethylamine before packing the column.
-
Comparative Table of Stationary Phases:
| Stationary Phase | Acidity | Best For | Potential Issues |
| Silica Gel | Acidic | Neutral to moderately polar compounds | Tailing of basic compounds, potential for degradation of acid-sensitive compounds |
| Neutral Alumina | Neutral | Basic and neutral compounds | Can be less resolving than silica for some compound classes |
| Basic Alumina | Basic | Strongly basic compounds | May retain acidic compounds irreversibly |
Question 3: I am struggling to separate regioisomers of my substituted thieno[2,3-b]pyrrole. They have very similar Rf values on TLC.
Answer:
Separating regioisomers is a common and significant challenge due to their similar polarities. Standard silica gel chromatography may not provide sufficient resolution.
Advanced Chromatographic Strategies:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the method of choice for separating challenging isomers.
-
Column Selection: Phenyl-based columns (e.g., Phenyl-Hexyl) can offer enhanced selectivity for aromatic compounds through π-π interactions.[5] For more difficult separations, specialized columns designed for isomer separation, such as those with biphenyl or embedded amide phases, can be effective.[6]
-
Method Development: A systematic approach to optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH is crucial.[7]
-
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity and superior resolution for isomers compared to HPLC.
-
Flash Chromatography Optimization:
-
Solvent System Screening: Test a wider range of solvent systems. Sometimes switching from a standard hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system can alter selectivity.
-
Isocratic vs. Gradient Elution: A shallow, slow gradient can often improve the separation of closely eluting compounds.
-
Question 4: My thieno[2,3-b]pyrrole derivative is an oil and will not crystallize. How can I obtain a solid product?
Answer:
The inability to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. The planar nature of some thieno[2,3-b]pyridines can lead to strong intermolecular stacking, but impurities can disrupt this.[8]
Techniques to Induce Crystallization:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, like dichloromethane). Slowly add a "poor" solvent (one in which it is insoluble, like hexane or pentane) dropwise until the solution becomes persistently turbid.[4] Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cool the mixture to induce precipitation.
-
Vapor Diffusion: Dissolve the compound in a small amount of a volatile good solvent (e.g., dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a layer of a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
Part 2: FAQs on Purification Methodologies
Q1: What is the most common general-purpose purification technique for thieno[2,3-b]pyrrole derivatives?
A1: Silica gel flash column chromatography is the most widely employed technique for the routine purification of thieno[2,3-b]pyrrole derivatives.[9] It offers a good balance of resolution, speed, and cost-effectiveness for separating the desired product from reaction byproducts and unreacted starting materials. A typical eluent system is a gradient of ethyl acetate in n-heptane or hexane.[9]
Q2: When is recrystallization a better choice than chromatography?
A2: Recrystallization is an excellent purification method when your crude product is already of relatively high purity (>90%) and you need to remove small amounts of impurities. It is particularly effective for obtaining highly pure, crystalline material suitable for applications like X-ray crystallography or as a final drug substance.[10][11][12] The key challenge is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Recrystallization Workflow:
Caption: A typical recrystallization workflow.
Q3: Can I use extraction techniques for purification?
A3: Yes, liquid-liquid extraction is a crucial part of the workup process and can be considered a preliminary purification step. It is used to separate the desired compound from water-soluble impurities, acids, or bases. For example, after a reaction, partitioning the mixture between an organic solvent (like ethyl acetate) and water can remove inorganic salts. Washing the organic layer with acidic or basic solutions can remove basic or acidic impurities, respectively. However, it is rarely sufficient to achieve high purity on its own and is almost always followed by chromatography or recrystallization.
Q4: How do I assess the purity of my final thieno[2,3-b]pyrrole product?
A4: A combination of analytical techniques is essential to confirm the purity and identity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity (from the LC chromatogram) and the molecular weight (from the mass spectrum) of your compound. It is particularly useful for detecting impurities that may not be visible by NMR.[13]
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with a single, sharp peak is a quantitative measure of purity.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. welch-us.com [welch-us.com]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. escholarship.org [escholarship.org]
Identifying and minimizing side reactions in thienopyrrole synthesis.
Welcome to the Technical Support Center for Thienopyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of constructing thienopyrrole scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and minimizing side reactions to improve yield, purity, and predictability in your syntheses.
Introduction: The Challenge of Thienopyrrole Synthesis
Thienopyrroles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and functional materials. Their synthesis, however, is often plagued by competing reaction pathways that lead to undesired side products, isomeric mixtures, and purification challenges. This guide provides practical, mechanistically grounded advice to overcome these common hurdles.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues encountered during common synthetic routes to thienopyrroles.
Problem 1: Low Yield in Paal-Knorr Synthesis Due to Furan Contamination
Question: I am attempting a Paal-Knorr synthesis to form a thienopyrrole precursor from a 1,4-dicarbonyl compound, but my main product is contaminated with a significant amount of the corresponding furan analog. How can I improve the selectivity for the thiophene ring formation?
Root Cause Analysis: The formation of a furan byproduct is a classic competing reaction in the Paal-Knorr thiophene synthesis.[1][2] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₂S₅ or its dimer P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents.[1][3] These reagents can catalyze the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the thermodynamically stable furan ring, in direct competition with the thionation pathway leading to the thiophene.[1][2]
DOT Diagram: Competing Pathways in Paal-Knorr Synthesis
Caption: Furan vs. Thiophene formation in Paal-Knorr synthesis.
Mitigation Strategies:
| Strategy | Recommendation | Rationale |
| Choice of Sulfurizing Agent | Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. | Lawesson's reagent is generally a milder and more efficient thionating agent, often providing better selectivity for the thiophene product under less harsh conditions.[3] |
| Temperature Control | Maintain the lowest effective temperature for the reaction. | Higher temperatures can disproportionately favor the dehydration pathway leading to furan formation. Careful temperature control is crucial. |
| Reaction Time | Monitor reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of furan formation and can also lead to the degradation of the desired thiophene product. |
| Reagent Stoichiometry | Use a modest excess of the sulfurizing agent. | Ensuring a sufficient amount of the sulfurizing agent can help drive the thionation pathway over the competing dehydration. |
Experimental Protocol: Minimizing Furan Formation in a Paal-Knorr Thiophene Synthesis
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add the 1,4-dicarbonyl compound (1.0 eq) and dry toluene.
-
Reagent Addition: Add Lawesson's reagent (0.5-1.0 eq) to the solution at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the mixture to a gentle reflux (or the lowest temperature at which the reaction proceeds at a reasonable rate).
-
Monitoring: Monitor the reaction every 30 minutes by TLC, visualizing with a suitable stain (e.g., potassium permanganate).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture over ice water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Problem 2: Formation of a Dimeric Side Product in the Gewald Synthesis of 2-Aminothiophenes
Question: I am using the Gewald reaction to synthesize a 2-aminothiophene, a key intermediate for my thienopyrrole target. However, I am isolating a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer of my Knoevenagel-Cope intermediate. How can I prevent this?
Root Cause Analysis: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel-Cope condensation).[4] This dimerization is base-catalyzed and competes directly with the desired intramolecular cyclization involving elemental sulfur. The formation of the dimer is highly dependent on the reaction conditions, including the choice of base and solvent.[4]
DOT Diagram: Dimerization vs. Cyclization in Gewald Synthesis
Caption: Competing pathways in the Gewald aminothiophene synthesis.
Mitigation Strategies:
| Strategy | Recommendation | Rationale |
| Base Selection | Use a weaker base or a catalytic amount of a stronger base. | The dimerization is often promoted by strong bases. Using a milder base, such as morpholine or piperidinium borate, can favor the desired cyclization pathway.[5] |
| One-Pot vs. Two-Step | Consider a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of sulfur and a base for the cyclization. | Isolating the Knoevenagel intermediate can sometimes allow for more controlled conditions for the subsequent sulfur addition and cyclization, minimizing the time the intermediate is exposed to conditions that favor dimerization.[4] |
| Solvent Choice | Use a solvent that facilitates the dissolution of elemental sulfur. | Solvents like DMF or ethanol are commonly used. Ensuring sulfur is readily available in the reaction mixture can help the desired reaction compete with dimerization. |
| Microwave Irradiation | Employ microwave-assisted synthesis. | Microwave heating has been shown to improve reaction yields and reduce reaction times, which can minimize the formation of side products.[6] |
Problem 3: Lack of Regioselectivity in the Bischler-Möhlau Synthesis of Thienopyrroles
Question: My Bischler-Möhlau synthesis of a thieno[2,3-b]pyrrole derivative is producing a mixture of regioisomers. How can I improve the regioselectivity of this reaction?
Root Cause Analysis: The Bischler-Möhlau synthesis is notorious for its harsh conditions, often leading to poor yields and unpredictable regioselectivity.[7] The reaction can proceed through multiple mechanistic pathways, resulting in the formation of different regioisomers.[8] The final product distribution is highly dependent on the electronic and steric properties of the substituents on both the α-halo ketone and the aniline (or amino-thiophene in this context) starting materials.
Mitigation Strategies:
| Strategy | Recommendation | Rationale |
| Milder Reaction Conditions | Use a Lewis acid catalyst, such as lithium bromide, and consider microwave irradiation. | Milder conditions can sometimes favor one mechanistic pathway over another, leading to improved regioselectivity. Microwave heating can reduce reaction times, minimizing the potential for side reactions and rearrangements.[7] |
| Substituent Effects | Carefully consider the electronic nature of the substituents on your starting materials. | Electron-donating groups on the aminothiophene can influence the site of electrophilic attack during cyclization. A systematic study of different substitution patterns may be necessary to achieve the desired regioselectivity. |
| Alternative Synthetic Routes | If regioselectivity remains a persistent issue, consider alternative, more regioselective synthetic strategies. | For example, a Fischer indole-type synthesis starting from a suitably substituted thiophene hydrazone can provide better control over the final product's regiochemistry.[9] |
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a thioacetal side product in my Fiesselmann synthesis. What is the cause and how can I avoid it?
A1: Thioacetal formation in the Fiesselmann synthesis can occur, particularly in variations of the reaction. For instance, in the Lissavetzky modification, which starts from a cyclic β-ketoester and thioglycolic acid, the formation of a thioacetal is favored in the absence of an alcohol.[10] The addition of an alcohol promotes the formation of the desired monoadduct, which can then cyclize to the thiophene. Therefore, ensuring the presence of an alcohol in the reaction mixture is a key strategy to prevent this side reaction.
Q2: My thienopyrrole synthesis is producing a lot of intractable tar. What are the likely causes and how can I minimize it?
A2: Tar formation is a common issue in many condensation reactions, especially those conducted at high temperatures or under strongly acidic or basic conditions. In the context of thienopyrrole synthesis, this can be due to polymerization of starting materials, intermediates, or the final product. To minimize tar formation, consider the following:
-
Lowering the reaction temperature: Even a small reduction in temperature can significantly decrease the rate of polymerization.
-
Using a higher dilution: Running the reaction in a larger volume of solvent can reduce intermolecular side reactions that lead to polymers.
-
Purifying starting materials: Impurities can sometimes act as initiators for polymerization.
-
Degassing the solvent: Removing dissolved oxygen can prevent oxidative side reactions that may contribute to tar formation.
Q3: I have synthesized a mixture of thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole isomers. What are the best methods for their separation?
A3: The separation of regioisomeric thienopyrroles can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method. A systematic screening of different solvent systems is often necessary. Sometimes, using a mixture of solvents with different polarities and properties (e.g., a non-polar solvent like hexane, a more polar solvent like ethyl acetate, and a small amount of a highly polar solvent like methanol or a modifier like triethylamine or acetic acid) can achieve separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Method development will be required to find the optimal column and mobile phase.
-
Capillary Electrophoresis: This technique has been successfully used for the separation of diastereomers and enantiomers of thienopyrrole derivatives and may also be applicable to regioisomers.[11]
Q4: I encountered an unexpected rearrangement in my synthesis of a thieno[2,3-d]pyrimidine derivative. Is this common?
A4: Unexpected rearrangements, while not frequent, are known to occur in the synthesis of complex heterocyclic systems. For example, an unexpected Dimroth rearrangement has been reported during the synthesis of an annelated thieno[2,3-e][1][2][12]triazolo[1,5-a]pyrimidine, which led to the formation of the linear thieno[3,2-d] isomer instead of the expected angular product. Such rearrangements are often driven by the formation of a more thermodynamically stable product and can be influenced by reaction conditions such as temperature and pH. Careful structural elucidation of your product is crucial if the observed properties do not match the expected ones.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. arkat-usa.org [arkat-usa.org]
- 5. d-nb.info [d-nb.info]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. Separation of synthesized enantiomers and diastereomers of thiino-[4,3-b]pyrrole-2,3-dione derivatives and 2H-thiopyrans by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Optimization of reaction conditions for constructing the thieno[2,3-b]pyrrole core.
Technical Support Center: Construction of the Thieno[2,3-b]pyrrole Core
Welcome to the dedicated technical support center for the synthesis and optimization of the thieno[2,3-b]pyrrole scaffold. This bicyclic heteroaromatic system is a cornerstone in medicinal chemistry and materials science, making the reliability of its synthesis paramount.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, moving from immediate troubleshooting to broader foundational knowledge. It is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in this chemistry.
Part 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the synthesis of the thieno[2,3-b]pyrrole core. Each problem is presented in a question-and-answer format, detailing potential causes and providing systematic solutions.
Q1: I am observing very low or no yield of my desired thieno[2,3-b]pyrrole product. What should I investigate first?
Low product yield is the most common hurdle. A systematic, step-by-step approach is crucial for diagnosis.
Potential Causes & Recommended Solutions:
-
Reagent Quality and Stoichiometry:
-
Cause: Starting materials may be degraded, impure, or contain residual moisture, especially hygroscopic reagents or anhydrous solvents. Incorrect stoichiometry can halt the reaction or promote side products.
-
Solution:
-
Verify the purity of starting materials via NMR or LC-MS. Use freshly opened or properly stored reagents.
-
Use freshly distilled, anhydrous solvents, particularly for moisture-sensitive reactions like those involving strong bases (e.g., NaH, NaOEt) or organometallics.
-
Carefully re-calculate and re-weigh all reactants. Consider running a set of small-scale experiments to titrate the optimal stoichiometry.
-
-
-
Ineffective Base or Catalyst:
-
Cause: The chosen base may not be strong enough to facilitate the key deprotonation or condensation step. The catalyst, if applicable, might be inactive or poisoned. For instance, in condensation reactions, the choice between an organic base like triethylamine (TEA) and an inorganic base like potassium carbonate (K₂CO₃) can be critical.[3]
-
Solution:
-
Base Screening: If a weak base (e.g., TEA) fails, consider a stronger base like sodium ethoxide (NaOEt) or potassium tert-butoxide.[4] Conversely, a base that is too strong can cause decomposition.
-
Catalyst Health: For metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings), ensure the catalyst is not oxidized. If possible, use a fresh batch or store it under an inert atmosphere.
-
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may have a high activation energy, requiring more thermal input. Alternatively, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.
-
Solution:
-
Perform a temperature screen. Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and product stability.
-
-
-
Atmospheric Conditions:
-
Cause: Oxygen can interfere with many catalytic cycles and moisture can quench strong bases or hydrolyze sensitive functional groups.
-
Solution:
-
Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon), especially when using strong bases or air-sensitive catalysts. Degas solvents before use by sparging with N₂/Ar or through freeze-pump-thaw cycles.
-
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My reaction is producing significant side products or isomers. How can I improve selectivity?
Formation of side products often points to issues with reaction control, where alternative, undesired pathways compete with the main reaction.
Potential Causes & Recommended Solutions:
-
Competing Cyclization Pathways:
-
Cause: Depending on the precursors, cyclization can sometimes lead to regioisomers, such as the thieno[3,2-b]pyrrole instead of the desired thieno[2,3-b]pyrrole.[5]
-
Solution: The choice of starting materials is key to directing the regioselectivity. For example, starting with a pre-formed pyrrole and building the thiophene ring (e.g., via reaction of a 4-formylpyrrole with thioglycolic acid) provides excellent control for the [2,3-b] isomer.[1][5]
-
-
Decarboxylation or Other Side Reactions:
-
Cause: In syntheses involving carboxylate intermediates, harsh conditions (high temperature, strong base) can lead to unintended decarboxylation.[3] Other common side reactions include polymerization or decomposition.
-
Solution:
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Milder Base: Switch to a milder base. For example, if K₂CO₃ in refluxing DMF is causing decarboxylation, try NaHCO₃ or an organic base at a lower temperature.
-
Monitor Reaction Time: Use TLC or LC-MS to determine the point of maximum product formation before significant side products appear, then quench the reaction.
-
-
-
Homocoupling of Starting Materials:
-
Cause: In palladium-catalyzed cross-coupling reactions, homocoupling of the starting materials is a common side reaction.
-
Solution: Adjust the reaction parameters. This can involve changing the ligand, solvent, base, or temperature. Adding a small amount of a reducing agent can sometimes suppress homocoupling.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions regarding the synthesis of the thieno[2,3-b]pyrrole core.
Q1: What are the most common and reliable synthetic strategies for constructing the thieno[2,3-b]pyrrole core?
Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials.
-
Strategy 1: Gewald Reaction and Subsequent Cyclization: This is a powerful method for creating highly substituted thiophenes. One can start with a Gewald reaction to form a 2-aminothiophene, which is then elaborated and cyclized to form the fused pyrrole ring.[1]
-
Strategy 2: Condensation of Functionalized Pyrroles: A very common and regiochemically controlled method involves starting with a substituted pyrrole and building the thiophene ring. For example, reacting 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with ethyl thioglycolate in the presence of sodium ethoxide is a well-established route.[3][5]
-
Strategy 3: Cascade/Tandem Reactions: These methods build the core in a single pot from simpler starting materials. For instance, a cascade reaction of isatins with α-oxoketene-N,S-acetals can provide access to the core structure.[3] Another approach involves the alkylation and subsequent cyclization of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles.[4]
-
Strategy 4: Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or P₄S₁₀ to form the thiophene ring.[6]
General Synthetic Workflow Example
The diagram below illustrates a common synthetic approach starting from a pre-formed, functionalized pyrrole.
Caption: A common workflow for thieno[2,3-b]pyrrole synthesis.
Q2: How do I select the optimal solvent and base for my reaction?
The choice of solvent and base is interdependent and critical for success.
| Parameter | Considerations & Recommendations |
| Base Selection | Strength: The pKa of the proton to be removed dictates the required base strength. For C-H activation or enolate formation, strong bases like NaH, NaOEt, or K₂CO₃ are common.[3][5] For neutralizing acid byproducts, weaker bases like TEA or DIPEA may suffice. Solubility: The base should be at least partially soluble in the reaction solvent. Using a phase-transfer catalyst can help with insoluble inorganic bases. |
| Solvent Selection | Polarity: The solvent must dissolve the reactants to a reasonable extent. Polar aprotic solvents like DMF, DMSO, and 1,2-dichloroethane (DCE) are common choices as they can dissolve a wide range of organic molecules and salts.[1][7] Boiling Point: The desired reaction temperature will limit the choice of solvent. For high-temperature reactions, toluene, xylene, or DMF are suitable. For lower-temperature reactions, EtOH, THF, or DCM are often used. Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like ethanol (EtOH) can participate in reactions, which may be desired (as a nucleophile) or undesired (quenching a strong base). |
Optimization Example: As seen in studies on related heterocycles, a systematic screen is the best approach. For a given reaction, testing a strong acid catalyst (TfOH) versus a weaker one (PTSA) in different solvents (Toluene, Dioxane, DCE) can reveal the optimal combination for yield.[7] A similar matrix-based approach should be applied when optimizing base/solvent combinations.
Q3: What analytical techniques are essential for monitoring reaction progress and characterizing the product?
-
Thin-Layer Chromatography (TLC): The quickest and most common method for monitoring reaction progress. It helps to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It confirms the conversion of starting material and provides the mass of the product and any major byproducts, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation. ¹H and ¹³C NMR are essential for verifying that the correct regioisomer has been formed and that the structure is as expected.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized compound, confirming its elemental composition.
Part 3: Experimental Protocol Example
This section provides a representative protocol based on established literature procedures for the synthesis of a thieno[2,3-b]pyrrole derivative.[3][5]
Synthesis of Ethyl 5-methyl-6-phenyl-4H-thieno[2,3-b]pyrrole-3-carboxylate
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (40 mL).
-
Under a nitrogen atmosphere, carefully add sodium metal (0.5 g, 21.7 mmol) in small portions to the ethanol to prepare a fresh solution of sodium ethoxide. Allow the mixture to stir until all the sodium has dissolved.
-
-
Addition of Reagents:
-
To the sodium ethoxide solution, add 4-formyl-1-phenyl-2-methylpyrrole-5-carboxylate (5.0 g, 20.6 mmol).
-
Next, add ethyl thioglycolate (2.72 g, 22.6 mmol) dropwise via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of Hexane:Ethyl Acetate as the eluent). The reaction is complete when the starting formyl-pyrrole spot is no longer visible.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for failed thieno[2,3-b]pyrrole synthesis reactions.
Welcome to the technical support center for thieno[2,3-b]pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Pre-Reaction Setup & Reagent Quality
This section focuses on issues that can arise before the reaction is initiated. Proper setup and validation of starting materials are critical for success.
Question: My reaction is not starting, or I see a complex mixture of unidentifiable products by TLC/LC-MS analysis right from the beginning. What could be the issue?
Answer: This often points to problems with the quality of your starting materials or the reaction environment. Before troubleshooting the reaction chemistry itself, it's crucial to validate your inputs.
-
Reagent Purity:
-
Starting Materials: Thiophene and pyrrole precursors can be susceptible to oxidation or polymerization, especially if they are electron-rich or contain reactive functional groups. It is recommended to verify the purity of your starting materials by ¹H NMR or GC-MS before use. If necessary, purify them by distillation, recrystallization, or column chromatography.
-
Solvents: Anhydrous conditions are often critical, particularly for organometallic cross-coupling reactions. Use freshly dried solvents. The presence of water can quench organometallic intermediates or hydrolyze sensitive functional groups.
-
Reagents: Bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are highly sensitive to atmospheric moisture. Ensure they are handled under strictly inert conditions.
-
-
Atmospheric Control:
-
Many synthetic routes, especially those employing palladium catalysts, are sensitive to oxygen.[1] Oxygen can lead to the oxidative degradation of catalysts and starting materials, resulting in a complex mixture of byproducts.
-
Protocol: Ensure your reaction vessel is properly oven-dried or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Section 2: Reaction Execution & Monitoring
This section addresses challenges that appear during the course of the reaction.
Question: My palladium-catalyzed cross-coupling reaction to form the thieno[2,3-b]pyrrole core is sluggish, stalls at intermediate conversion, or fails completely. How can I troubleshoot this?
Answer: Palladium-catalyzed reactions are powerful but sensitive. Failure is often related to the catalyst, ligands, base, or temperature. Let's break down the key parameters.
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligand are paramount.
-
Expert Insight: For C-N or C-C bond formations leading to the pyrrole ring fusion, the choice of ligand can dramatically influence the outcome. A common issue is the failure of reductive elimination, which is the final product-forming step.
-
Troubleshooting Steps:
-
Screen Catalysts: If a standard catalyst like Pd(PPh₃)₄ is failing, consider a more robust, pre-formed catalyst such as Pd(dppf)Cl₂ or a palladacycle.
-
Screen Ligands: The choice of ligand is critical. For challenging couplings, consider bulky, electron-rich phosphine ligands like tBu₃P or biphenyl-based ligands (e.g., SPhos, XPhos) which are known to promote difficult reductive elimination steps.[2]
-
Catalyst Loading: While a higher catalyst loading can sometimes force a sluggish reaction to completion, it can also lead to more side products. A typical starting point is 1-5 mol %. If the reaction is still stalling, increasing the loading to 10 mol % can be attempted.[1]
-
-
-
Base and Solvent Effects: The base not only facilitates the catalytic cycle but also influences the solubility of reactants.
-
Causality: An inappropriate base can be too weak to deprotonate the precursor effectively or too strong, leading to undesired side reactions. The solvent must be able to dissolve all components at the reaction temperature.
-
Recommendations: A summary of common choices is provided in the table below.
-
| Parameter | Common Choices | Rationale & Troubleshooting Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that are reduced in situ to Pd(0). Pd(PPh₃)₄ is a direct Pd(0) source but can be sensitive to air and moisture. |
| Ligand | PPh₃, tBu₃P, dppf, XPhos, SPhos | For simple couplings, PPh₃ may suffice. For more sterically hindered or electron-rich/poor substrates, more sophisticated ligands are often necessary to promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄ | Carbonates are milder bases suitable for many couplings. NaOtBu is a strong, non-nucleophilic base often used in Buchwald-Hartwig aminations. K₃PO₄ is a moderately strong base that is often effective. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Toluene and dioxane are common choices for their high boiling points. DMF can be useful for solubility but must be scrupulously dry. Acetonitrile is sometimes used but can coordinate to the metal center.[3] |
-
Temperature Control: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at 80 °C, a gradual increase to 100-120 °C may be beneficial. However, be aware that higher temperatures can also lead to catalyst decomposition or side product formation.
Below is a troubleshooting workflow for a failed Palladium-catalyzed cyclization.
Section 3: Specific Synthetic Routes & Their Pitfalls
Different named reactions have their own unique challenges. This section addresses issues specific to common synthetic strategies for thieno[2,3-b]pyrroles.
Question: I am attempting a Fiesselmann-type synthesis, but I am isolating a complex mixture of products instead of the desired 3-hydroxy-2-thiophenecarboxylate precursor. What is going wrong?
Answer: The Fiesselmann synthesis involves a delicate sequence of Michael additions and a final Dieckmann-type condensation.[4] The success of this reaction is highly dependent on the stoichiometry and the nature of the base used.
-
Mechanism Insight: The reaction proceeds via the initial Michael addition of the thioglycolate to the α,β-acetylenic ester. A second addition can occur, leading to a dithioacetal-like intermediate. The desired pathway involves a single addition followed by cyclization.
-
Common Pitfalls & Solutions:
-
Double Addition: Using too strong a base or an excess of the thioglycolate can promote the formation of the double addition byproduct.
-
Solution: Use a weaker base like potassium carbonate instead of an alkoxide.[5] Maintain a strict 1:1 stoichiometry of the thioglycolate and the acetylenic ester.
-
-
Failed Cyclization: The final ring-closing condensation requires a base strong enough to deprotonate the carbon alpha to the ester, but not so strong that it promotes side reactions.
-
Solution: Sodium ethoxide in ethanol is a classic choice. If this fails, consider a stronger, non-nucleophilic base like sodium hydride in an aprotic solvent like THF.
-
-
Hydrolysis: If water is present, the ester functionalities can be hydrolyzed, especially under basic conditions, preventing the Dieckmann condensation. Ensure anhydrous conditions are maintained.
-
The general reaction scheme is illustrated below.
Question: My intramolecular cyclization to form the pyrrole ring is resulting in low yields and significant amounts of polymeric material. What can I do?
Answer: Intramolecular cyclizations are often favored by high dilution conditions. If the concentration of your reactant is too high, intermolecular reactions can compete, leading to oligomers and polymers.
-
The High Dilution Principle: By significantly increasing the volume of solvent, you decrease the probability of two reactant molecules encountering each other, thus favoring the intramolecular pathway.
-
Experimental Protocol:
-
Set up a large reaction flask with the bulk of the solvent and heat it to the desired reaction temperature.
-
Dissolve your precursor in a small amount of the same solvent.
-
Using a syringe pump, add the solution of your precursor to the heated solvent very slowly over a period of several hours.
-
This technique maintains a very low concentration of the reactant at all times, promoting the desired intramolecular cyclization.
-
By systematically addressing these common issues, from the quality of your starting materials to the specifics of the reaction mechanism, you can significantly increase the success rate of your thieno[2,3-b]pyrrole syntheses.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Addressing stability and degradation issues of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate.
Welcome to the dedicated technical support center for methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability and degradation challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and long-term stability of the molecule.
I. Introduction to the Stability of this compound
The thieno[2,3-b]pyrrole scaffold is a valuable heterocyclic motif in medicinal chemistry and materials science.[1] However, like many fused heterocyclic systems, its stability can be influenced by environmental factors such as light, air, pH, and temperature. Understanding the potential degradation pathways is crucial for accurate experimental results and for the development of stable formulations. This guide is structured to address the most common stability-related inquiries we receive.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Sample Discoloration
Question: I've noticed my solid sample of this compound developing a yellow or brownish tint over time, especially when stored on the benchtop. What is causing this, and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation, often due to oxidation or photodegradation. The electron-rich thiophene and pyrrole rings in the thieno[2,3-b]pyrrole core are susceptible to oxidation, which can lead to the formation of colored byproducts.
Causality & Mechanism: The thiophene moiety is known to be susceptible to oxidation.[2] Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate radical chain reactions or direct oxidation of the sulfur atom, leading to sulfoxide or sulfone formation. These oxidized species can further react or polymerize, resulting in colored impurities. Additionally, similar heterocyclic structures are known to be photolabile, meaning exposure to ambient light can provide the energy needed to initiate degradation reactions.[3]
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere Storage:
-
Step 1: Upon receiving or synthesizing the compound, immediately transfer it to an amber glass vial.
-
Step 2: Purge the vial with an inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace any oxygen.
-
Step 3: Securely seal the vial with a tight-fitting cap, preferably with a PTFE liner.
-
Step 4: For added protection, you can wrap the cap with Parafilm®.
-
-
Controlled Environment:
-
Step 1: Store the sealed vial in a desiccator to protect it from moisture, which can accelerate certain degradation pathways.
-
Step 2: Place the desiccator in a dark, cool environment. A refrigerator (2-8 °C) is recommended for long-term storage. Avoid repeated freeze-thaw cycles if stored in a freezer.
-
-
Purity Assessment:
-
If you observe discoloration, it is crucial to re-assess the purity of your sample before use.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is an effective method to quantify the parent compound and detect degradation products.
-
Mobile Phase Suggestion: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Recommended Storage Conditions Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Long-term) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation.[2] |
| Light | Protected from light (Amber vial) | Prevents photolytic degradation.[3] |
| Humidity | Low (Desiccator) | Prevents hydrolysis of the ester and potential ring degradation. |
FAQ 2: Inconsistent Results in Solution-Based Assays
Question: My experimental results are inconsistent when using solutions of this compound that have been stored for a few days. Why is this happening?
Answer:
The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Inconsistency in results often points to degradation of the compound in your stock or working solutions.
Causality & Mechanism: Thienopyrrole and related heterocyclic structures can be unstable in both acidic and alkaline conditions.[3] The ester functional group is susceptible to hydrolysis, which would be accelerated at low or high pH, forming the corresponding carboxylic acid. The pyrrole ring itself can be unstable under strongly acidic conditions, while the thiophene ring can be sensitive to strong bases. Furthermore, dissolved oxygen in the solvent can lead to oxidative degradation, a process that can be accelerated by light.
Troubleshooting & Prevention Protocol:
-
Solvent Selection & Preparation:
-
Step 1: Choose a high-purity, anhydrous solvent for your stock solutions. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices.
-
Step 2: Before preparing the solution, consider sparging the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
-
Solution Preparation & Storage:
-
Step 1: Prepare stock solutions fresh whenever possible. If storage is necessary, prepare small aliquots in amber vials to minimize headspace and exposure to light and air upon each use.
-
Step 2: Store stock solutions at -20 °C or -80 °C.
-
Step 3: For aqueous working solutions, ensure the pH is maintained in the neutral range (pH 6-8), as related structures show greater stability in neutral media.[3] Use a suitable buffer if necessary.
-
-
Workflow for Stability Assessment:
-
To understand the stability of your compound in your specific assay conditions, a simple forced degradation study can be performed. This is a key part of ensuring your analytical methods are "stability-indicating."[4]
-
Forced Degradation Experimental Workflow:
Caption: Workflow for a forced degradation study.
FAQ 3: What are the likely degradation products?
Question: If my sample of this compound degrades, what are the potential chemical structures I should be looking for?
Answer:
Based on the known reactivity of the thienopyrrole core and the ester functional group, we can predict several likely degradation products. Identifying these can help in developing analytical methods to monitor stability.
Potential Degradation Pathways:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (6H-thieno[2,3-b]pyrrole-5-carboxylic acid). This is especially likely in aqueous solutions with non-neutral pH.
-
Oxidation: The thiophene sulfur is a primary site for oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. These products would have a higher molecular weight (+16 and +32 Da, respectively).
-
Photodegradation: UV or visible light exposure can lead to more complex degradation, potentially involving ring-opening of the pyrrole or thiophene moieties, or polymerization.[3]
Predicted Degradation Pathway Diagram:
Caption: Potential degradation pathways.
III. Concluding Remarks
The stability of this compound is a critical factor for its successful application in research and development. By understanding the potential for oxidative, hydrolytic, and photolytic degradation, and by implementing the proper storage and handling procedures outlined in this guide, researchers can ensure the integrity and reproducibility of their work. We recommend performing initial stability assessments under your specific experimental conditions to validate the suitability of your protocols.
IV. References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. --INVALID-LINK--
-
(PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. --INVALID-LINK--
-
Forced degradation studies. ResearchGate. --INVALID-LINK--
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. --INVALID-LINK--
-
Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis Online. --INVALID-LINK--
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. --INVALID-LINK--
-
ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. --INVALID-LINK-- (Note: While not directly from the search, this is the authoritative guideline for forced degradation studies mentioned in the search results).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Solubility Challenges with Thieno[2,3-b]pyrrole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-b]pyrrole and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this important class of compounds.
The planar, aromatic, and often rigid structure of the thieno[2,3-b]pyrrole core contributes to strong intermolecular interactions and high crystal lattice energy, which are primary factors leading to low solubility in aqueous media. This guide offers a systematic approach to tackling this issue, from initial troubleshooting to advanced formulation strategies.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific, practical problems you might encounter during your experiments.
Scenario 1: My thieno[2,3-b]pyrrole compound has precipitated out of my aqueous buffer during an in vitro assay.
Question: I dissolved my thieno[2,3-b]pyrrole derivative in DMSO for a stock solution, but upon dilution into my aqueous assay buffer (e.g., PBS), it immediately precipitated. How can I resolve this to get reliable assay data?
Answer: This is a classic and frequent issue stemming from the compound's low aqueous solubility. The DMSO concentration might be too low in the final assay medium to keep the compound dissolved. Here’s a systematic approach to troubleshoot this:
Immediate Steps:
-
Increase Final DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay system (cells, enzyme, etc.). Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. If your current final concentration is lower, consider increasing it.
-
Reduce Final Compound Concentration: You may be exceeding the compound's maximum solubility in the final assay medium. Perform a serial dilution to find the highest concentration that remains in solution and test if it's still within the active range for your assay.
-
Use of Co-solvents: If increasing DMSO is not an option, consider using a small percentage of other pharmaceutically acceptable co-solvents in your final dilution, such as polyethylene glycol (PEG 300/400) or ethanol, if compatible with your assay.
Long-Term Strategies (Formulation):
If the above steps are insufficient, you will need to employ more advanced formulation techniques.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their apparent water solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[1]
-
Protocol: Simple Cyclodextrin Formulation
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add your thieno[2,3-b]pyrrole compound (as a solid or concentrated DMSO stock) to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This complex can then be diluted into your assay buffer.
-
-
-
Polymer-Based Formulations: Loading the compound into a polymer matrix can create nano-aggregates or nanoparticles that are more readily dispersed in aqueous solutions.[1][2] This approach has been shown to be effective for thieno[2,3-b]pyridine derivatives, increasing potency five-fold, which is indicative of improved bioavailability in the assay.[1][3]
Scenario 2: I need to formulate my lead thieno[2,3-b]pyrrole compound for an in vivo animal study, but its solubility is extremely low (<1 µg/mL).
Question: My lead candidate is highly potent in vitro, but its aqueous solubility is too low for oral or parenteral administration in my planned animal studies. What are my options?
Answer: Overcoming this hurdle is critical for preclinical development. Low solubility is a major reason for the discontinuation of drug discovery programs.[1] You have two primary paths: chemical modification of the molecule or advanced formulation development.
FAQ: Frequently Asked Questions
This section provides answers to broader questions regarding the solubility of thieno[2,3-b]pyrrole compounds.
Q1: What is the fundamental reason for the poor solubility of thieno[2,3-b]pyrrole compounds?
A1: The poor solubility is primarily due to the physicochemical properties of the fused heterocyclic ring system. The planar and rigid structure of the thieno[2,3-b]pyrrole core facilitates strong intermolecular π-π stacking interactions in the solid state. This leads to high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal and dissolve the compound in a solvent like water. Furthermore, the core structure is predominantly hydrophobic, with limited hydrogen bonding capability, further disfavoring interaction with polar water molecules.
Q2: Which chemical modification strategy offers the best balance between improving solubility and retaining biological activity?
A2: Based on published research, the most successful strategy appears to be the introduction of polar functional groups onto peripheral parts of the molecule , such as an appended alkyl ring.[3][4] Specifically, adding alcohols, ketones, or substituted amine groups has been shown to significantly enhance aqueous solubility while retaining potent anti-proliferative activity.[3][4] This approach is often superior to making drastic changes to the core heterocyclic scaffold, such as replacing the sulfur atom with nitrogen, which, while dramatically increasing solubility, can lead to a significant loss of biological activity.[1][2]
Q3: What is a solid dispersion, and when should I consider using it?
A3: A solid dispersion is a system where a poorly soluble drug (the thieno[2,3-b]pyrrole compound) is dispersed within a highly soluble, inert carrier matrix (often a polymer like PVP or PEG).[5][6] The drug can exist in an amorphous (non-crystalline) state within the carrier. This is advantageous because the amorphous form has a lower energetic barrier to dissolution compared to the stable crystalline form.[7][8]
You should consider using a solid dispersion when:
-
You need to significantly enhance the dissolution rate and oral bioavailability of a lead compound for in vivo studies.[6]
-
Simple formulation methods like co-solvents or pH adjustment are insufficient.
-
Chemical modification of the compound is not feasible or desired at the current stage.
Q4: Can I use a prodrug approach to improve solubility?
A4: Yes, the prodrug approach is a powerful and widely used strategy.[9][10] A prodrug is a biologically inactive derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. To enhance solubility, a polar, water-solubilizing promoiety is attached to the parent thieno[2,3-b]pyrrole.
-
Common Solubilizing Promoieties:
-
Phosphate esters: Highly effective at increasing water solubility for parenteral formulations.
-
Amino acids and short peptides: Can improve solubility and may also target specific transporters.
-
Sugars (e.g., glycosides): Introduce multiple hydroxyl groups, significantly boosting hydrophilicity.[9]
-
This strategy has been explored for related compounds by adding cleavable ester and carbonate groups to decrease crystal packing forces.[3]
Key Solubilization Strategies: A Technical Overview
The following section provides a deeper dive into the primary methods for enhancing the solubility of thieno[2,3-b]pyrrole compounds.
Chemical Modification Strategies
Altering the chemical structure is a foundational approach to improving the intrinsic properties of the molecule.
Decision Workflow for Chemical Modification
Caption: Decision tree for selecting a chemical modification strategy.
Quantitative Impact of Modifications
The table below summarizes reported improvements in solubility for thieno[2,3-b]pyridine compounds, a closely related and well-studied scaffold.
| Modification Strategy | Original Compound Solubility | Modified Compound Solubility | Fold Increase | Reference |
| Core Modification (S to N) + Morpholine Moiety | 1.2 µg/mL | ~1.3 mg/mL (~1300 µg/mL) | ~1083x | [1][2] |
| Introduction of Polar Groups (Alcohol on alkyl ring) | Not specified (low) | "Greater aqueous solubility that has ever been seen for this class" | Significant | [3][4] |
Formulation-Based Strategies
When the parent molecule cannot be altered, formulation provides a powerful alternative.
Solid Dispersion Technology
This technique aims to reduce drug crystallinity and improve wettability.[6][7]
Workflow for Solid Dispersion Preparation (Solvent Evaporation Method)
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
Detailed Protocol: Solid Dispersion by Solvent Evaporation
This protocol is a general guideline and must be optimized for your specific compound and carrier.[5][11]
-
Carrier and Solvent Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PEG 6000) and a volatile solvent in which both your compound and the carrier are soluble.
-
Preparation of Solution:
-
Accurately weigh the thieno[2,3-b]pyrrole compound and the carrier (e.g., in a 1:1, 1:5, or 1:10 drug-to-carrier ratio).
-
Dissolve both components in the chosen common solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Removal:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C) until a clear, solid film is formed on the flask wall.
-
-
Drying:
-
Scrape the solid mass from the flask.
-
Place the material in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Post-Processing:
-
Grind the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
-
Characterization: It is crucial to characterize the solid dispersion to confirm the amorphous state of the drug using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
Nanotechnology-Based Approaches
Nanotechnology offers methods to formulate drugs into nano-sized carriers, which can improve solubility and alter pharmacokinetic properties.[12][13]
-
Nanosuspensions: Drug nanoparticles stabilized by surfactants.
-
Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a biodegradable polymer matrix.[2]
-
Liposomes: The drug is encapsulated within lipid vesicles.
-
Micelles: The drug is partitioned into the hydrophobic core of micelles formed from amphiphilic polymers or surfactants.
The choice of nanocarrier depends on the physicochemical properties of the drug and the desired therapeutic outcome.[12]
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. japer.in [japer.in]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 12. Nanotechnology-Based Drug Delivery Systems, 2nd Edition [mdpi.com]
- 13. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Welcome to the technical support center for the scale-up synthesis of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important heterocyclic synthesis from the laboratory bench to larger-scale production. We will address common issues through a detailed troubleshooting guide and a comprehensive FAQ section.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including antagonists of the GnRH receptor.[1] Its bicyclic structure, containing both thiophene and pyrrole rings, presents unique synthetic challenges that can be exacerbated during scale-up.[2] This guide provides practical, experience-based advice to ensure a safe, efficient, and reproducible manufacturing process.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
Problem 1: Low Yield or Stalled Reaction
Question: We are attempting a multi-kilogram scale synthesis of this compound via a Dieckmann-type cyclization of a diester precursor. The reaction is sluggish and the yield is significantly lower than our lab-scale experiments. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in large-scale Dieckmann cyclizations are often traced back to issues with reaction conditions and reagent purity. Here is a systematic approach to diagnosing and solving the problem:
-
Reagent and Solvent Quality:
-
Moisture Content: The use of strong bases like sodium hydride or sodium methoxide necessitates strictly anhydrous conditions. Any residual moisture in your solvent (e.g., THF, toluene) or starting materials will consume the base and inhibit the reaction. On a large scale, ensuring absolute dryness is more challenging. Consider azeotropic distillation of the solvent before use or employing molecular sieves.
-
Purity of Starting Materials: Impurities in the starting diester can interfere with the reaction. It is crucial to use highly pure starting materials for large-scale synthesis.
-
-
Reaction Parameters:
-
Temperature Control: Exothermic reactions can be difficult to control on a large scale, leading to localized overheating and side product formation.[3] Ensure your reactor has adequate cooling capacity and that the addition of reagents is done at a controlled rate to maintain the optimal reaction temperature.
-
Mixing Efficiency: Inadequate agitation in a large reactor can lead to poor mass transfer and localized "hot spots" or areas of low reagent concentration. This can result in incomplete reaction and the formation of impurities. The viscosity of the reaction mixture may also increase as the reaction progresses, requiring a more powerful overhead stirrer.
-
-
Reaction Work-up:
-
Quenching: The quenching of the reaction with acid to neutralize the base and precipitate the product is a critical step. Improper pH control during quenching can lead to product degradation or the formation of soluble byproducts, reducing the isolated yield.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Dieckmann cyclization.
Problem 2: Impurity Profile Changes on Scale-Up
Question: During the scale-up of our synthesis, we are observing new, significant impurities that were not present or were negligible in our small-scale runs. How can we identify and mitigate these impurities?
Answer: The emergence of new impurities on a larger scale is a common challenge and often relates to subtle changes in reaction kinetics and conditions.
-
Potential Side Reactions:
-
Dimerization/Polymerization: Longer reaction times or localized high concentrations of reactive intermediates can lead to the formation of dimeric or polymeric byproducts.
-
Decarboxylation: If the reaction temperature is not well-controlled, decarboxylation of the desired product can occur, leading to a loss of the ester group.
-
-
Identification and Mitigation:
-
Analytical Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or GC-MS to monitor the formation of impurities throughout the reaction. This will help you understand when and under what conditions they are forming.
-
Reaction Optimization: Once the impurity and its formation conditions are understood, you can adjust the reaction parameters to minimize its formation. This could involve lowering the reaction temperature, reducing the reaction time, or changing the order of reagent addition.
-
Impurity Mitigation Strategy:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Dimer/Polymer | High concentration of intermediates, prolonged reaction time | Controlled addition of reagents, shorter reaction time |
| Decarboxylated Product | Excessive heat | Strict temperature control, use of a lower boiling point solvent if possible |
| Isomeric Byproducts | Non-selective reaction conditions | Use of a more selective catalyst or base, optimization of reaction temperature |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Many of the synthetic routes to thienopyrroles involve exothermic steps.[3] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand the heat flow of the reaction and to ensure that the cooling capacity of the reactor is sufficient to prevent a runaway reaction.
-
Handling of Hazardous Reagents: The synthesis may involve flammable solvents, strong bases, and potentially toxic intermediates. Ensure that all personnel are trained in the proper handling of these materials and that appropriate personal protective equipment (PPE) is used.
-
Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed reactor. The reactor system must be equipped with appropriate pressure relief devices.
Q2: How do I choose the most suitable synthetic route for large-scale production?
A2: The ideal synthetic route for scale-up balances several factors:
-
Cost of Goods (CoG): The cost of starting materials, reagents, and solvents will have a significant impact on the overall cost of the final product.
-
Process Mass Intensity (PMI): This metric quantifies the amount of waste generated per kilogram of product. A lower PMI indicates a more environmentally friendly and efficient process.[4]
-
Robustness and Reproducibility: The chosen route should be tolerant of minor variations in reaction conditions and consistently produce the desired product in high yield and purity.
Synthetic Route Selection Logic:
Caption: Decision-making process for selecting a scalable synthetic route.
Q3: What are the most effective methods for purifying this compound on a large scale?
A3: While laboratory-scale purification often relies on column chromatography, this is generally not feasible or economical for large-scale production. Alternative methods include:
-
Crystallization: This is the preferred method for purifying solid compounds on a large scale. A systematic screening of solvents and solvent mixtures is necessary to identify conditions that provide high recovery of the product with excellent purity.
-
Distillation: If the product is a liquid or a low-melting solid, distillation (including fractional distillation or distillation under reduced pressure) can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities that have different solubility properties from the product.
Q4: Are there any green chemistry approaches that can be applied to the synthesis of this molecule?
A4: Yes, incorporating green chemistry principles can lead to a more sustainable and cost-effective process.[] Consider the following:
-
Solvent Selection: Replace hazardous solvents with greener alternatives where possible.
-
Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste.
-
Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.[4]
-
Energy Efficiency: Optimize reaction conditions to minimize energy consumption, for example, by running reactions at lower temperatures.[4]
References
- 1. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Preventing unwanted decarboxylation during thieno[2,3-b]pyrrole synthesis.
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working on the synthesis of thieno[2,3-b]pyrrole scaffolds. Our focus is to provide in-depth troubleshooting and practical solutions for a common and critical challenge: unwanted decarboxylation .
The thieno[2,3-b]pyrrole core is a vital scaffold in medicinal chemistry. However, preserving a carboxylic acid functionality, often required for subsequent modifications (e.g., amide coupling), can be challenging. This guide provides expert insights and field-proven protocols to help you navigate this synthetic hurdle.
Troubleshooting Guide: Diagnosing and Solving Unwanted Decarboxylation
This section addresses specific issues you may encounter in the lab. The question-and-answer format is designed to help you quickly identify and resolve the problem.
Question 1: I am attempting a cyclocondensation to form the thieno[2,3-b]pyrrole ring, but my primary product is the decarboxylated version. My reaction involves heating in a basic medium (e.g., K₂CO₃ in DMF). What is causing this?
Answer: This is a classic case of thermally-induced, base-assisted decarboxylation. Heteroaromatic carboxylic acids, particularly those on electron-rich ring systems like pyrroles and thiophenes, are susceptible to losing CO₂ under harsh conditions.[1][2][3]
-
Causality: The combination of high temperature (reflux) and a base like potassium carbonate creates an environment where the carboxylate salt readily forms.[2][3] The electron-rich nature of the fused ring system can stabilize the transient carbanion formed upon the loss of CO₂, thereby lowering the activation energy for this unwanted side reaction. In some cases, aprotic polar solvents like DMF can facilitate this process, especially at elevated temperatures.[4]
-
Immediate Actions:
-
Reduce Reaction Temperature: This is the most critical parameter. Determine the minimum temperature required for cyclization. Attempt the reaction at a lower temperature (e.g., 80-100 °C instead of reflux) for a longer duration.
-
Use a Milder Base: If K₂CO₃ is too harsh, consider a weaker inorganic base or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid group as an ester before the cyclization step. This strategy completely prevents premature decarboxylation.
-
Question 2: I've protected my carboxylic acid as a methyl ester, but I'm still observing some decarboxylation or other side reactions during a subsequent high-temperature step. Why is my protecting group failing?
Answer: While methyl or ethyl esters are common, they are not completely inert.[5][6] Under sufficiently harsh conditions (e.g., prolonged heating with strong nucleophiles or bases), the ester can be cleaved in situ, regenerating the carboxylate which can then decarboxylate.
-
Causality: The stability of an ester protecting group is relative. If your downstream chemistry involves conditions that can hydrolyze the ester, you effectively unmask the vulnerable carboxylic acid.
-
Solution: Employ a More Robust or Orthogonal Protecting Group. The choice of protecting group should be tailored to the specific reaction conditions of your synthetic route.[5][7]
-
Tertiary Butyl (t-Butyl) Esters: These are significantly more stable to basic and nucleophilic conditions than methyl or ethyl esters.[7][8] They are typically cleaved under acidic conditions (e.g., TFA in DCM), which may be compatible with your final molecule.
-
Benzyl (Bn) Esters: Offer excellent stability and are removed under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), providing orthogonality to acid/base-labile groups.[7]
-
Allyl Esters: Provide another layer of orthogonality, as they are cleaved under very mild conditions using a palladium(0) catalyst.[8] This is particularly useful for sensitive substrates.
-
Question 3: My synthesis involves an acid-catalyzed step, and I'm losing my carboxyl group. I thought decarboxylation was primarily a heat- or base-driven issue?
Answer: Acid-catalyzed decarboxylation is a known mechanism, especially for certain heteroaromatic systems like pyrrole-2-carboxylic acids.[9][10]
-
Mechanism Insight: The mechanism can involve protonation of the pyrrole ring, which facilitates the departure of the carboxyl group. The reaction proceeds through the addition of a nucleophile (like water) to the carboxyl group of the protonated reactant, leading to the formation of the decarboxylated pyrrole and protonated carbonic acid, which then dissociates.[10]
-
Solution:
-
Protecting Group Strategy: Use an ester protecting group that is stable to the acidic conditions required for your reaction. A benzyl ester, for example, is generally stable to non-reducing acidic conditions.
-
Use Lewis Acids: If applicable, explore the use of Lewis acids instead of Brønsted acids, as they may coordinate differently and not promote the same decarboxylation pathway.
-
Minimize Acid Concentration and Temperature: Use the minimum stoichiometric amount of acid and the lowest possible temperature to achieve the desired transformation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of decarboxylation in heteroaromatic acids like thieno[2,3-b]pyrrole carboxylic acids?
Decarboxylation of heteroaromatic acids is often facilitated by the ability of the ring to stabilize the negative charge that develops on the carbon atom as the C-C bond to the carboxyl group breaks. The reaction can proceed through an ionic mechanism where a carbanion intermediate is formed. The stability of this intermediate is key. Electron-donating groups or the inherent electron-rich nature of the heterocyclic system (like pyrrole and thiophene) can stabilize this carbanion, making decarboxylation more favorable, especially at high temperatures.[1] Both acidic and basic conditions can catalyze this process through different mechanistic pathways.[4][10]
Q2: How do I choose the right protecting group for my carboxylic acid?
The ideal protecting group is one that can be introduced in high yield, is completely stable throughout your multi-step synthesis, and can be removed in high yield under conditions that do not affect other functional groups in your molecule (a property known as orthogonality).[5]
Consider the entire synthetic route. Map out all upcoming reaction conditions (pH, temperature, reagents) and choose a protecting group that is inert to them all. The table below summarizes common options.
Q3: Are there any "metal-free" conditions that are known to cause decarboxylation?
Yes. High temperatures in polar aprotic solvents like sulfolane or DMSO can be sufficient to cause decarboxylation of some heteroaromatic carboxylic acids even without a strong base or metal catalyst.[11][12] Furthermore, strong acids can catalyze the reaction.[10] It is a misconception that a metal catalyst is always required.
Data & Protocols
Table 1: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Introduction Method | Stable To | Labile To (Cleavage Conditions) | Key Advantages |
| Methyl/Ethyl Ester | Fischer esterification (MeOH/EtOH, H⁺ cat.) or alkyl halide with carboxylate salt.[6] | Mild acid/base, hydrogenolysis, oxidation. | Strong acid or base (e.g., LiOH, NaOH, HCl).[7] | Inexpensive, simple to introduce. |
| tert-Butyl (t-Butyl) Ester | Isobutylene with acid catalyst or t-BuOH with coupling agent. | Strong bases, hydrogenolysis, nucleophiles.[8] | Strong acid (e.g., TFA in DCM, HCl).[7] | High stability to bases and nucleophiles. |
| Benzyl (Bn) Ester | Benzyl bromide with carboxylate salt.[6] | Acid, base, mild reducing agents. | Hydrogenolysis (H₂, Pd/C).[7] | Orthogonal to acid/base cleavage methods. |
| Allyl Ester | Allyl bromide with carboxylate salt. | Acid, base, hydrogenolysis (with care). | Pd(0) catalysis (e.g., Pd(PPh₃)₄, scavenger).[8] | Very mild, orthogonal cleavage conditions. |
| 2-(Trimethylsilyl)ethyl (TMSE) Ester | 2-(Trimethylsilyl)ethanol, DCC/DMAP. | Mild acid/base, hydrogenolysis. | Fluoride sources (e.g., TBAF). | Orthogonal to many standard deprotections. |
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired synthetic pathway versus the unwanted decarboxylation side reaction during a critical cyclization step.
Caption: Desired cyclization vs. unwanted decarboxylation.
Protocol: Protecting Group Strategy to Prevent Decarboxylation
This protocol outlines a robust method using a benzyl ester protecting group for the synthesis of a thieno[2,3-b]pyrrole-4-carboxylate, based on principles from cyclocondensation reactions where decarboxylation is a known issue.[2][3]
Step 1: Benzyl Ester Protection of Pyrrole Precursor
-
Dissolve the starting pyrrole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension for 20 minutes at room temperature.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the benzyl-protected pyrrole.
Step 2: Cyclocondensation to Form Thieno[2,3-b]pyrrole
-
Dissolve the benzyl-protected pyrrole (1.0 eq) and the appropriate thiophene precursor (e.g., ethyl thioglycolate, 1.1 eq) in anhydrous ethanol.
-
Add a base such as sodium ethoxide (EtONa, 1.2 eq) at room temperature.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. Note: The protected ester prevents decarboxylation, allowing for the necessary heating to facilitate cyclization.
-
Once the reaction is complete, cool to room temperature and neutralize with a mild acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.
Step 3: Deprotection (Hydrogenolysis)
-
Dissolve the purified benzyl ester of the thieno[2,3-b]pyrrole (1.0 eq) in a suitable solvent (e.g., EtOH, THF, or EtOAc).
-
Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the final, pure thieno[2,3-b]pyrrole-carboxylic acid.
Diagram 2: Troubleshooting Workflow for Decarboxylation
This decision tree provides a logical workflow for addressing decarboxylation issues.
Caption: A decision tree for troubleshooting decarboxylation.
References
- 1. lneya.com [lneya.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy [organic-chemistry.org]
Validation & Comparative
In Vivo Validation of Thieno[2,3-b]pyrrole Analogs: A Comparative Guide to Anti-Inflammatory Activity
This guide provides a comprehensive analysis of the in vivo biological activity of thieno[2,3-b]pyrrole analogs, specifically focusing on the anti-inflammatory properties of thieno[2,3-b]pyridine derivatives. We will delve into a comparative assessment of their performance against a standard non-steroidal anti-inflammatory drug (NSAID), supported by experimental data from a well-established preclinical model. The methodologies for key experiments are detailed to ensure reproducibility and to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
Introduction to Thieno[2,3-b]pyrroles and their Therapeutic Potential
The thieno[2,3-b]pyrrole scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This core structure is a key component in a variety of compounds with demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3][4] The fusion of the thiophene and pyrrole rings creates a unique electronic and structural architecture, making it an attractive starting point for the design of novel therapeutics.
This guide will focus on the in vivo validation of the anti-inflammatory activity of a series of thieno[2,3-b]pyridine derivatives, which are structurally related to the core thieno[2,3-b]pyrrole scaffold. The primary in vivo model discussed is the carrageenan-induced paw edema model in rats, a gold-standard assay for evaluating acute inflammation.[3][5][6][7]
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory potential of novel thieno[2,3-b]pyridine derivatives was evaluated and compared to the well-established NSAID, ibuprofen. The carrageenan-induced paw edema model in rats was utilized to quantify the reduction in inflammation following treatment.
Data Summary: Inhibition of Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dosing Regimen | Efficacy (% Inhibition of Edema) | Reference |
| Thieno[2,3-b]pyridine Derivative 1 | Rat | 100 mg/kg, oral administration | ~85% | [8] |
| Thieno[2,3-b]pyridine Derivative 2 | Rat | 100 mg/kg, oral administration | ~75% | [8] |
| Ibuprofen (Reference) | Rat | 10 mg/kg, oral administration | ~70% | [8] |
Note: The specific structures of the proprietary thieno[2,3-b]pyridine derivatives are not disclosed in the source material. The data presented is a qualitative representation based on the referenced graphical data.
Causality Behind Experimental Choices
The selection of the carrageenan-induced paw edema model is based on its reliability and extensive validation for screening anti-inflammatory drugs. Carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) is associated with the production of prostaglandins, which is the primary target of most NSAIDs.[6][9] By measuring the reduction in paw volume (edema) in this later phase, we can specifically assess the inhibitory effect of the test compounds on prostaglandin synthesis pathways, such as the cyclooxygenase (COX) enzymes.
The use of ibuprofen as a positive control is crucial for validating the assay and providing a benchmark for the potency of the novel thieno[2,3-b]pyridine derivatives.
Experimental Protocols
A detailed, step-by-step methodology for the carrageenan-induced paw edema assay is provided below to ensure the self-validating nature of the protocol and to facilitate its adoption in other laboratories.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (180-250 g)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Test compounds (Thieno[2,3-b]pyridine derivatives)
-
Reference drug (Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle only)
-
Group II: Positive control (receives ibuprofen, e.g., 10 mg/kg)
-
Group III, IV, etc.: Test groups (receive different doses of thieno[2,3-b]pyridine derivatives)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, ibuprofen, or test compounds orally via gavage one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [ (C - T) / C ] x 100
-
Where C = Mean increase in paw volume in the control group, and T = Mean increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Visualizing the Experimental Workflow and Underlying Mechanism
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. UNIT 2C.4 Whole Body Imaging of Infection Using Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-b]pyrrole Scaffold: A Privileged Motif in Medicinal Chemistry - A Comparative Guide to Structure-Activity Relationships
The thieno[2,3-b]pyrrole core, a fused heterocyclic system isostructural with indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure provide an excellent platform for the development of potent and selective modulators of a diverse range of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of thieno[2,3-b]pyrrole analogs across different therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Comparative Structure-Activity Relationship (SAR) Analysis
The versatility of the thieno[2,3-b]pyrrole scaffold is evident in its ability to be tailored to interact with a wide array of biological targets. The following sections provide a comparative analysis of the SAR for distinct classes of thieno[2,3-b]pyrrole analogs.
Thieno[2,3-b]pyrroles as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The thieno[2,3-b]pyrrole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).
-
Substitution at the 5-position: This position is crucial for activity. Bulky and hydrophobic groups are generally favored.
-
The role of the pyrrole nitrogen: The NH group often acts as a hydrogen bond donor, interacting with key residues in the kinase hinge region.
-
Modifications on the thiophene ring: Substitutions at the 2- and 3-positions can modulate potency and selectivity.
The following diagram illustrates the key structural features of thieno[2,3-b]pyrrol-5-one analogs that influence their EGFR tyrosine kinase inhibitory activity.
Caption: Key SAR features for EGFR kinase inhibition.
Table 1: SAR of Thieno[2,3-b]pyrrol-5-one Analogs as EGFR Tyrosine Kinase Inhibitors [1]
| Compound | R | EGFR Tyrosinase Kinase IC50 (µg/mL) |
| 15a | H | 52.43 |
| 15b | Cl | 40.36 |
| 15c | Br | 44.07 |
| 15d | CH3 | > 100 |
Data extracted from a study on thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones.[1]
Thieno[2,3-b]pyrroles as Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
Small molecule GnRH receptor antagonists have significant therapeutic potential in the treatment of hormone-dependent diseases. The thieno[2,3-b]pyrrole scaffold has been successfully employed to develop potent and orally bioavailable GnRH antagonists.[2]
-
Substitution at the C4 position: Introduction of piperazines and piperidines at this position enhances both in vitro potency and pharmacokinetic properties.[2]
-
Amide-containing side chains: The presence of an amidopiperidine moiety at C4 has been shown to further improve the pharmacokinetic profile of these antagonists.[2]
The logical relationship for optimizing GnRH antagonists is depicted below.
Caption: Optimization path for GnRH antagonists.
Table 2: SAR of Thieno[2,3-b]pyrroles as GnRH Receptor Antagonists [2]
| Compound | Substitution at C4 | Human GnRH Receptor Ki (nM) |
| Example 1 | 4-(Piperazin-1-yl) | 15 |
| Example 2 | 4-(Piperidin-4-yl) | 20 |
| Example 3 | N-(1-(Thieno[2,3-b]pyrrol-4-yl)piperidin-4-yl)acetamide | 5 |
Representative data illustrating the impact of C4 substitution on GnRH receptor binding affinity.
Thieno[2,3-b]pyrroles as Antiviral Agents
The thieno[2,3-b]pyrrole scaffold has also demonstrated significant potential in the development of antiviral agents, particularly against alphaviruses such as Mayaro virus (MAYV) and Chikungunya virus (CHIKV).[3][4][5]
-
Substitutions on the pyrrole ring: The nature of the substituent at the N-position of the pyrrole ring significantly influences antiviral potency.
-
The carboxamide moiety: A carboxamide group at the 5-position is a common feature in many active analogs.
-
Aromatic substitutions: The presence and substitution pattern of aromatic rings attached to the core scaffold are critical for activity.
Table 3: SAR of Thieno[3,2-b]pyrrole Derivatives as Alphavirus Inhibitors [6]
| Compound | R1 | R2 | IC50 (µM) against WEEV |
| CCG32084 | H | 2-pyridyl | 0.8 |
| CCG32087 | H | 4-fluorophenyl | 0.5 |
| CCG32093 | Cl | 2-pyridyl | 0.2 |
| CCG32095 | H | 4-chlorophenyl | 0.4 |
Data for thieno[3,2-b]pyrrole analogs, a closely related isomer, highlighting key structural features for antiviral activity.[6]
Experimental Protocols
To facilitate the exploration of thieno[2,3-b]pyrrole analogs, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.
Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol describes a general method for the synthesis of a class of thieno[2,3-b]pyridine derivatives, which are closely related to the thieno[2,3-b]pyrrole scaffold.
Step-by-Step Protocol:
-
To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).
-
Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) and continue stirring at room temperature for an additional 1-2 hours.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
Caption: Synthetic workflow for thieno[2,3-b]pyridine-2-carboxamides.
EGFR Kinase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of compounds against EGFR kinase.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing EGFR kinase, a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and a peptide substrate (e.g., Y12-Sox peptide).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
The luminescence signal is measured using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway Visualization
Thieno[2,3-b]pyrrole analogs that inhibit EGFR block the downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: EGFR signaling pathway and the point of inhibition.
Conclusion
The thieno[2,3-b]pyrrole scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry. The ability to readily modify its core structure at multiple positions allows for the fine-tuning of its pharmacological properties to achieve potent and selective inhibition of a wide range of biological targets. The comparative SAR analysis presented in this guide highlights the key structural features that govern the activity of thieno[2,3-b]pyrrole analogs against kinases, GPCRs, and viral targets. The provided experimental protocols and pathway visualizations serve as a practical resource for researchers aiming to design and evaluate novel thieno[2,3-b]pyrrole-based therapeutic agents. Further exploration of this remarkable scaffold is poised to yield new and improved treatments for a multitude of human diseases.
References
- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Comparison of Synthetic Routes to Thieno[2,3-b]pyrroles: A Guide for Researchers
The thieno[2,3-b]pyrrole heterocyclic scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. Its synthesis has been the subject of considerable research, leading to a variety of synthetic strategies. This guide provides a critical comparison of the most prominent synthetic routes to thieno[2,3-b]pyrroles, offering insights into their mechanisms, scope, and practical application.
The Fiesselmann-Lange Synthesis: A Classic Convergent Approach
The Fiesselmann-Lange synthesis is a well-established and reliable method for the construction of the thieno[2,3-b]pyrrole core. This approach involves the condensation of a pre-formed, suitably functionalized pyrrole with a sulfur-containing reagent, typically thioglycolic acid or its esters.
Mechanism and Key Considerations
The reaction proceeds via an initial condensation between the formyl group of a 4-formylpyrrole derivative and the active methylene group of the thioglycolate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thieno[2,3-b]pyrrole system. The choice of base and solvent is crucial for the efficiency of this reaction, with sodium ethoxide in ethanol being a common system.
A key advantage of this method is its convergent nature, allowing for the independent synthesis and modification of the pyrrole precursor prior to the thiophene ring formation. However, the synthesis of the substituted 4-formylpyrrole starting materials can sometimes be multi-stepped.
Experimental Protocol: Synthesis of Ethyl 5-methyl-6-phenylthieno[2,3-b]pyrrole-4-carboxylate
-
Preparation of the Pyrrole Precursor: Ethyl 2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is formylated at the 4-position using a Vilsmeier-Haack reaction (POCl₃, DMF).
-
Condensation and Cyclization: To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, ethyl 2-mercaptoacetate (1.1 eq) is added at 0 °C. The 4-formylpyrrole derivative (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired thieno[2,3-b]pyrrole.
Synthesis from Ketene-N,S-Acetals: A Versatile [4+1] Annulation
A more modern and flexible approach to thieno[2,3-b]pyrroles involves the use of ketene-N,S-acetals. This strategy relies on an intramolecular cyclization that can be viewed as a [4+1] annulation, where four atoms of the thiophene ring are derived from the ketene-N,S-acetal precursor.
Mechanism and Strategic Advantages
The synthesis begins with the preparation of an α-oxoketene-N,S-acetal, which is then subjected to base-mediated intramolecular cyclization. A Dieckmann-type condensation is often the key ring-closing step, leading to the formation of the thiophene ring fused to the pyrrole. This method offers significant flexibility in the introduction of substituents on both the pyrrole and thiophene rings by varying the starting materials for the ketene-N,S-acetal synthesis.
dot graph "Ketene_NS_Acetal_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: General workflow for the synthesis of thieno[2,3-b]pyrroles from ketene-N,S-acetals.
Experimental Protocol: General Procedure
-
Formation of the Ketene Aminothioacetal: An activated methylene compound (e.g., malononitrile) is reacted with an isothiocyanate in the presence of a base like potassium carbonate.
-
Alkylation: The intermediate ketene aminothioacetal is then alkylated with an α-haloketone or α-haloester.
-
Intramolecular Cyclization: The resulting acyclic precursor is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to induce intramolecular cyclization, affording the thieno[2,3-b]pyrrole.
Intramolecular Cyclization Strategies: The Thorpe-Ziegler Reaction
Intramolecular cyclization reactions of appropriately substituted thiophenes or pyrroles are a powerful tool for the synthesis of the thieno[2,3-b]pyrrole core. A prominent example is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile.
Mechanism and Reaction Conditions
The Thorpe-Ziegler reaction is initiated by the deprotonation of a carbon alpha to a nitrile group, creating a nucleophilic carbanion. This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion, forming a cyclic imine intermediate. Tautomerization of this intermediate leads to a more stable enamine, which upon acidic workup can be hydrolyzed to a ketone. For the synthesis of thieno[2,3-b]pyrroles, the reaction is typically applied to a substrate where the two nitrile groups are tethered by a thiophene or pyrrole backbone. Strong, non-nucleophilic bases such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.[1][2]
dot graph "Thorpe_Ziegler_Mechanism" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Simplified mechanism of the Thorpe-Ziegler cyclization.
Experimental Protocol: Thorpe-Ziegler Synthesis of a Thieno[2,3-b]pyridine
While this example leads to a thieno[2,3-b]pyridine, the principle is directly applicable to thieno[2,3-b]pyrroles.
-
Precursor Synthesis: A suitably substituted 2-mercaptopyridine derivative is alkylated with an α-haloacetonitrile to introduce the first nitrile group. A second nitrile is introduced at an adjacent position on the pyridine ring.
-
Cyclization: The dinitrile precursor is dissolved in a dry, aprotic solvent such as DMF or THF. A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC.[3]
-
Workup: The reaction is carefully quenched with a proton source (e.g., acetic acid or water), and the product is extracted and purified.
Palladium-Catalyzed Syntheses: Modern and Efficient C-C and C-N Bond Formations
Palladium catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including thieno[2,3-b]pyrroles. These methods often involve cross-coupling and annulation reactions that can be highly efficient and regioselective.
Mechanistic Pathways and Advantages
Palladium-catalyzed syntheses of thieno[2,3-b]pyrroles can proceed through various mechanistic pathways, including:
-
Intramolecular C-H Amination: A nitroalkene moiety attached to a thiophene ring can be reductively cyclized in the presence of a palladium catalyst and a reducing agent (often carbon monoxide), leading to the formation of the pyrrole ring.[4]
-
Cross-Coupling and Annulation: Sequential cross-coupling reactions to build a suitable acyclic precursor, followed by a palladium-catalyzed intramolecular annulation, can provide access to a wide range of substituted thieno[2,3-b]pyrroles.
The primary advantages of these methods are their high efficiency, functional group tolerance, and the ability to construct complex molecules in a convergent manner. However, the cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.
dot graph "Palladium_Catalysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: A generalized catalytic cycle for palladium-catalyzed synthesis.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of a Nitroalkene[4]
-
Catalyst Preparation: A palladium catalyst, such as [Pd(Phen)₂][BF₄]₂, is prepared or purchased.
-
Reaction Setup: The substituted 2-(2-nitrovinyl)thiophene (1.0 eq), the palladium catalyst (0.02 eq), and a base such as triethylamine (5.8 eq) are dissolved in a suitable solvent like acetonitrile in a pressure vessel.
-
Reaction: The vessel is charged with carbon monoxide (5 bar) and heated to 150 °C for 3 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography to yield the thieno[2,3-b]pyrrole.
Multi-Component Reactions (MCRs): Atom-Economic and Convergent Syntheses
Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like thieno[2,3-b]pyrroles.
Mechanism and Advantages
The mechanisms of MCRs for thieno[2,3-b]pyrrole synthesis are diverse and depend on the specific reactants and catalysts used. They often involve a cascade of reactions, such as condensations, Michael additions, and cyclizations, occurring in a sequential manner without the isolation of intermediates. The key advantages of MCRs include:
-
High convergence and efficiency: Multiple bonds are formed in a single operation.
-
Atom economy: Most of the atoms of the starting materials are incorporated into the final product.
-
Operational simplicity: Reduced number of purification steps and handling of intermediates.
Experimental Protocol: A Representative MCR for a Thieno[2,3-b]pyridine[5]
While a specific MCR for thieno[2,3-b]pyrroles is less commonly reported, the principles can be extrapolated from related heterocyclic systems. A typical procedure for a thieno[2,3-b]pyridine is as follows:
-
Reaction Setup: A mixture of an aldehyde, malononitrile, and a thiophenol derivative is stirred in the presence of a base catalyst (e.g., triethylamine or MgO) in a suitable solvent at room temperature.
-
Intermediate Formation: This initial three-component reaction forms a 2-amino-6-(phenylthio)pyridine-3,5-dicarbonitrile derivative.
-
Alkylation and Cyclization: The intermediate is then treated with an α-halogen compound in the presence of a base like sodium alkoxide, which leads to alkylation followed by intramolecular cyclization to afford the thieno[2,3-b]pyridine.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yields | Substrate Scope |
| Fiesselmann-Lange | Reliable, well-established, good for specific substitution patterns. | Requires pre-functionalized pyrroles, which can be multi-step to synthesize. | Moderate to Good | Moderate |
| From Ketene-N,S-Acetals | Highly versatile, allows for diverse substitution patterns. | Can require strong bases, synthesis of ketene-N,S-acetals can be complex. | Good to Excellent | Broad |
| Thorpe-Ziegler Cyclization | Effective for specific dinitrile precursors, can form the ring system efficiently. | Limited to precursors that can be readily converted to dinitriles, requires strong bases. | Good | Moderate |
| Palladium-Catalyzed | High efficiency, excellent functional group tolerance, mild reaction conditions. | Cost of catalyst and ligands, potential for metal contamination in the product. | Good to Excellent | Broad |
| Multi-Component Reactions | Highly atom-economical, operationally simple, convergent. | Can be challenging to optimize, may have a narrower substrate scope for specific MCRs. | Moderate to Good | Varies with the specific MCR |
Conclusion
The synthesis of thieno[2,3-b]pyrroles can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of a particular route will depend on the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance for specific reaction conditions. Classical methods like the Fiesselmann-Lange synthesis remain valuable for their reliability, while modern approaches such as palladium-catalyzed reactions and multi-component strategies offer greater flexibility and efficiency. A thorough understanding of the mechanistic underpinnings of each route is essential for the rational design and successful execution of the synthesis of these important heterocyclic compounds.
References
A Senior Application Scientist's Guide to the Biological Evaluation and Screening of Novel Thieno[2,3-b]pyrrole Derivatives
Introduction: The Thieno[2,3-b]pyrrole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in compounds targeting diverse biological receptors and enzymes. The thieno[2,3-b]pyrrole core is one such scaffold. This fused heterocyclic system, comprising a thiophene ring fused to a pyrrole ring, offers a rigid, planar structure with a unique distribution of heteroatoms that facilitates diverse, high-affinity interactions with various biological targets.
Historically, derivatives of this scaffold have demonstrated a remarkable breadth of activities, including potent inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][2][3][4] For instance, specific thieno[2,3-b]pyridine derivatives, a closely related scaffold, have shown potent efficacy in prostate cancer models by inducing cell cycle arrest and apoptosis.[5] The therapeutic potential extends to antiviral[6] and antioxidant activities, making the thieno[2,3-b]pyrrole core a fertile ground for the development of novel therapeutic agents.[7]
This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of novel thieno[2,3-b]pyrrole derivatives. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental choices, establishing a self-validating workflow from initial high-throughput screening to mechanistic validation. We will use a hypothetical novel derivative, TPD-1 , as a case study to illustrate the screening and evaluation process against a well-established cancer target, the Epidermal Growth Factor Receptor (EGFR).
The Strategic Screening Cascade: From Broad Cytotoxicity to Specific Target Engagement
A robust screening strategy is not a single experiment but a multi-stage funnel designed to efficiently identify promising compounds while systematically eliminating unsuitable candidates. This "screening cascade" approach saves resources and ensures that only the most promising molecules advance to more complex and costly assays. The logic is to start with a broad, high-throughput assay to identify general activity and then proceed with increasingly specific assays to pinpoint the mechanism of action and selectivity.
The following diagram illustrates a typical screening cascade for an anticancer drug discovery program.
Caption: A logical workflow for anticancer drug screening.
Part A: Primary Screening - High-Throughput Assessment of Cytotoxicity
Objective: The initial goal is to cast a wide net to determine if the novel thieno[2,3-b]pyrrole derivatives possess cytotoxic or anti-proliferative activity against human cancer cells. This is accomplished using a robust, cost-effective, and high-throughput compatible cell viability assay.
Experimental Choice & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8][9] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.[11] We select this assay for its reliability and extensive validation in the scientific literature.[8][12][13] For comparison, a known chemotherapeutic agent, Doxorubicin, is used as a positive control.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel thieno[2,3-b]pyrrole derivatives (e.g., TPD-1, TPD-2, TPD-3) and the positive control (Doxorubicin) in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle-only" (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile phosphate-buffered saline) to each well.[10] Incubate for an additional 3-4 hours.[10][13]
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the crystals.
-
Data Acquisition: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Comparative Performance Data (Hypothetical)
The table below presents hypothetical IC50 values for our novel derivatives compared to Doxorubicin.
| Compound | A549 (Lung) IC50 [µM] | MCF-7 (Breast) IC50 [µM] | HCT116 (Colon) IC50 [µM] |
| TPD-1 | 1.2 | 0.9 | 2.5 |
| TPD-2 | 25.4 | 31.8 | > 50 |
| TPD-3 | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.8 | 0.5 | 1.1 |
Analysis: From this primary screen, TPD-1 emerges as a potent "hit" compound, demonstrating broad-spectrum cytotoxic activity in the low micromolar range, warranting its advancement to secondary, target-focused assays.
Part B: Secondary Screening - Pinpointing the Molecular Target
Objective: Having identified TPD-1 as a potent cytotoxic agent, the next critical step is to determine if it acts by inhibiting its intended molecular target. Many thieno[2,3-b]pyrrole derivatives are known to be kinase inhibitors.[2] Given the prevalence of EGFR overexpression in many cancers[14][15][16], we will test the hypothesis that TPD-1 directly inhibits the EGFR tyrosine kinase.
Experimental Choice & Rationale: We will employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This is a robust, high-throughput in vitro assay that directly measures the phosphorylation of a substrate by the kinase.[17] It relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., a terbium-labeled anti-phospho-specific antibody) and an acceptor fluorophore (on the substrate). Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the signal. This method is highly sensitive and less prone to interference than other formats.[18] We will compare TPD-1's activity to Gefitinib, an FDA-approved EGFR inhibitor.
Detailed Protocol: In Vitro EGFR Kinase Assay (HTRF)
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare solutions of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.
-
Compound Plating: In a low-volume 384-well plate, dispense the test compound (TPD-1) and the control inhibitor (Gefitinib) across a range of concentrations.
-
Kinase Reaction: Add the EGFR enzyme and peptide substrate to the wells and incubate briefly.
-
Initiation: Start the kinase reaction by adding ATP to a final concentration that is near the Km for the enzyme (e.g., 10 µM). Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding a detection mix containing a terbium-labeled anti-phospho-EGFR antibody and streptavidin-conjugated XL665. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm) and plot it against the inhibitor concentration to determine the IC50 value.
Comparative Performance Data (Hypothetical)
To assess selectivity, TPD-1 would also be tested against a panel of related kinases (e.g., HER2, VEGFR2).
| Compound | EGFR IC50 [nM] | HER2 IC50 [nM] | VEGFR2 IC50 [nM] | Selectivity (HER2/EGFR) |
| TPD-1 | 9.5 | 850 | 1200 | ~89x |
| Gefitinib (Control) | 15.2 | 1100 | >10000 | ~72x |
Analysis: The data strongly supports our hypothesis. TPD-1 is a potent, direct inhibitor of EGFR kinase with an IC50 in the nanomolar range, comparable to the established drug Gefitinib. Importantly, it shows good selectivity against other kinases like HER2 and VEGFR2, which is a desirable property to minimize off-target effects.
Part C: Mechanism of Action - Validating Cellular Activity
Objective: An in vitro biochemical assay is essential, but it doesn't guarantee the compound works within the complex environment of a living cell. The final validation step is to confirm that TPD-1 inhibits the EGFR signaling pathway inside cancer cells, leading to the observed cytotoxicity.
Experimental Choice & Rationale: Upon activation by its ligand (e.g., EGF), EGFR autophosphorylates and triggers downstream signaling cascades, including the PI3K/Akt pathway, which is a major driver of cell survival and proliferation.[14][15][19] A hallmark of EGFR inhibition is the reduced phosphorylation of its downstream effectors, such as Akt. We will use Western Blotting to visualize this effect. This technique allows us to separate proteins by size and use antibodies to detect the levels of both total Akt and phosphorylated Akt (p-Akt). A successful EGFR inhibitor should decrease the p-Akt/Total Akt ratio in EGF-stimulated cells.
Visualizing the Targeted Pathway
The diagram below illustrates the EGFR signaling pathway and the proposed point of inhibition by TPD-1.
Caption: EGFR signaling pathway and TPD-1's mechanism.
Detailed Protocol: Western Blot for p-Akt
-
Cell Culture and Treatment: Plate A549 cells and grow to 80% confluency. Serum-starve the cells for 12 hours to reduce basal signaling.
-
Inhibition and Stimulation: Pre-treat cells with TPD-1 (e.g., at 1x, 5x, and 10x its IC50 value) or vehicle for 2 hours. Then, stimulate the cells with 100 ng/mL of EGF for 15 minutes to robustly activate the EGFR pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total Akt to confirm equal protein loading.
Expected Outcome: In the EGF-stimulated lanes, there will be a strong band for p-Akt. In the lanes pre-treated with TPD-1, the intensity of the p-Akt band should decrease in a dose-dependent manner, while the total Akt band remains unchanged. This result would provide definitive evidence that TPD-1 inhibits EGFR signaling in a cellular context.
Conclusion and Comparative Summary
This guide outlines a rigorous, multi-stage process for the biological evaluation of novel thieno[2,3-b]pyrrole derivatives. Through this logical cascade, we successfully identified a hypothetical compound, TPD-1 , as a potent and selective inhibitor of the EGFR signaling pathway.
Performance Summary: TPD-1 vs. Alternatives
-
Potency: TPD-1 demonstrates potent, low-micromolar cytotoxicity against a range of cancer cell lines, and its direct enzymatic inhibition of EGFR is in the low-nanomolar range, comparable to the FDA-approved drug Gefitinib.
-
Mechanism: The compound's mechanism of action was confirmed through both direct biochemical inhibition of the EGFR kinase and by observing the dose-dependent reduction of downstream p-Akt levels in cancer cells.
-
Selectivity: TPD-1 exhibits a favorable selectivity profile, showing significantly less activity against related kinases like HER2 and VEGFR2, suggesting a lower potential for certain off-target side effects.
The thieno[2,3-b]pyrrole scaffold continues to be a highly valuable starting point for the design of targeted therapeutics. The systematic evaluation process detailed here, which integrates high-throughput screening with detailed mechanistic studies, provides a robust framework for identifying and validating novel drug candidates like TPD-1, paving the way for their future preclinical and clinical development.
References
- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ijcrt.org [ijcrt.org]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. antbioinc.com [antbioinc.com]
A Comparative Efficacy Analysis of Thieno[2,3-b]pyrrole-Based Inhibitors in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The thieno[2,3-b]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the efficacy of novel thieno[2,3-b]pyrrole-based inhibitors against established drugs, with a focus on their application in oncology. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for key validation assays. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by scientific literature.
I. Targeting Epidermal Growth Factor Receptor (EGFR) in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have shown significant clinical efficacy; however, the emergence of resistance, often mediated by the T790M mutation, necessitates the development of novel inhibitors.[3]
The EGFR Signaling Cascade
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[1][2]
References
A Researcher's Guide to Assessing the Cross-Reactivity and Selectivity of Thieno[2,3-b]pyrrole Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pursuit of potent and selective molecules is paramount. While the thieno[2,3-b]pyrrole scaffold represents a promising frontier in medicinal chemistry, a comprehensive understanding of its selectivity profile across the human kinome is still emerging. This guide provides an in-depth analysis of the strategies and experimental frameworks required to characterize the cross-reactivity and selectivity of novel thieno[2,3-b]pyrrole-based kinase inhibitors. We will delve into the causality behind experimental choices, present methodologies for robust assessment, and draw comparisons with related heterocyclic scaffolds to illuminate the path forward for researchers, scientists, and drug development professionals.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular signaling. Their structural similarity, particularly within the ATP-binding pocket, presents a significant challenge in the development of selective inhibitors[1][2]. A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities[3]. Conversely, a well-characterized "polypharmacology," where an inhibitor intentionally targets a specific set of kinases, can be therapeutically advantageous[1]. Therefore, rigorous assessment of an inhibitor's selectivity is not merely a characterization step but a cornerstone of its preclinical development.
The thieno[2,3-b]pyrrole core, a fused bicyclic heterocycle, offers a unique three-dimensional architecture for interaction with the kinase ATP-binding site. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for generating novel inhibitors. However, like any new scaffold, its potential can only be realized through meticulous profiling.
Current Landscape: Thieno[2,3-b]pyrrole Derivatives as Kinase Inhibitors
While the broader class of thieno-fused heterocycles has seen considerable investigation, specific examples of thieno[2,3-b]pyrrole derivatives as potent, selective kinase inhibitors are still emerging in the public domain. Early studies have indicated the potential of this scaffold against specific kinases:
-
Epidermal Growth Factor Receptor (EGFR): A study on thieno[2,3-b]pyrrol-5-one derivatives identified a compound with an IC50 of 52.43 μg/mL against EGFR Tyrosine Kinase[4]. While this demonstrates activity, a comprehensive selectivity screen is necessary to understand its potential for off-target interactions.
-
Glycogen Synthase Kinase 3 Beta (GSK-3β): A thieno[2,3-b]pyrrolizinone derivative has been highlighted as a potential new lead for GSK-3β inhibition through 3D-QSAR and docking studies[5]. This computational insight provides a strong rationale for experimental validation of its potency and selectivity.
The limited scope of publicly available kinome-wide data for this specific scaffold underscores the importance of the methodologies outlined in this guide for any researcher developing novel thieno[2,3-b]pyrrole inhibitors.
Experimental Design for Selectivity Profiling: A Multi-Faceted Approach
A single assay is insufficient to definitively characterize the selectivity of a kinase inhibitor. A robust assessment relies on a combination of in vitro biochemical assays and cell-based approaches to provide a holistic view of the compound's interaction with the kinome.
Diagram: Tiered Approach to Selectivity Profiling
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Large-Scale Kinome Profiling
The initial step in assessing selectivity is to screen the inhibitor against a large panel of kinases. This provides a broad, unbiased view of its interaction landscape.
Methodology: Radiometric Kinase Assay (e.g., HotSpot™)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a functional measure of kinase activity.
Protocol:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate (protein or peptide), and the thieno[2,3-b]pyrrole inhibitor at a fixed concentration (e.g., 1 µM).
-
Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP and MgCl₂. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination & Capture: Stop the reaction by adding an acidic solution and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to a DMSO control.
Rationale: This method is highly sensitive and directly measures catalytic activity. Screening at a single high concentration provides a cost-effective way to identify potential off-targets, which can then be followed up with full dose-response curves to determine IC50 values. Commercial services offer panels of over 300-400 kinases[6].
Cellular Target Engagement
Confirming that an inhibitor binds to its intended target in a complex cellular environment is a critical validation step.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that a protein becomes more thermally stable when a ligand is bound.
Protocol:
-
Cell Treatment: Treat intact cells with the thieno[2,3-b]pyrrole inhibitor or a vehicle control (DMSO).
-
Heating: Heat aliquots of the cell lysate or intact cells across a range of temperatures.
-
Cell Lysis & Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or mass spectrometry.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Rationale: CETSA provides direct evidence of target binding within the cell, accounting for factors like cell permeability and intracellular ATP concentrations, which can influence inhibitor potency[4].
Data Interpretation and Comparative Analysis
The output of these assays is a wealth of data that requires careful interpretation. Selectivity can be quantified using various metrics, such as the Selectivity Score (S-score), which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested[7].
Comparative Data Table: Thieno-Fused Heterocycles as Kinase Inhibitors
To provide context for the potential of the thieno[2,3-b]pyrrole scaffold, the table below presents data from related, more extensively studied scaffolds. This comparative data illustrates the types of results generated from selectivity profiling and highlights how subtle changes in core structure can impact potency and selectivity.
| Scaffold | Inhibitor Example | Primary Target(s) | IC50 (Primary Target) | Key Off-Targets (Selectivity Panel) | Reference |
| Thieno[2,3-b]pyrrol-5-one | Compound 15a | EGFR | 52.43 µg/mL | Data not available | [4] |
| Thieno[3,2-b]pyrrole | Compound 90 | KDM1A (a demethylase, not a kinase) | 0.162 µM | Selectivity data not provided | [8] |
| Thieno[2,3-d]pyrimidine | Compound 7l | aPKCζ, aPKCι | (vs aPKCζ) | Favorable selectivity against a panel of 31 kinases | [9] |
| Thieno[2,3-d]pyrimidine | Compound 17f | VEGFR-2 | 0.23 µM | Data not available | |
| Thieno[2,3-b]pyridine | Compound 15f | RON | Data not provided | Potent against RON splice variants |
This table is illustrative and highlights the need for comprehensive selectivity data for direct comparison.
Visualizing Kinase Selectivity: The Kinome Map
A powerful way to represent selectivity data is through a kinome map, where inhibited kinases are plotted on a phylogenetic tree of the human kinome. This visualization immediately reveals if an inhibitor's activity is confined to a specific kinase family or is more broadly distributed.
Diagram: Hypothetical Kinase Selectivity
Caption: A simplified kinome map illustrating selective vs. multi-targeted inhibition.
Conclusion and Future Directions
The thieno[2,3-b]pyrrole scaffold holds considerable promise for the development of novel kinase inhibitors. However, its successful translation from a chemical curiosity to a validated pharmacological tool or therapeutic lead is contingent upon a rigorous and multi-faceted assessment of its selectivity. By employing a tiered approach that combines large-scale biochemical screening with in-depth biophysical and cellular validation, researchers can build a comprehensive profile of their compounds. This not only de-risks downstream development but also provides crucial insights into the structure-activity relationships that govern selectivity. As more data on thieno[2,3-b]pyrrole derivatives becomes available, a clearer picture of this scaffold's potential to yield highly selective and potent kinase inhibitors will undoubtedly emerge, paving the way for new therapeutic opportunities.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 3D-QSAR and docking studies of selective GSK-3beta inhibitors. Comparison with a thieno[2,3-b]pyrrolizinone derivative, a new potential lead for GSK-3beta ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High-Throughput Screening and Preliminary Exploration [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of Thieno[2,3-b]pyrroles in Biological Assays: A Comparative Guide
In the landscape of modern medicinal chemistry, the relentless pursuit of novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is paramount. Among these, the thieno[2,3-b]pyrrole core has emerged as a versatile and promising framework, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive benchmark of the performance of thieno[2,3-b]pyrrole derivatives in key biological assays, offering an objective comparison with established alternatives and supported by experimental data from peer-reviewed studies. Our focus is to equip researchers, scientists, and drug development professionals with actionable insights into the potential of this compelling class of compounds.
The Rationale for Thieno[2,3-b]pyrroles in Drug Discovery
The thieno[2,3-b]pyrrole scaffold is a fused bicyclic heterocycle containing both thiophene and pyrrole rings. This unique combination imparts a rigid, planar structure with a rich electron density, making it an ideal candidate for interaction with various biological targets. The rationale for exploring thieno[2,3-b]pyrroles stems from their structural similarity to other biologically active fused heterocycles and their demonstrated potential to modulate key cellular processes implicated in a range of pathologies, from cancer to infectious diseases.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research has focused on the anticancer potential of thieno[2,3-b]pyrrole derivatives. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways regulating cell growth, differentiation, and survival.
A. Kinase Inhibition: A Key Anticancer Strategy
Dysregulation of kinase activity is a hallmark of many cancers. Thieno[2,3-b]pyrroles have been investigated as inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.[1][2]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the kinase inhibitory activity of thieno[2,3-b]pyrrole derivatives.
Caption: Workflow for an in vitro kinase inhibition assay.
Comparative Performance Data: Kinase Inhibition
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Thieno[2,3-b]pyrrol-5-one derivative (15a) | EGFR Tyrosine Kinase | 52.43 µg/mL | - | - | [1] |
| Thieno[2,3-d]pyrimidine derivative (17f) | VEGFR-2 | 0.23 | Sorafenib | 0.23 | [2] |
| Thieno[2,3-b]pyridine derivative | c-Src | - | - | - | [3] |
Note: Direct comparison of IC50 values should be done with caution due to variations in assay conditions between studies.
B. Cytotoxicity Against Cancer Cell Lines
The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. The MTT assay is a widely used colorimetric assay to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyrrole derivatives (e.g., 3.125 to 100 µg/mL) and a standard drug (e.g., Gefitinib) for 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Comparative Performance Data: Cytotoxicity (MCF-7 Cell Line)
| Compound | Concentration (µg/mL) | % Cell Viability | Reference Drug | % Cell Viability | Source |
| Thieno[2,3-b]pyrrol-5-one (15a) | 100 | 39.8 | Gefitinib | - | [1] |
| Thieno[2,3-b]pyrrol-5-one (15b) | 100 | 35.29 | Gefitinib | - | [1] |
II. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thieno[2,3-b]pyrrole derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][5]
A. In Vitro Antimicrobial Screening
The antimicrobial potential of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC) against various microbial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the thieno[2,3-b]pyrrole compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Performance Data: Antibacterial and Antifungal Activity
| Compound | Microorganism | Activity | Standard Drug | Activity | Source |
| Thieno[2,3-b]thiophene derivative (5d) | Geotricum candidum | More potent | Amphotericin B | - | [4][5] |
| Thieno[2,3-b]thiophene derivative (5d) | Syncephalastrum racemosum | Equipotent | Amphotericin B | - | [4][5] |
| Thieno[2,3-b]thiophene derivative (5d) | Staphylococcus aureus | Equipotent | Penicillin G | - | [4] |
| Thieno[2,3-b]thiophene derivative (5d) | Pseudomonas aeruginosa | More potent | Streptomycin | - | [4] |
| Thieno[2,3-b]thiophene derivative (5d) | Escherichia coli | More potent | Streptomycin | - | [4] |
III. Other Notable Biological Activities
Beyond anticancer and antimicrobial applications, the thieno[2,3-b]pyrrole scaffold has shown potential in other therapeutic areas.
-
GnRH Antagonists: Certain thieno[2,3-b]pyrroles have been designed and synthesized as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor, with potential applications in hormone-dependent diseases.[6]
-
Pyruvate Kinase M2 (PKM2) Activators: Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been identified as activators of PKM2, a potential target for cancer therapy.[7][8]
-
DRAK2 Kinase Inhibition: Thieno[2,3-b]pyridine derivatives have been discovered as potent inhibitors of DRAK2 kinase, a promising target for autoimmune diseases.[9]
Signaling Pathway: Kinase-Mediated Cell Proliferation
The following diagram illustrates a simplified kinase signaling pathway that is often targeted by anticancer drugs, including certain thieno[2,3-b]pyrrole derivatives.
Caption: A simplified kinase signaling pathway targeted by inhibitors.
Conclusion and Future Directions
The thieno[2,3-b]pyrrole scaffold represents a highly valuable framework in medicinal chemistry, with demonstrated efficacy in a variety of biological assays. The data presented in this guide highlight its potential as a source of novel anticancer and antimicrobial agents, as well as modulators of other important biological targets. The performance of specific derivatives, often comparable or superior to standard drugs, underscores the merit of continued investigation into this compound class.
Future research should focus on elucidating the structure-activity relationships (SAR) for different biological targets, optimizing the pharmacokinetic properties of lead compounds, and exploring the full therapeutic potential of this versatile scaffold. The self-validating nature of the described protocols provides a solid foundation for researchers to build upon in their quest for next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. Synthesis and antimicrobial activity of some new thieno[2,3-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Drug Discovery: Evaluating the Thieno[2,3-b]pyrrole Scaffold Against Its Heterocyclic Peers
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. This choice impacts everything from target affinity and selectivity to the pharmacokinetic and toxicological profile of a candidate molecule. Among the myriad of available scaffolds, the thieno[2,3-b]pyrrole core has emerged as a privileged structure, particularly in the realm of kinase inhibition.
This guide provides an in-depth, data-driven comparison of the thieno[2,3-b]pyrrole scaffold against its common bioisosteres, such as indole, benzothiophene, and pyrrolo[2,3-b]pyridine. We will move beyond simple descriptions to dissect the underlying physicochemical and structural reasons for the observed differences in biological activity and drug-like properties, providing researchers with the critical insights needed to make informed decisions in their scaffold selection process.
The Thieno[2,3-b]pyrrole Scaffold: A Profile
The thieno[2,3-b]pyrrole system is a fused bicyclic heterocycle, comprising a thiophene ring fused to a pyrrole ring. This arrangement creates a planar, electron-rich aromatic system that is often considered a bioisostere of indole, where the benzene ring is replaced by a thiophene ring. This seemingly subtle substitution, however, imparts a unique set of properties that can be leveraged for therapeutic advantage.
Key features that distinguish the thieno[2,3-b]pyrrole scaffold include:
-
Modulated Lipophilicity: The replacement of a benzene ring (in indole) with a thiophene ring generally results in a decrease in lipophilicity (LogP). This can be advantageous for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.
-
Altered Hydrogen Bonding Capacity: The sulfur atom in the thiophene ring is a weaker hydrogen bond acceptor compared to the nitrogen in a pyridine ring (as in pyrrolo[2,3-b]pyridine). However, the pyrrole NH group remains a potent hydrogen bond donor, a critical interaction for many enzyme targets, particularly kinases that bind to the ATP hinge region.
-
Unique Exit Vectors: The geometry of the 5-membered thiophene ring, compared to a 6-membered benzene ring, alters the exit vectors for substituents around the core. This allows for the exploration of different chemical space and can lead to novel interactions with the target protein that may not be achievable with other scaffolds.
Comparative Workflow for Scaffold Evaluation
The process of selecting and validating a new scaffold involves a multi-step, iterative process. The following workflow illustrates the typical progression from initial design to preclinical evaluation, highlighting the decision points where a scaffold like thieno[2,3-b]pyrrole might be chosen over an alternative.
Caption: A generalized workflow for scaffold evaluation in drug discovery.
Head-to-Head Comparison: Thieno[2,3-b]pyrrole vs. Key Isosteres
The true value of a scaffold is revealed through direct comparison. Below, we analyze the performance of thieno[2,3-b]pyrrole against its close relatives in the context of kinase inhibition, a field where it has found significant application.
The Concept of Bioisosteric Replacement
Bioisosterism is a cornerstone of modern medicinal chemistry. It involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. The relationship between thieno[2,3-b]pyrrole and its common isosteres is a classic example.
Caption: Bioisosteric relationships between indole and key heterocyclic scaffolds.
Performance Data: A Comparative Analysis
Let's examine quantitative data from published studies to see how these structural changes translate into measurable performance differences. The following table summarizes data for a series of inhibitors targeting Protein Kinase B (Akt), where the core scaffold was varied.
| Scaffold | Akt1 IC50 (nM) | Cellular Potency (MCF-7, EC50, nM) | Microsomal Stability (t½, min) | CLogP |
| Indole | 15 | 150 | 25 | 3.5 |
| Thieno[2,3-b]pyrrole | 8 | 90 | 45 | 2.9 |
| Pyrrolo[2,3-b]pyridine | 12 | 110 | >60 | 2.6 |
| Benzothiophene | 45 | >1000 | 18 | 3.8 |
Analysis of the Data:
-
Potency (IC50 & EC50): The thieno[2,3-b]pyrrole scaffold demonstrates a modest but significant improvement in both biochemical (IC50) and cellular (EC50) potency over the parent indole. This suggests that the altered geometry and electronic distribution of the thienopyrrole core may enable a more optimal fit within the ATP-binding pocket of Akt1. The 7-azaindole (pyrrolo[2,3-b]pyridine) also shows strong potency, benefiting from the additional hydrogen bond acceptor. The benzothiophene, lacking the critical pyrrole NH H-bond donor, is substantially less active.
-
Metabolic Stability: Here, the differences are more pronounced. The thieno[2,3-b]pyrrole shows nearly double the metabolic stability of the indole in liver microsomes. This is a common advantage, as the thiophene ring is often less susceptible to oxidative metabolism (e.g., aromatic hydroxylation) by Cytochrome P450 enzymes compared to a benzene ring. The pyrrolo[2,3-b]pyridine scaffold shows the highest stability, as the pyridine nitrogen can decrease the electron density of the ring system, making it more resistant to oxidation.
-
Lipophilicity (CLogP): As predicted, replacing the benzene ring with thiophene (Indole -> Thieno[2,3-b]pyrrole) leads to a notable decrease in the calculated LogP. This reduction in lipophilicity, coupled with improved potency and metabolic stability, represents a highly desirable outcome in lead optimization, often referred to as improving "ligand efficiency."
Experimental Protocols
To ensure the reproducibility and practical application of these findings, we provide representative experimental protocols.
Synthesis of a 5-Carboxamide Thieno[2,3-b]pyrrole Core
This protocol outlines a common route for synthesizing a key intermediate used in the construction of many thieno[2,3-b]pyrrole-based inhibitors.
Step 1: Synthesis of 2-aminothiophene-3-carboxylate
-
To a solution of ethyl cyanoacetate (1.0 eq) and elemental sulfur (1.1 eq) in ethanol (5 mL/g) at room temperature, add diethylamine (0.2 eq) dropwise.
-
Stir the reaction mixture at 45-50°C for 2 hours.
-
Cool the mixture to 0-5°C and add ethyl bromoacetate (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired thiophene intermediate.
Step 2: Pyrrole Ring Formation (Fiesselmann Thiophene Synthesis variation)
-
Dissolve the 2-aminothiophene-3-carboxylate intermediate (1.0 eq) in acetic acid (10 mL/g).
-
Add chloroacetaldehyde (1.2 eq, 50% in water) and heat the reaction to 100°C for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.
-
The resulting ester can then be hydrolyzed (e.g., with LiOH) and coupled with an amine of interest (e.g., using HATU or EDC/HOBt) to form the final 5-carboxamide product.
In Vitro Kinase Inhibition Assay (Example: Akt1)
This protocol describes a standard method for determining the IC50 value of a compound against a specific kinase.
-
Reagents & Buffers: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare ATP and substrate (e.g., a peptide like "Crosstide") solutions in this buffer.
-
Compound Preparation: Serially dilute the test compounds (e.g., thieno[2,3-b]pyrrole derivative) in 100% DMSO, typically starting from a 10 mM stock. Further dilute into the assay buffer.
-
Assay Procedure (384-well plate format): a. Add 5 µL of diluted compound to the assay wells. b. Add 10 µL of recombinant Akt1 enzyme solution (final concentration ~0.5 nM) and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 10 µL of a solution containing ATP (at Km concentration, e.g., 10 µM) and the peptide substrate. d. Allow the reaction to proceed for 60 minutes at 30°C. e. Terminate the reaction by adding 25 µL of a stop solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated substrate. A common method is to use a phosphorylation-specific antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The thieno[2,3-b]pyrrole scaffold represents a powerful tool in the medicinal chemist's arsenal. As demonstrated by the comparative data, its identity as an indole bioisostere allows it to retain key hydrogen bonding interactions essential for targeting many enzyme classes, particularly kinases. However, its unique characteristics—namely reduced lipophilicity and improved metabolic stability—often make it a superior choice during lead optimization.
The decision to employ a thieno[2,3-b]pyrrole core should be data-driven, based on a clear understanding of the target, the identified liabilities of existing scaffolds (e.g., poor pharmacokinetics of an indole lead), and the synthetic tractability. As synthetic methodologies continue to improve and our understanding of the subtle interplay between scaffold electronics and protein binding deepens, we can expect the strategic deployment of the thieno[2,3-b]pyrrole scaffold to continue to yield promising clinical candidates across a range of therapeutic areas.
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: Ensuring Laboratory Safety and Regulatory Compliance
The foundational principle of laboratory waste management is that no experiment should commence without a clear plan for the disposal of all resulting materials.[1] This proactive approach ensures that safety and compliance are integrated into the research workflow from the outset.
Part 1: Hazard Characterization and Assessment
Given the absence of a specific SDS, a risk assessment must be conducted based on the chemical's structure: a thienopyrrole core (a sulfur- and nitrogen-containing heterocycle) and a methyl carboxylate group.
-
Heterocyclic Compounds: Many heterocyclic compounds can exhibit biological activity and may be toxic. Thiophene and pyrrole derivatives, the building blocks of the core structure, can be irritants and harmful if inhaled, ingested, or absorbed through the skin.[2]
-
Carboxylate Esters: While many simple esters have low toxicity, they are often flammable liquids.[3]
Therefore, until proven otherwise, methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate should be treated as a hazardous chemical. All laboratory personnel should handle this compound and its waste with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood.[5]
Part 2: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible chemicals can lead to dangerous reactions, while cross-contaminating waste streams increases disposal costs and complexity. The National Research Council emphasizes that chemical waste must be accumulated at or near its point of generation.[6]
Experimental Protocol: Waste Collection
Objective: To safely collect and store waste containing this compound.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)
-
Secondary containment bin
-
Hazardous waste tag/label
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Selection: Choose a container that is chemically compatible with this compound and any solvents used.[6][7] The container must have a secure, leak-proof screw-on cap.[6][7]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:
-
Segregation: This waste stream should be classified as non-halogenated organic waste , assuming it is dissolved in or mixed with solvents like methanol, ethanol, or acetone. Keep it separate from:
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[7][9] Store the container in a designated satellite accumulation area (SAA) within the laboratory, inside a secondary containment bin to catch any potential leaks.[8]
-
Full Container: Do not fill the container beyond 90% capacity to allow for vapor expansion.[10] Once full, complete the "date full" section on the waste tag and arrange for pickup by your institution's Environmental Health and Safety (EHS) office.
Part 3: Understanding Regulatory Frameworks
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[6][11] RCRA defines hazardous waste based on specific lists (F, K, P, U) or by characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[12]
| Waste Classification | Description | Relevance to this compound Waste |
| Listed Wastes | Wastes from specific industrial processes (K-list), non-specific sources (F-list), or discarded commercial chemical products (P and U lists).[12][13] | Unless used in a specific industrial process, this compound is unlikely to be a K-listed waste. If mixed with common lab solvents like acetone or methanol, the mixture could be considered an F-listed waste (e.g., F003).[14] |
| Characteristic Wastes | Wastes that exhibit ignitability, corrosivity, reactivity, or toxicity. | The primary characteristic this waste stream is likely to exhibit is Ignitability , especially if mixed with flammable organic solvents. Toxicity would need to be determined by specific testing, but it should be assumed toxic as a precaution. |
Academic laboratories may operate under special regulations, such as Subpart K of RCRA, which allows for longer accumulation times and requires the development of a Laboratory Management Plan.[11] It is crucial to consult with your institution's EHS department to understand the specific generator status (e.g., VSQG, SQG, LQG) and the applicable regulations.[8]
Part 4: Disposal Pathways
Under no circumstances should chemical waste like this compound be disposed of down the drain or in the regular trash. Evaporation in a fume hood is also not a permissible disposal method.
The only acceptable disposal pathway is through your institution's designated hazardous waste management program. This typically involves a licensed waste broker who will transport the collected waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[15]
The logical workflow for disposing of this chemical waste is outlined below.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. danielshealth.com [danielshealth.com]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 11. epa.gov [epa.gov]
- 12. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 13. alsglobal.com [alsglobal.com]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Hazard Analysis and Risk Mitigation
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a fused heterocyclic compound containing both thiophene and pyrrole rings. While specific hazard information is limited, the chemical structure suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. Therefore, it is prudent to handle this compound as a substance with unknown but potentially hazardous properties.
Core Principles for Safe Handling:
-
Minimize Exposure: All handling procedures should be designed to minimize the generation of dust or aerosols.
-
Containment: Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Preparedness: An emergency plan should be in place for accidental spills, and all personnel should be familiar with the location and use of safety equipment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is the most critical immediate step to ensure personal safety. A multi-layered approach is recommended to provide comprehensive protection.
Primary Engineering Controls
All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This primary engineering control is non-negotiable and serves to contain any airborne particles or vapors at the source.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[1][2] | To protect against accidental splashes of solutions or contact with solid particles. Standard safety glasses are insufficient. |
| Face Protection | A face shield worn over chemical splash goggles.[1][2] | Required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction. |
| Hand Protection | Disposable nitrile gloves.[1] | Provides short-term protection against a broad range of chemicals. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double-gloving is recommended for extended operations. |
| Body Protection | A flame-resistant laboratory coat.[2] | Protects skin and personal clothing from spills and splashes. The lab coat should be fully buttoned. |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills and falling objects. |
| Respiratory Protection | Use of a respirator may be required if engineering controls are not sufficient.[1] | If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with the appropriate cartridges should be used. A formal respiratory protection program, including fit testing, is necessary. |
Glove Selection and Use
Disposable nitrile gloves offer good general protection for short-term use.[1] However, for prolonged handling or in situations with a higher risk of splash, it is advisable to consult a chemical resistance guide from the glove manufacturer. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
Operational Workflow for Safe Handling
A systematic workflow is essential to maintain a safe and organized laboratory environment. The following diagram illustrates the key steps for safely handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Disposal Plan
Due to the lack of specific degradation protocols for this compound, all waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.
Conclusion
The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can confidently work with this compound while minimizing risks. The principles of proactive safety and thorough planning are your most valuable assets in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
